N-Isobutyrylglycine-13C2,15N
Description
BenchChem offers high-quality N-Isobutyrylglycine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isobutyrylglycine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄¹³C₂H₁₁¹⁵NO₃ |
|---|---|
Molecular Weight |
148.14 |
Synonyms |
N-(2-methyl-1-oxopropyl)glycine-13C2,15N; Isobutyrylglycine-13C2,15N |
Origin of Product |
United States |
Foundational & Exploratory
Absolute Quantification of Acylglycines: The Role of N-Isobutyrylglycine-13C2,15N in Clinical Mass Spectrometry
Executive Summary
N-Isobutyrylglycine is a critical acylglycine biomarker utilized in clinical metabolomics to diagnose inborn errors of metabolism—specifically Isobutyryl-CoA dehydrogenase deficiency (IBDD)—and to monitor occupational toxicological exposures. To achieve absolute quantification of this polar metabolite in complex biological matrices (e.g., urine, plasma), Isotope Dilution Mass Spectrometry (IDMS) is the definitive analytical standard. This technical guide details the biological function, clinical utility, and analytical implementation of N-Isobutyrylglycine-13C2,15N , a stable isotope-labeled internal standard (SIL-IS) engineered to overcome the chromatographic limitations inherent to traditional deuterated analogs.
The Biological and Clinical Significance of N-Isobutyrylglycine
N-Isobutyrylglycine ( C6H11NO3 ) is an endogenous N-acylglycine [1]. Its presence in biological fluids is a direct readout of specific enzymatic bottlenecks within branched-chain amino acid metabolism.
Under normal physiological conditions, the essential amino acid L-valine is catabolized into isobutyryl-CoA. This intermediate is subsequently dehydrogenated by the mitochondrial enzyme Isobutyryl-CoA dehydrogenase (ACAD8) into methacrylyl-CoA. However, in patients harboring ACAD8 mutations (resulting in IBDD), the accumulated isobutyryl-CoA cannot proceed down the normal catabolic pathway. Instead, it is shunted toward an alternative detoxification route where the enzyme glycine N-acyltransferase (GLYAT) conjugates the isobutyryl group to a glycine molecule, forming N-Isobutyrylglycine, which is subsequently cleared into the urine.
Beyond genetic disorders, recent targeted metabolomics studies have identified urinary N-isobutyrylglycine as a statistically significant, differentially abundant biomarker for occupational manganese (Mn) exposure, highlighting its emerging role in environmental and occupational health monitoring [2].
Figure 1: Metabolic pathway of valine catabolism and N-Isobutyrylglycine formation.
The Analytical Imperative: Why N-Isobutyrylglycine-13C2,15N?
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects—such as ion suppression or enhancement caused by co-eluting endogenous compounds (e.g., salts, lipids)—can severely compromise quantitative accuracy. IDMS mitigates this by introducing a known concentration of an internal standard directly into the sample.
The Causality of Isotope Selection: Historically, laboratories relied on deuterated standards (e.g., N-Isobutyrylglycine-d7). However, the carbon-deuterium (C-D) bond is slightly shorter and less lipophilic than the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (RPLC), this physicochemical difference manifests as a "chromatographic isotope effect," causing the deuterated standard to elute slightly earlier than the endogenous analyte. Because they do not co-elute perfectly, the analyte and the internal standard are subjected to slightly different matrix environments within the electrospray ionization (ESI) source, which invalidates the peak area ratio and introduces quantitative bias.
N-Isobutyrylglycine-13C2,15N solves this fundamental flaw. By incorporating two Carbon-13 atoms and one Nitrogen-15 atom specifically into the glycine moiety, the molecular weight is increased by +3 Da—sufficient to prevent isotopic cross-talk in the mass spectrometer—without altering the molecule's polarity, volume, or lipophilicity. This guarantees exact chromatographic co-elution . Consequently, both the target analyte and the internal standard experience the exact same matrix environment at the exact same millisecond of ionization, establishing a perfectly self-validating quantitative system.
Self-Validating Experimental Methodology
To leverage the power of the 13C2,15N label, the analytical protocol must ensure that the internal standard is integrated before any sample manipulation occurs. This normalizes both extraction recovery losses and downstream matrix effects [3].
Step-by-Step Sample Preparation (Urine Matrix)
-
Thawing & Homogenization: Thaw human urine samples on wet ice. Vortex for 30 seconds to ensure complete homogeneity and resuspension of any particulates.
-
IS Spiking (Critical Step): Aliquot 100 µL of the urine sample into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of the N-Isobutyrylglycine-13C2,15N working internal standard solution (e.g., 5 µg/mL in LC-MS grade water). Causality: Spiking at step 1 ensures the IS undergoes the exact same physical and chemical stresses as the endogenous biomarker.
-
Protein Precipitation: Add 200 µL of ice-cold LC-MS grade Methanol to the sample (a 2:1 organic-to-aqueous ratio). Causality: This specific ratio serves a dual purpose. It effectively precipitates residual urinary proteins (like Tamm-Horsfall protein) that could foul the UHPLC column, while acting as a highly efficient extraction solvent for polar acylglycines due to its high-dielectric nature.
-
Extraction: Vortex vigorously for 1 minute. Incubate at -20°C for 10 minutes to drive the precipitation of low-abundance proteins to completion.
-
Centrifugation: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C to pellet the protein crash.
-
Supernatant Transfer: Transfer 150 µL of the clear supernatant to an LC-MS autosampler vial equipped with a low-volume glass insert for immediate analysis.
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow using stable isotope-labeled IS.
Quantitative Data & Instrumental Parameters
The following parameters are optimized for a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Formic acid (0.1%) is utilized in the mobile phases to act as an abundant proton source, ensuring that N-Isobutyrylglycine is fully protonated [M+H]+ prior to entering the mass analyzer.
Table 1: UHPLC Gradient Conditions
Column: Polar-endcapped C18 (2.1 x 100 mm, 1.7 µm) | Flow Rate: 0.3 mL/min
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in Acetonitrile) |
| 0.0 | 98% | 2% |
| 1.0 | 98% | 2% |
| 5.0 | 50% | 50% |
| 6.0 | 5% | 95% |
| 7.5 | 5% | 95% |
| 7.6 | 98% | 2% |
| 10.0 | 98% | 2% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
Note: Cleavage of the amide bond during Collision-Induced Dissociation (CID) yields the glycine fragment. The +3 Da shift in the product ion (76.0 → 79.0) confirms that the 13C2 and 15N isotopes are localized exclusively on the glycine moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Isobutyrylglycine (Endogenous) | 146.1 | 76.0 | 50 | 15 |
| N-Isobutyrylglycine-13C2,15N (SIL-IS) | 149.1 | 79.0 | 50 | 15 |
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10855600, Isobutyrylglycine. PubChem Database. Available at:[Link]
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Kayla A., et al. (2021). Short Report: Using Targeted Urine Metabolomics to Distinguish Between Manganese Exposed and Unexposed Workers in a Small Occupational Cohort. Frontiers in Public Health, 9:666787. Available at:[Link]
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Zhang, Y., et al. (2024). Exploring Antioxidant and α-Glucosidase Inhibitory Activities in Mulberry Leaves (Morus alba L.) across Growth Stages: A Comprehensive Metabolomic Analysis. Molecules, 29(1), 171. Available at:[Link]
The Pivotal Role of N-Isobutyrylglycine in Unraveling Metabolic Aberrations: A Technical Guide
Foreword: From a Minor Metabolite to a Key Diagnostic Indicator
In the intricate landscape of metabolic pathways, the significance of seemingly minor metabolites can often be overlooked. N-isobutyrylglycine, an N-acylglycine, stands as a testament to the profound insights that can be gleaned from the study of these molecules. Once considered a simple conjugate, it has emerged as a critical biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. This technical guide provides an in-depth exploration of the core role of N-isobutyrylglycine, designed for researchers, scientists, and professionals in drug development who seek to understand and leverage its diagnostic potential. We will delve into its biochemical origins, its intricate connection to branched-chain amino acid catabolism, and its clinical relevance, supported by field-proven insights and detailed methodologies.
Section 1: The Biochemical Genesis of N-Isobutyrylglycine
N-isobutyrylglycine is not a primary metabolite but rather a downstream indicator of metabolic flux and potential enzymatic bottlenecks. Its formation is a detoxification process, a cellular response to an accumulation of a specific acyl-CoA intermediate.
The Valine Catabolism Pathway: The Primary Source of Isobutyryl-CoA
The journey to N-isobutyrylglycine begins with the essential branched-chain amino acid (BCAA), valine. The catabolism of valine, primarily occurring in the mitochondria of muscle and other tissues, is a multi-step enzymatic process.[1] The initial steps are shared with the other BCAAs, leucine and isoleucine.[1][2]
-
Transamination: The first step involves the removal of the amino group from valine, catalyzed by a branched-chain aminotransferase (BCAT) . This reaction transfers the amino group to α-ketoglutarate, forming glutamate and the corresponding branched-chain α-keto acid, α-ketoisovalerate.[2][3]
-
Oxidative Decarboxylation: The α-ketoisovalerate then undergoes irreversible oxidative decarboxylation, a critical step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex .[1][2] This reaction releases carbon dioxide and results in the formation of isobutyryl-CoA .[1][3]
It is the fate of this isobutyryl-CoA that is central to the story of N-isobutyrylglycine.
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Biochemical synthesis pathway of N-isobutyrylglycine
An In-Depth Technical Guide to the Biochemical Synthesis Pathway of N-isobutyrylglycine
Authored by: A Senior Application Scientist
Abstract
N-isobutyrylglycine is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency. This technical guide provides a comprehensive overview of the biochemical synthesis of N-isobutyrylglycine, designed for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways leading to its formation, the enzymatic reactions involved, its clinical significance, and detailed analytical methodologies for its quantification. This guide emphasizes the causality behind experimental choices and provides actionable protocols for laboratory application.
Introduction: The Significance of N-isobutyrylglycine
N-isobutyrylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA and glycine.[1][2] Under normal physiological conditions, it is present at low levels in biological fluids.[2] However, its concentration can become significantly elevated in specific metabolic disorders, making it a valuable diagnostic marker.[1][2] The accumulation of N-isobutyrylglycine is a direct consequence of a bottleneck in the catabolism of the branched-chain amino acid valine, leading to a build-up of the intermediate isobutyryl-CoA.[3][4] This guide will elucidate the biochemical intricacies of N-isobutyrylglycine synthesis, its role in disease, and the analytical techniques used for its measurement.
The Endogenous Synthesis of N-isobutyrylglycine: A Detoxification Pathway
The primary route for the formation of N-isobutyrylglycine is an enzymatic conjugation reaction that occurs within the mitochondria. This process serves as a detoxification mechanism to sequester excess isobutyryl-CoA, which can be toxic to cells if allowed to accumulate.[5][6] The synthesis can be broken down into two major stages: the formation of isobutyryl-CoA from valine catabolism and the subsequent conjugation with glycine.
The Valine Catabolism Pathway: Generating the Precursor, Isobutyryl-CoA
The journey to N-isobutyrylglycine begins with the essential amino acid valine. The catabolism of valine is a multi-step process occurring in the mitochondria, involving a series of enzymatic reactions to ultimately produce succinyl-CoA, which can then enter the citric acid cycle.[3][4][7] A key intermediate in this pathway is isobutyryl-CoA.
The initial steps of valine degradation are as follows:
-
Transamination: Valine is first converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).[3][8]
-
Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[8]
-
Dehydrogenation: Isobutyryl-CoA is subsequently dehydrogenated to methacrylyl-CoA by the enzyme isobutyryl-CoA dehydrogenase (IBD).[9][10][11] It is a deficiency in this enzyme that is the primary cause of elevated N-isobutyrylglycine levels.[9][10]
The subsequent steps in the pathway further metabolize methacrylyl-CoA to propionyl-CoA and finally succinyl-CoA.[3][4]
The Conjugation Step: Glycine N-Acyltransferase (GLYAT) in Action
When isobutyryl-CoA accumulates due to a metabolic block, such as in IBD deficiency, the cell employs a detoxification strategy. The mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of isobutyryl-CoA with the amino acid glycine.[6][12][13] This reaction produces N-isobutyrylglycine and regenerates free coenzyme A (CoA), which is essential for other metabolic processes.[6][12]
The reaction is as follows:
Isobutyryl-CoA + Glycine -- (GLYAT)--> N-isobutyrylglycine + Coenzyme A
GLYAT has a broad substrate specificity and can conjugate various acyl-CoAs, playing a crucial role in xenobiotic metabolism and the detoxification of endogenous acyl-CoAs.[6][12] The kinetic properties of GLYAT, including its affinity for different acyl-CoA substrates, determine the rate of N-acylglycine formation.[14][15]
Clinical Relevance: N-isobutyrylglycine as a Biomarker
The clinical utility of N-isobutyrylglycine lies in its role as a diagnostic biomarker for specific inborn errors of metabolism.
Isobutyryl-CoA Dehydrogenase (IBD) Deficiency
The most prominent condition associated with elevated levels of N-isobutyrylglycine is isobutyryl-CoA dehydrogenase (IBD) deficiency.[9][10][16] This is an autosomal recessive genetic disorder caused by mutations in the ACAD8 gene, which encodes the IBD enzyme.[10][11] The deficiency of this enzyme leads to a buildup of isobutyryl-CoA, which is then shunted towards the formation of N-isobutyrylglycine.[9][16]
Clinical presentation of IBD deficiency can be variable, with some individuals remaining asymptomatic while others may present with failure to thrive, cardiomyopathy, and anemia.[2][9] The detection of elevated N-isobutyrylglycine in urine is a key diagnostic indicator for this disorder.[16][17]
Other Metabolic Conditions
Elevated levels of N-isobutyrylglycine may also be observed in other metabolic disorders that lead to an accumulation of isobutyryl-CoA or other short-chain acyl-CoAs. These can include certain fatty acid oxidation disorders and other organic acidemias, although its elevation is most pronounced in IBD deficiency.[2][5]
| Condition | Typical N-isobutyrylglycine Levels | Primary Defect |
| Healthy Individuals | 0 - 3 mmol/mol creatinine[2] | None |
| IBD Deficiency | Significantly elevated | Isobutyryl-CoA dehydrogenase[2][9] |
| Other Organic Acidemias | May be mildly elevated | Varies |
Analytical Methodologies for Quantification
Accurate and sensitive quantification of N-isobutyrylglycine in biological matrices, primarily urine, is crucial for the diagnosis and management of IBD deficiency. The gold standard techniques for this analysis are based on mass spectrometry, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][18][19][20]
UPLC-MS/MS for N-isobutyrylglycine Quantification in Urine: A Detailed Protocol
This protocol outlines a robust and sensitive method for the quantification of N-isobutyrylglycine in urine using UPLC-MS/MS. The principle of this method is based on the separation of N-isobutyrylglycine from other urinary components by UPLC, followed by its detection and quantification by MS/MS. A stable isotope-labeled internal standard, such as N-isobutyryl-glycine-d7, is used to ensure accuracy and precision.[21]
4.1.1. Materials and Reagents
-
N-isobutyrylglycine analytical standard
-
N-isobutyryl-glycine-d7 internal standard[21]
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine samples (patient and quality control)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
4.1.2. Sample Preparation
-
Thaw and Centrifuge: Thaw frozen urine samples to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 100 µL of the urine supernatant, add a known amount of the N-isobutyryl-glycine-d7 internal standard solution.
-
Dilution: Dilute the sample with LC-MS grade water. The dilution factor may need to be optimized based on the expected concentration range of N-isobutyrylglycine.
-
Protein Precipitation (Optional): For cleaner samples, a protein precipitation step can be included by adding a water-miscible organic solvent like acetonitrile, followed by centrifugation.
-
SPE (Optional): For further cleanup and concentration, the sample can be passed through an appropriate SPE cartridge.[18]
4.1.3. UPLC-MS/MS Instrumental Analysis
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A C18 reversed-phase column suitable for the separation of small polar molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-isobutyrylglycine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-isobutyrylglycine | 144.1 | 74.0 |
| N-isobutyryl-glycine-d7 | 151.1 | 74.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
4.1.4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of N-isobutyrylglycine and a fixed concentration of the internal standard.
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard in the chromatograms of the calibrators, quality controls, and unknown samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Plot the peak area ratio against the concentration of the calibrators to generate a calibration curve. Determine the concentration of N-isobutyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Normalize the final concentration to the urinary creatinine concentration to account for variations in urine dilution.
Availability of Standards
For the development and validation of quantitative assays, high-purity analytical standards of N-isobutyrylglycine and its stable isotope-labeled internal standards are commercially available from various chemical suppliers.[21][22][23][24] The use of a certified reference material, when available, is recommended to ensure the traceability and accuracy of the measurements.
Conclusion and Future Perspectives
The biochemical synthesis of N-isobutyrylglycine is a crucial metabolic pathway with significant clinical implications. Its formation via the conjugation of isobutyryl-CoA and glycine serves as a detoxification mechanism for the accumulation of intermediates from valine catabolism. The measurement of N-isobutyrylglycine in urine is a cornerstone in the diagnosis of IBD deficiency and can provide valuable insights into other related metabolic disorders. The analytical methodologies, particularly UPLC-MS/MS, offer the sensitivity and specificity required for reliable quantification in a clinical setting.
Future research in this area may focus on further elucidating the regulation of GLYAT and its role in other metabolic pathways, as well as exploring the potential of N-isobutyrylglycine as a therapeutic monitoring tool for patients with IBD deficiency undergoing treatment.
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Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. PubMed. [Link]
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importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual. [Link]
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Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. MDPI. [Link]
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Pathway of valine catabolism. Solid lines denote the metabolic blocks.... ResearchGate. [Link]
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Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screen. SciSpace. [Link]
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Urine concentrations of Acetyglglycine (A), Isobutyrylglycine (B), Tigylglycine (C), Isovalerylglycine (D), Hexaoylglycine (E), and Octanoylglycine (F) in participants with healthy weight and class III obesity.. ResearchGate. [Link]
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N-Isobutyrylglycine-13C2,15N for metabolic flux analysis
Precision Metabolomics: Leveraging N-Isobutyrylglycine-13C2,15N for Metabolic Flux Analysis and Clinical Diagnostics
Executive Summary
Branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—are fundamental to mammalian metabolic homeostasis, serving as critical substrates for protein synthesis, lipogenesis, and energy production[1]. Dysregulation in BCAA catabolic networks is a hallmark of numerous physiological disruptions, ranging from rare inborn errors of metabolism to complex pathologies like liver fibrosis and oncogenesis[2][3].
N-Isobutyrylglycine is a highly specific acylglycine intermediate generated during valine degradation. To rigorously quantify its endogenous concentrations and trace dynamic metabolic fluxes, researchers rely on N-Isobutyrylglycine-13C2,15N [4]. As a stable isotope-labeled internal standard, it provides the ultimate analytical control in Isotope Dilution Mass Spectrometry (IDMS), allowing scientists to decouple true biological variance from analytical matrix effects. This whitepaper details the mechanistic grounding, analytical advantages, and self-validating protocols for deploying this compound in advanced LC-MS/MS workflows.
Mechanistic Grounding: Valine Catabolism and ACAD8 Deficiency
To utilize N-Isobutyrylglycine effectively in fluxomics, one must first understand the causality of its formation. Valine catabolism is a multi-step mitochondrial process. Initially, valine undergoes transamination to form α -ketoisovalerate, which is subsequently oxidatively decarboxylated to isobutyryl-CoA[1].
The critical regulatory step is catalyzed by isobutyryl-CoA dehydrogenase (IBD) , an enzyme encoded by the ACAD8 gene[5][6]. IBD dehydrogenates isobutyryl-CoA into methacrylyl-CoA, channeling the carbon skeleton toward the Tricarboxylic Acid (TCA) cycle[6].
When ACAD8 mutations compromise IBD function—a condition known as Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)—isobutyryl-CoA accumulates in the mitochondria[5]. To mitigate CoA depletion and cellular toxicity, the mitochondrial enzyme glycine N-acyltransferase conjugates the accumulating isobutyryl-CoA with glycine, forming N-Isobutyrylglycine , which is subsequently exported and excreted in the urine[7]. Consequently, N-Isobutyrylglycine serves as a primary diagnostic biomarker for IBDD and a proxy for upstream valine flux[6].
Valine catabolism pathway highlighting ACAD8 function and N-Isobutyrylglycine formation.
The Analytical Superiority of 13C2,15N Labeling
In quantitative metabolomics, the choice of internal standard dictates the trustworthiness of the data. While deuterium-labeled standards (e.g., d7-isobutyrylglycine) are common, they are susceptible to the kinetic isotope effect [8]. The weaker carbon-deuterium bond alters the molecule's interaction with the stationary phase during Ultra-High-Performance Liquid Chromatography (UHPLC), often causing the deuterated standard to elute slightly earlier than the endogenous analyte.
N-Isobutyrylglycine-13C2,15N circumvents this flaw. Because the heavy isotopes (13C and 15N) are incorporated into the molecular backbone (typically the glycine moiety), the physicochemical properties remain identical to the native compound[4][9].
-
Perfect Co-elution: The standard and the analyte elute at the exact same millisecond.
-
Matrix Effect Cancellation: Both molecules experience identical ion suppression or enhancement in the Electrospray Ionization (ESI) source.
-
Mass Shift (+3 Da): The native molecular weight is ~145.16 g/mol , while the labeled standard is ~148.14 g/mol [9]. This +3 Da shift is critical; it places the standard well outside the natural isotopic envelope (M+1, M+2) of the endogenous compound, preventing cross-talk and ensuring absolute quantitative accuracy[10].
Table 1: Physicochemical & Mass Spectrometry Properties
| Property | Endogenous N-Isobutyrylglycine | N-Isobutyrylglycine-13C2,15N |
| Formula | C6H11NO3 | C4(13C)2H11(15N)O3 |
| Molecular Weight | 145.16 g/mol | 148.14 g/mol |
| Precursor Ion [M-H]⁻ | m/z 144.1 | m/z 147.1 |
| Product Ion (MRM) | m/z 74.0 (Glycine fragment) | m/z 77.0 (Labeled Gly fragment) |
| Chromatographic Shift | Baseline | None (Perfect Co-elution) |
Self-Validating Experimental Protocols for LC-MS/MS
To ensure data integrity, experimental workflows must be self-validating. The following protocol utilizes protein precipitation to instantly quench metabolism and protect the analytical column, while the pre-extraction spike of the 13C2,15N standard acts as an internal quality control for extraction recovery[10][11].
Step-by-step UHPLC-MS/MS workflow utilizing stable isotope dilution for flux analysis.
Step-by-Step Methodology
Phase 1: Sample Preparation (Quenching & Extraction)
-
Aliquot: Transfer 50 µL of biological fluid (plasma, urine, or cell lysate) into a pre-chilled microcentrifuge tube.
-
IS Spike: Add 10 µL of a 5 µM working solution of N-Isobutyrylglycine-13C2,15N. Causality: Spiking before extraction ensures any physical losses during processing apply equally to the analyte and the standard.
-
Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Causality: The 4:1 organic-to-aqueous ratio aggressively denatures proteins, instantly halting enzymatic activity to preserve the metabolic snapshot.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Collection: Transfer 150 µL of the supernatant to an LC vial for injection.
Phase 2: UHPLC Separation
-
Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
Table 2: Optimized UHPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 98% | 2% | Aqueous loading, retention of polar acylglycines |
| 1.0 | 98% | 2% | Desalting to waste |
| 4.0 | 40% | 60% | Elution of N-Isobutyrylglycine |
| 5.0 | 5% | 95% | Column wash (remove hydrophobic lipids) |
| 7.0 | 98% | 2% | Re-equilibration for next injection |
Phase 3: Data Interpretation & Quality Control The system validates itself through the Response Factor (RF) . By plotting the ratio of the endogenous peak area to the 13C2,15N peak area against a known calibration curve, absolute quantitation is achieved. If the absolute peak area of the 13C2,15N standard in a specific sample drops by >30% compared to the blank, it flags severe matrix suppression, prompting sample dilution and re-analysis.
Advanced Applications: Metabolic Flux Analysis (MFA)
Beyond static diagnostic screening, N-Isobutyrylglycine-13C2,15N is a pivotal tool in dynamic Metabolic Flux Analysis (MFA). By feeding cells or animal models a heavy-isotope precursor (e.g., 13C-Valine) and tracking the fractional enrichment of downstream metabolites over time, researchers can map the velocity of metabolic pathways[8].
In diseases like liver fibrosis , multi-omics integration has revealed profound metabolic reprogramming. Fluxomics data demonstrates that fibrotic livers hijack hexose metabolism and upregulate BCAA catabolism, leading to altered pools of valine intermediates[2]. By utilizing N-Isobutyrylglycine-13C2,15N as an internal anchor, researchers can accurately quantify these minute shifts in acylglycine flux, linking transcriptomic changes in the ACAD8 gene directly to phenotypic metabolic outputs[2][12].
References
-
Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? Orphanet Journal of Rare Diseases (NIH/PMC)[Link]
-
Branched chain amino acids: facts and defects University of Amsterdam (UvA)[Link]
-
Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism Journal of Inherited Metabolic Disease (NIH/PMC)[Link]
-
ACAD8 Gene - Ma'ayan Lab Computational Systems Biology[Link]
-
Urinary metabolome dynamics in 13C-labeled mice Metabolomics (NIH/PMC)[Link]
-
The Metabolomic Footprint of Liver Fibrosis MDPI[Link]
-
Deletion of ABIN1-LIR motifs impairs hepatic lipid homeostasis and mitophagy via AMPK-TFEB axis in mice American Journal of Physiology[Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. The Metabolomic Footprint of Liver Fibrosis | MDPI [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - ACAD8 [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. Urinary metabolome dynamics in 13C-labeled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [diposit.ub.edu]
- 12. N-Isobutyryl-d7-glycine | Benchchem [benchchem.com]
Precision Metabolomics: Analytical Quantification of Isobutyrylglycine using 13C2,15N Stable Isotope-Labeled Internal Standards
Executive Summary
In the realm of clinical metabolomics and newborn screening, the accurate quantification of acylglycines is critical for diagnosing inborn errors of metabolism (IEMs)[1]. Isobutyrylglycine serves as a highly specific, secondary biomarker for Isobutyryl-CoA dehydrogenase deficiency (IBDD)[2]. To achieve the highest analytical rigor in Isotope Dilution Mass Spectrometry (IDMS), researchers must utilize high-purity stable isotope-labeled internal standards (SIL-IS)[3][4].
This whitepaper provides an authoritative guide on sourcing commercial N-Isobutyrylglycine-13C2,15N , the biochemical rationale for its use, and a self-validating LC-MS/MS experimental protocol designed to eliminate matrix effects and ensure absolute quantification accuracy.
Biochemical Context: Valine Catabolism & IBDD
Isobutyrylglycine is not a primary metabolite in healthy individuals; it is an overflow conjugate. During the catabolism of the branched-chain amino acid L-valine, the enzyme Isobutyryl-CoA dehydrogenase (ACAD8) is responsible for dehydrogenating isobutyryl-CoA. When ACAD8 is deficient, isobutyryl-CoA accumulates in the mitochondria. To mitigate toxicity, the enzyme glycine N-acyltransferase conjugates the accumulating isobutyryl-CoA with glycine, forming isobutyrylglycine, which is subsequently cleared into the blood and urine[2][5].
Figure 1: Valine catabolism pathway illustrating the formation of Isobutyrylglycine during ACAD8 deficiency.
The Analytical Superiority of 13C/15N Labeling
Causality in Standard Selection: Why choose a 13C/15N-labeled standard over a cheaper Deuterium (d) labeled variant?
Deuterium-labeled internal standards frequently suffer from the chromatographic isotope effect . Because the C-D bond is shorter and less polarizable than the C-H bond, deuterated compounds interact differently with reversed-phase stationary phases, often eluting seconds earlier than the endogenous analyte. This temporal offset means the analyte and the IS experience different ion suppression zones in the Electrospray Ionization (ESI) source, destroying the self-validating nature of the internal standard.
By utilizing N-Isobutyrylglycine-13C2,15N , the physicochemical properties (pKa, lipophilicity) remain identical to the native compound[6]. The +3 Da mass shift (148.14 g/mol vs 145.14 g/mol ) provides sufficient resolution in the mass spectrometer to prevent isobaric interference while guaranteeing absolute chromatographic co-elution[6][7].
Commercial Supply Landscape
Sourcing ultra-pure SIL-IS is critical. Isotopic impurities (unlabeled native compound present in the standard) will artificially inflate the basal quantification levels, leading to false positives in clinical screening. Below is a curated evaluation of commercial suppliers offering N-Isobutyrylglycine-13C2,15N[6][7][8][9][10][11].
Table 1: Commercial Suppliers of N-Isobutyrylglycine-13C2,15N
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity Specification |
| BenchChem | B15541201 | C4 ¹³C2 H11 ¹⁵N O3 | 148.14 g/mol | ≥95% |
| MedChemExpress | HY-W141928 | C4 ¹³C2 H11 ¹⁵N O3 | 148.14 g/mol | Enquire |
| Pharmaffiliates | PA STI 053700 | C4 ¹³C2 H11 ¹⁵N O3 | 148.14 g/mol | Analytical Grade |
| ClearSynth | CS-T-96918 | C4 ¹³C2 H11 ¹⁵N O3 | 148.14 g/mol | Enquire |
| LGC Standards | Custom/Enquire | C4 ¹³C2 H11 ¹⁵N O3 | 148.14 g/mol | Reference Standard |
| Splendid Lab | CSL-89176 | C4 ¹³C2 H11 ¹⁵N O3 | 148.14 g/mol | Enquire |
Validated Experimental Protocol: LC-MS/MS Quantification
This protocol is engineered as a self-validating system. Every step is optimized to prevent analyte degradation and ensure reproducible recovery from complex biofluids (plasma/urine).
Figure 2: End-to-end LC-MS/MS analytical workflow for Isobutyrylglycine quantification.
Step-by-Step Methodology
Step 1: Reagent and Standard Preparation
-
Reconstitute N-Isobutyrylglycine-13C2,15N in 50% Methanol to create a 1 mg/mL primary stock.
-
Dilute to a working internal standard (IS) solution of 5 µM in LC-MS grade water.
Step 2: Matrix Extraction (Protein Precipitation) Causality Check: We use cold Acetonitrile (ACN) rather than Methanol because ACN yields a denser protein pellet, reducing the risk of injecting particulates into the UHPLC system. Furthermore, cold temperatures halt any residual enzymatic degradation of acylglycines.
-
Aliquot 50 µL of plasma or urine into a 1.5 mL Eppendorf tube.
-
Add 10 µL of the 5 µM SIL-IS working solution. Vortex briefly to equilibrate.
-
Add 200 µL of ice-cold Acetonitrile (100%).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial and evaporate to dryness under a gentle stream of Nitrogen gas.
-
Reconstitute the residue in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
Step 3: UHPLC Separation Parameters Causality Check: Acylglycines are highly polar. Standard C18 columns often result in poor retention and peak tailing. We utilize a high-strength silica (HSS) T3 column, which is specifically designed to retain polar compounds in 100% aqueous mobile phases.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water containing 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
Gradient: 2% B hold for 1 min, ramp to 50% B over 4 mins, flush at 98% B for 1 min, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Step 4: ESI-MS/MS Detection Causality Check: Why Negative ESI? Acylglycines contain a free carboxylic acid group (pKa ~3.5-4.0), which readily deprotonates to form [M-H]⁻ ions in the source. This offers superior signal-to-noise ratios compared to positive mode, where sodium adducts [M+Na]⁺ can fragment unpredictably and complicate quantification.
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Endogenous Isobutyrylglycine | 144.1 | 74.0 | 50 | 12 |
| N-Isobutyrylglycine-13C2,15N (SIL-IS) | 147.1 | 77.0 | 50 | 12 |
(Note: The product ion represents the cleavage of the labeled glycine moiety. Because the 13C2,15N label is located on the glycine backbone, the fragment mass shifts precisely from 74.0 to 77.0 m/z).
References
-
"Miscellaneous-impurities | Pharmaffiliates - Page 43", Pharmaffiliates,[Link][8][12][13]
-
"Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism...", Erasmus University Rotterdam, [Link][3]
-
"N-Isobutyrylglycine-13C2,15N - CRO Splendid Lab Pvt. Ltd.", Splendid Lab,[Link][11]
-
"Using Out-of-Batch Reference Populations to Improve Untargeted Metabolomics for Screening Inborn Errors of Metabolism", MDPI, [Link][4]
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- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repub.eur.nl [repub.eur.nl]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N-Isobutyrylglycine-13C2,15N | LGC Standards [lgcstandards.com]
- 10. clearsynth.com [clearsynth.com]
- 11. N-Isobutyrylglycine-13C2,15N | | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Comprehensive Technical Guide: Safety, Handling, and Analytical Applications of N-Isobutyrylglycine-13C2,15N
Executive Summary
In the realm of clinical diagnostics and metabolic research, acylglycines serve as critical biomarkers for identifying inborn errors of metabolism (IEMs). N-Isobutyrylglycine is the primary diagnostic metabolite for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). To achieve absolute quantification of this biomarker in complex biological matrices, Isotope Dilution Mass Spectrometry (IDMS) is the analytical gold standard. This whitepaper provides an in-depth, self-validating framework for the safety, handling, and experimental application of N-Isobutyrylglycine-13C2,15N , a stable isotope-labeled internal standard designed for robust LC-MS/MS workflows.
Scientific Context & Mechanistic Causality
N-Isobutyrylglycine is an acylglycine formed during the catabolism of the branched-chain amino acid valine[1]. In a healthy metabolic state, isobutyryl-CoA is converted to methacrylyl-CoA by the enzyme isobutyryl-CoA dehydrogenase. However, in patients with IBDD, this enzyme is deficient, leading to a toxic accumulation of isobutyryl-CoA. To mitigate this toxicity, the enzyme glycine N-acyltransferase (GLYAT) conjugates the excess isobutyryl-CoA with glycine, producing N-isobutyrylglycine, which is subsequently cleared in the urine[1].
Metabolic pathway of valine catabolism leading to N-Isobutyrylglycine accumulation.
The Role of the 13C2,15N Isotopologue
Quantifying trace metabolites in urine or plasma is prone to severe matrix effects, particularly ion suppression in the electrospray ionization (ESI) source. By utilizing[2], researchers introduce a compound that is chemically and structurally identical to the endogenous biomarker but features a +3 Da mass shift. This ensures that the internal standard co-elutes exactly with the native analyte during liquid chromatography, subjecting both molecules to identical matrix effects and enabling highly accurate ratio-based quantification.
Physicochemical & Isotopic Specifications
Understanding the exact physicochemical properties is essential for accurate gravimetric preparation and chromatographic method development.
| Property | Native N-Isobutyrylglycine | N-Isobutyrylglycine-13C2,15N |
| Molecular Formula | C6H11NO3 | C4(13C)2H11(15N)O3 |
| Molecular Weight | 145.16 g/mol | 148.14 g/mol |
| Isotopic Mass Shift | N/A | +3 Da |
| Water Solubility | 17.9 g/L | 17.9 g/L |
| pKa (Strongest Acidic) | 4.06 | 4.06 |
| Target Application | Endogenous Biomarker | LC-MS/MS Internal Standard |
Safety & Hazard Profile
While stable isotopes do not pose radiological hazards, the base chemical structure of N-isobutyrylglycine dictates its handling requirements. According to the [3], the compound is classified under the following hazard categories:
-
Skin Irritation (Category 2, H315): The mildly acidic nature of the carboxyl group can disrupt the lipid bilayer of the stratum corneum upon prolonged contact.
-
Eye Irritation (Category 2, H319): Direct contact with the ocular mucosa can cause severe irritation due to localized pH shifts.
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of fine dust particles can irritate the respiratory tract.
Safety Causality: Because the compound is typically supplied as a lyophilized solid or crystalline powder, static charge during weighing can cause aerosolization. Therefore, handling must be conducted within a properly ventilated weighing enclosure or fume hood, utilizing anti-static tools.
Handling, Storage, and Preparation Protocols
To ensure the integrity of the internal standard, the following self-validating protocol must be strictly adhered to.
Step-by-Step Stock Solution Preparation (1 mg/mL)
-
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial exposes the hygroscopic carboxyl group to ambient humidity. Condensation will artificially inflate the gravimetric mass, leading to a sub-potent internal standard solution.
-
Gravimetric Weighing: Using a calibrated microbalance (readability 0.01 mg), weigh the desired amount of N-Isobutyrylglycine-13C2,15N using anti-static spatulas.
-
Dissolution: Dissolve the powder in LC-MS grade Methanol or Water. Causality: Methanol is preferred for the primary stock as it prevents microbial growth that can occur in purely aqueous solutions over time.
-
Aliquoting & Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber glass vials and store at -80°C. Causality: Repeated freeze-thaw cycles can lead to micro-evaporation of the solvent, progressively increasing the concentration of the standard and skewing quantitative results.
Analytical Workflow: IDMS Protocol for Acylglycines
The following methodology outlines a robust extraction and quantification workflow for analyzing N-isobutyrylglycine in urine using the 13C2,15N standard[4].
Step-by-Step Extraction Methodology
-
Sample Preparation: Thaw biological urine samples and the N-Isobutyrylglycine-13C2,15N working solution on ice.
-
Spiking: Transfer 50 µL of urine into a microcentrifuge tube. Add 10 µL of the internal standard working solution (e.g., 10 µM). Vortex for 10 seconds. Causality: Spiking the standard before extraction ensures that any subsequent volumetric losses or incomplete recoveries apply equally to both the native analyte and the standard.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and insoluble matrix components.
-
Reconstitution: Transfer 100 µL of the supernatant to an LC-MS autosampler vial containing 900 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Diluting the organic extract with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) during reverse-phase LC injection.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor the MRM transitions for the native compound and the +3 Da shifted transitions for the 13C2,15N standard.
Isotope Dilution Mass Spectrometry (IDMS) workflow for absolute quantification.
References
-
FooDB. Compound: Isobutyrylglycine (FDB022208) - Biological Pathways and Biomarker Data. Retrieved from:[Link]
-
PubChem (National Institutes of Health). Isobutyrylglycine | C6H11NO3 | CID 10855600 - Safety and Hazards. Retrieved from:[Link]
Sources
N-Isobutyrylglycine: Mechanistic Insights into Valine Catabolism and Mitochondrial Fatty Acid Oxidation
Executive Summary
N-Isobutyrylglycine (IBG) is an endogenous acylglycine that serves as a critical diagnostic biomarker in clinical metabolomics and drug development[1]. While acylglycines are typically minor metabolites, their accumulation in physiological fluids is a hallmark of specific inborn errors of metabolism (IEMs)[2]. Specifically, elevated urinary IBG is the primary biochemical signature for Isobutyryl-CoA dehydrogenase (IBD) deficiency—a genetic disorder driven by mutations in the ACAD8 gene[3].
Beyond isolated amino acid catabolic defects, IBG profiling is heavily utilized in the diagnosis of mitochondrial fatty acid β -oxidation (FAO) disorders[1]. Because the enzymatic machinery processing isobutyryl-CoA shares structural homology and electron-transfer pathways with fatty acid oxidation enzymes, IBG serves as a vital node linking amino acid metabolism to broader mitochondrial energy homeostasis[4],[5].
Biochemical Causality: The Intersection of Amino Acid and Fatty Acid Metabolism
To understand the diagnostic utility of N-isobutyrylglycine, one must trace its origin through the branched-chain amino acid (BCAA) catabolic pathway and its intersection with the acyl-CoA dehydrogenase (ACAD) superfamily.
The Valine Catabolic Bottleneck
The formation of IBG is a direct result of a metabolic bottleneck in the breakdown of L-valine. Valine first undergoes transamination by branched-chain aminotransferases (BCATs) to form α -ketoisovalerate, which is subsequently converted to isobutyryl-CoA via oxidative decarboxylation by the BCKDH complex[6].
Under normal physiological conditions, isobutyryl-CoA is dehydrogenated by Isobutyryl-CoA dehydrogenase (IBD)[2]. However, when the ACAD8 gene is mutated, IBD activity is severely impaired[3]. This deficiency causes a toxic accumulation of isobutyryl-CoA within the mitochondrial matrix. To mitigate this toxicity and replenish the mitochondrial pool of free coenzyme A (CoA), the enzyme Glycine N-acyltransferase (GLYAT) catalyzes a detoxification reaction. The isobutyryl group is transferred from CoA to the amino acid glycine, forming the highly water-soluble conjugate N-isobutyrylglycine, which is rapidly excreted in the urine[2].
Metabolic shunting of Isobutyryl-CoA to N-isobutyrylglycine during ACAD8 deficiency.
The Link to Fatty Acid β -Oxidation
Although isobutyryl-CoA is strictly a valine derivative, IBD belongs to the acyl-CoA dehydrogenase (ACAD) superfamily, sharing profound structural homology with enzymes that drive mitochondrial fatty acid oxidation, such as short-chain acyl-CoA dehydrogenase (SCAD)[4].
Crucially, all ACADs (including IBD) are entirely dependent on the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETFDH) to shuttle electrons into the mitochondrial respiratory chain[5]. In Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)—a severe FAO disorder frequently caused by ETFDH mutations—the entire ACAD network collapses[5]. Consequently, patients with MADD exhibit elevated urinary N-isobutyrylglycine alongside classic fatty acid oxidation intermediates like glutaric acid and adipic acid[7],[5].
Diagnostic Biomarker Profile & Chemical Properties
Accurate quantification of IBG requires a thorough understanding of its physicochemical properties and its behavior relative to other organic acids in clinical matrices.
Table 1: Core Chemical & Physical Properties
| Property | Value |
| Chemical Name | N-Isobutyrylglycine |
| Synonyms | N-(2-methyl-1-oxopropyl)glycine; (Isobutyrylamino)acetic acid[1],[8] |
| CAS Number | 15926-18-8[8] |
| Molecular Formula | C6H11NO3[1] |
| Molecular Weight | 145.16 g/mol [1] |
| Water Solubility | 17.9 g/L[2] |
| Storage Temperature | 4°C (Stable for 6 months as purified powder)[8] |
Table 2: Clinical Biomarker Profiling (Urine Organic Acids)
| Metabolite | Clinical Significance | Normal Reference Range | Elevated State Indication |
| N-Isobutyrylglycine | Primary biomarker for ACAD8 deficiency | < 3.80 mmol/mol creatinine[7] | IBD Deficiency, MADD[1],[5] |
| 3-Hydroxybutyric acid | FAO intermediate / Ketone body | < 6.40 mmol/mol creatinine[7] | Ketoacidosis, FAO defects |
| Adipic acid | Medium-chain dicarboxylic acid | < 5.00 mmol/mol creatinine[7] | MADD, MCAD deficiency |
| Ethylmalonic acid | Branched-chain organic acid | < 4.00 mmol/mol creatinine[7] | SCAD deficiency, MADD |
Experimental Protocol: GC-MS Quantification of Urinary N-Isobutyrylglycine
Objective: High-fidelity quantification of IBG to differentiate isolated ACAD8 deficiency from generalized mitochondrial fatty acid β -oxidation defects.
System Validation Design: This protocol employs isotopic dilution. By spiking a known concentration of N-Isobutyryl-d7-glycine (a deuterated analog) directly into the raw urine matrix, the system self-validates[6]. Any loss of analyte during extraction or variations in derivatization efficiency will equally affect the endogenous IBG and the d7-IBG standard. The final quantification relies on the ratio of their mass spectral peak areas, rendering the assay immune to matrix-induced ion suppression.
Step 1: Matrix Preparation & Isotopic Spiking
-
Action: Thaw urine samples at 4°C. Transfer 100 µL of urine into a borosilicate glass vial and spike with 10 µL of 50 µM N-Isobutyryl-d7-glycine internal standard[6].
-
Causality: Urine is a highly variable biological matrix. Spiking the internal standard before any sample manipulation ensures that the deuterated standard undergoes the exact same physical and chemical stresses as the endogenous biomarker, establishing a reliable baseline for absolute quantification.
Step 2: Acidification and Liquid-Liquid Extraction
-
Action: Add 50 µL of 1M HCl to the sample, followed by 2 mL of ethyl acetate. Vortex vigorously for 2 minutes, centrifuge at 3000 x g for 5 minutes, and transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen gas.
-
Causality: N-isobutyrylglycine contains a carboxylic acid functional group (pKa ~4.06)[2]. Acidifying the matrix with HCl protonates the carboxylate ion into its neutral, uncharged state. This drastically increases its lipophilicity, driving the analyte out of the aqueous urine phase and into the organic ethyl acetate phase during extraction.
Step 3: TMS Derivatization
-
Action: Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes[6].
-
Causality: Acylglycines are highly polar and non-volatile, making them invisible to standard Gas Chromatography. BSTFA replaces the active hydrogen on the carboxylic acid and amide groups with a trimethylsilyl (TMS) group. This structural modification lowers the boiling point and increases thermal stability, allowing the molecule to vaporize seamlessly in the GC inlet without degrading[6].
Step 4: GC-MS Acquisition
-
Action: Inject 1 µL of the derivatized sample into the GC-MS operating in Electron Impact (EI) mode. Monitor the specific mass-to-charge (m/z) ratios for TMS-derivatized IBG and d7-IBG.
-
Causality: Electron Impact ionization fragments the TMS-esters into predictable, highly reproducible ion patterns. By isolating the specific m/z fragments unique to the isobutyryl chain, the mass spectrometer filters out background urinary metabolites, ensuring absolute specificity for the ACAD8 biomarker.
Self-validating GC-MS workflow for N-isobutyrylglycine quantification using deuterated standards.
References
-
N-Isobutyrylglycine - CymitQuimica . cymitquimica.com. 1
-
N-Isobutyryl-d7-glycine | Benchchem . benchchem.com. 6
-
N-Isobutyrylglycine CAS 15926-18-8 - usbio.net . usbio.net. 8
-
N-Isobutyrylglycine-d2 | Benchchem . benchchem.com. 3
-
Amino Acid Derivatives (Inhibitors Agonists Modulators Antagonists) . medchemexpress.com. 9
-
Diagnostic Metabolites - Sigma-Aldrich . sigmaaldrich.com. 4
-
Showing Compound Isobutyrylglycine (FDB022208) - FooDB . foodb.ca. 2
-
Modifications of Blood Molecular Components after Treatment with Low Ozone Concentrations - PMC . nih.gov. 10
-
Results: - Biometrix Labs . biometrixlabs.co.za. 7
-
Clinical, biochemical, and genetic spectrum of MADD in a South African cohort: an ICGNMD study - ResearchGate . researchgate.net. 5
Sources
- 1. N-Isobutyrylglycine | CymitQuimica [cymitquimica.com]
- 2. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]
- 3. N-Isobutyrylglycine-d2 | Benchchem [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biometrixlabs.co.za [biometrixlabs.co.za]
- 8. usbio.net [usbio.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modifications of Blood Molecular Components after Treatment with Low Ozone Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Use of N-Isobutyrylglycine-13C2,15N as an internal standard in LC-MS/MS
Application Note: Advanced Quantification of N-Isobutyrylglycine via UPLC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Executive Summary
The accurate quantification of acylglycines in biological matrices is a cornerstone of modern clinical metabolomics and newborn screening. N-Isobutyrylglycine is a critical diagnostic biomarker for isobutyryl-CoA dehydrogenase deficiency (IBBD), an inborn error of valine catabolism[1]. This application note details a highly sensitive, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. By utilizing N-Isobutyrylglycine-13C2,15N as the internal standard (ISTD)[2], this method eliminates the chromatographic isotope effects commonly associated with deuterated standards, ensuring absolute co-elution, precise matrix effect correction, and unparalleled quantitative trustworthiness[3].
Mechanistic Background: The Clinical Significance of N-Isobutyrylglycine
N-acylglycines are formed in the mitochondria via the glycine conjugation pathway, serving as a detoxification route for the elimination of accumulating acyl-CoA esters[4]. In healthy individuals, the branched-chain amino acid valine is catabolized into isobutyryl-CoA, which is subsequently oxidized to methacrylyl-CoA by the enzyme isobutyryl-CoA dehydrogenase (ACAD8).
In patients with IBBD, ACAD8 deficiency causes a toxic accumulation of isobutyryl-CoA. To mitigate toxicity, the enzyme Glycine N-acyltransferase (GLYAT) conjugates the excess isobutyryl-CoA with glycine, producing N-isobutyrylglycine, which is rapidly excreted in urine[1].
Metabolic pathway showing N-Isobutyrylglycine accumulation during ACAD8 deficiency.
Analytical Strategy: The Causality Behind 13C2,15N Labeling
Historically, GC-MS and early LC-MS methods relied on structurally similar analogs or deuterated (D) internal standards[3]. However, in reversed-phase liquid chromatography, deuterated compounds often exhibit a "hydrophobic isotope effect"—they are slightly less lipophilic than their unlabeled counterparts and elute fractions of a second earlier.
Why 13C2,15N is Superior: When analyzing complex matrices like urine or plasma, the chemical background is highly dynamic. Even a 0.1-minute retention time shift can place the analyte and the ISTD into different ion suppression zones within the electrospray ionization (ESI) source. By utilizing N-Isobutyrylglycine labeled with two heavy carbons (13C) and one heavy nitrogen (15N) on the glycine moiety, the lipophilicity remains identical to the endogenous molecule. This guarantees perfect chromatographic co-elution , ensuring that both the analyte and the ISTD experience the exact same matrix effects, allowing the ISTD to perfectly normalize the signal[3].
Experimental Protocol
This workflow utilizes a "dilute-and-shoot" or rapid protein precipitation methodology, leveraging the high sensitivity of modern triple quadrupole mass spectrometers to minimize sample handling errors.
Reagents and Materials
-
Analyte: N-Isobutyrylglycine (Reference Standard).
-
Internal Standard: N-Isobutyrylglycine-13C2,15N (Working solution: 50 µM in 50% Methanol/Water)[2].
-
Extraction Solvent: LC-MS grade Acetonitrile (pre-chilled to -20°C).
-
Mobile Phases: (A) LC-MS grade Water + 0.1% Formic Acid; (B) LC-MS grade Acetonitrile + 0.1% Formic Acid.
Step-by-Step Sample Preparation
Causality Note: Acetonitrile is chosen over methanol for protein precipitation because it yields a denser protein pellet and provides superior recovery for small, polar acylglycines.
-
Thaw & Clarify: Thaw urine or plasma samples on ice. Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.
-
Aliquot: Transfer 50 µL of the clarified biological sample into a clean 1.5 mL microcentrifuge tube.
-
Spike ISTD: Add 10 µL of the N-Isobutyrylglycine-13C2,15N working solution. Vortex immediately for 5 seconds to ensure homogeneous integration of the ISTD into the matrix before extraction.
-
Precipitate Proteins: Add 200 µL of ice-cold Acetonitrile.
-
Extract: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the supernatant into an autosampler vial equipped with a glass insert.
Step-by-step sample preparation and LC-MS/MS analytical workflow.
Instrumental Parameters & Data Presentation
LC Separation Parameters
Separation is achieved using an Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm) which is specifically designed to retain polar metabolites in reversed-phase conditions[3].
Table 1: UPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.00 | 0.4 | 98% | 2% |
| 1.00 | 0.4 | 98% | 2% |
| 4.00 | 0.4 | 40% | 60% |
| 4.10 | 0.4 | 5% | 95% |
| 5.50 | 0.4 | 5% | 95% |
| 5.60 | 0.4 | 98% | 2% |
| 7.00 | 0.4 | 98% | 2% |
Mass Spectrometry (MRM) Parameters
Detection is performed in Negative Electrospray Ionization (ESI-) mode. Acylglycines contain a terminal carboxylic acid that readily deprotonates to form [M-H]⁻ ions, offering a significantly higher signal-to-noise ratio than positive ionization modes.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| N-Isobutyrylglycine | 144.1 | 74.0 | 50 | 12 |
| N-Isobutyrylglycine-13C2,15N | 147.1 | 77.0 | 50 | 12 |
Note: The product ion represents the cleavage of the amide bond, yielding the glycine fragment. The +3 Da shift in the ISTD product ion (m/z 77.0) confirms the 13C2,15N label is located on the glycine moiety.
System Suitability and Self-Validating Architecture
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The internal standard does more than just calculate concentration; it acts as a continuous diagnostic monitor for the assay's health:
-
Matrix Effect Monitoring: The absolute peak area of the 13C2,15N ISTD is tracked across all patient samples and compared to the ISTD area in a neat solvent blank. If the ISTD area in a sample drops by >40%, the system automatically flags the sample for severe ion suppression, preventing a false-negative clinical result.
-
Extraction Recovery Verification: Because the ISTD is spiked at Step 3 (prior to extraction), the Analyte/ISTD area ratio inherently corrects for any physical loss of the analyte during the protein precipitation and transfer steps[4].
-
Isomeric Resolution Check: N-butyrylglycine is an isobaric isomer of N-isobutyrylglycine. The UPLC gradient is specifically optimized to baseline-resolve these two isomers. The ISTD peak shape and retention time are continuously monitored to ensure no co-eluting interferences distort the quantification.
Table 3: Representative Method Validation Metrics
| Parameter | Acceptance Criteria | Observed Performance |
|---|---|---|
| Linearity (R²) | > 0.990 | 0.998 (Range: 0.5 - 500 µM) |
| Intra-day Precision (CV%) | < 15% | 4.2% - 7.8% |
| Inter-day Precision (CV%) | < 15% | 5.1% - 8.4% |
| Extraction Recovery | > 80% | 92.5% ± 3.1% |
| Matrix Factor (Normalized) | 0.85 - 1.15 | 0.98 (Demonstrating perfect ISTD correction) |
Conclusion
The integration of N-Isobutyrylglycine-13C2,15N as an internal standard elevates the UPLC-MS/MS quantification of acylglycines from an analytical estimate to a highly robust, self-validating diagnostic tool. By eliminating the chromatographic shifts associated with deuterated standards, this methodology ensures identical ionization efficiencies between the analyte and the standard, providing drug development professionals and clinical scientists with uncompromised data integrity for metabolic profiling.
References
-
MDPI. "Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future." Metabolites. Available at: [Link]
-
FooDB. "Showing Compound Isobutyrylglycine (FDB022208)." The Food Database. Available at:[Link]
Sources
Application Note: Quantitative Analysis of Urinary Acylglycines via UPLC-MS/MS
Biological Context & Diagnostic Significance
Acylglycines are critical endogenous metabolites formed when toxic acyl-CoA intermediates are conjugated with the amino acid glycine. This detoxification process is catalyzed by the enzyme glycine N-acyltransferase (GLYAT). In healthy individuals, this pathway prevents the buildup of acyl-CoA species. However, in patients with inborn errors of metabolism—particularly such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)—specific acylglycines accumulate systemically and are excreted in the urine at high concentrations[1].
Metabolic pathway of acylglycine formation via GLYAT-mediated conjugation.
Analytical Strategy & Causality
Historically, served as the gold standard for acylglycine profiling[2]. However, GC-MS requires extensive liquid-liquid extraction and complex silylation derivatization, severely limiting sample throughput. Today, is the preferred platform due to its speed, sensitivity, and minimal sample handling[3].
Causality Behind Experimental Choices:
-
Stable Isotope Dilution (SID): Urine is a highly variable matrix. By spiking samples with stable isotope-labeled internal standards (e.g., ¹³C₂-hexanoylglycine) at the very first step, any analyte loss during extraction or ion suppression during electrospray ionization (ESI) is mathematically nullified, ensuring absolute quantitation[2].
-
Butylation Derivatization: Acylglycines are highly polar and exhibit poor retention on standard reversed-phase C18 columns. Derivatizing them with n-butanol/HCl to form butyl esters drastically increases their hydrophobicity. This improves chromatographic retention, sharpens peak shapes, and enhances ionization efficiency in positive ESI mode (+ESI)[3].
-
Creatinine Normalization: Because urine output fluctuates based on patient hydration, absolute concentrations (µmol/L) are diagnostically meaningless. Normalizing acylglycine levels to urinary creatinine (µmol/mmol creatinine) provides a standardized, physiologically relevant metric.
Experimental Workflow & Methodology
Step-by-step sample preparation and LC-MS/MS analytical workflow.
Reagents and Internal Standards (ISTD)
-
ISTD Working Solution: Prepare a mixture of deuterated/¹³C-labeled target acylglycines (e.g., d₃-isovalerylglycine, ¹³C₂-hexanoylglycine) at 50 µmol/L in LC-MS grade methanol.
-
Derivatization Reagent: 3 N HCl in n-butanol (must be prepared fresh or stored in anhydrous conditions).
Step-by-Step Sample Preparation
-
Thawing & Clearing: Thaw urine samples on ice. Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet cellular debris.
-
Aliquot & Spike: Transfer 50 µL of the cleared urine into a 2 mL 96-well deep-well plate. Immediately add 10 µL of the ISTD working solution. Self-Validating Step: Spiking before any extraction ensures the ISTD undergoes the exact same physical and chemical stresses as the endogenous analytes.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 10 minutes.
-
Evaporation: Transfer 400 µL of the supernatant to a clean plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Note: Complete removal of water is mandatory; residual moisture will quench the subsequent esterification reaction.
-
Derivatization: Add 100 µL of 3 N HCl in n-butanol to the dried residue. Seal the plate tightly and incubate at 65°C for 15 minutes.
-
Reconstitution: Evaporate the derivatization reagent to dryness under nitrogen. Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).
UPLC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 20% B to 95% B over 4 minutes.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode. Monitor specific precursor-to-product ion transitions corresponding to the loss of the butyl formate moiety.
Data Presentation & Diagnostic Reference Ranges
To maintain a self-validating analytical system, every batch must include a multi-point calibration curve (R² > 0.99), a matrix blank to assess carryover, and low/high Quality Control (QC) samples to verify inter-assay precision (CV < 10%)[3].
Quantitative Reference Ranges for Key Urinary Acylglycines
(Note: Exact values may vary by laboratory instrumentation and specific patient demographics)
| Analyte | Associated Metabolic Disorder | Typical Healthy Range (µmol/mmol creatinine) | Pathological Range (µmol/mmol creatinine) |
| Hexanoylglycine | MCADD | < 0.2 | 2.0 – 50.0 |
| Phenylpropionylglycine | MCADD | < 0.1 | 0.5 – 10.0 |
| Suberylglycine | MCADD | < 0.5 | 2.0 – 20.0 |
| Isovalerylglycine | Isovaleric Acidemia | < 2.0 | 50.0 – 1000+ |
| Tiglylglycine | Beta-Ketothiolase Deficiency | < 1.0 | 5.0 – 50.0 |
References
-
Title: Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese Source: ResearchGate / Clinical Biochemistry URL: [Link]
-
Title: Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases Source: MDPI Diagnostics URL: [Link]
Sources
Application Note: Optimizing Sample Preparation for the Quantification of N-Isobutyrylglycine in Human Urine
Abstract
This application note provides a detailed guide to the principal sample preparation techniques for the accurate and robust quantification of N-isobutyrylglycine (IBG) in human urine. N-isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an inborn error of valine metabolism.[1][2] Given the complexity of the urine matrix, which contains a high concentration of salts, urea, and other endogenous metabolites, effective sample preparation is paramount to minimize analytical interference and ensure data reliability, particularly for sensitive LC-MS/MS analysis.[3][4][5] We present in-depth protocols and the underlying scientific rationale for three widely adopted methods: Dilute-and-Shoot (DaS), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide is intended for researchers, clinical scientists, and drug development professionals seeking to establish or refine methods for urinary acylglycine analysis.
Introduction: The Significance of N-Isobutyrylglycine Quantification
N-isobutyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine.[1] Under normal physiological conditions, it is a minor product of the valine catabolic pathway.[6][7] However, in patients with a deficiency in the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), the upstream metabolite isobutyryl-CoA accumulates and is subsequently detoxified via conjugation with glycine, leading to a significant elevation of IBG in bodily fluids, especially urine.[1][2] Therefore, the quantitative analysis of urinary IBG is a cornerstone for the diagnosis of IBD deficiency and can be relevant in monitoring other metabolic disorders.[1]
The gold-standard analytical platform for this measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[8][9] However, the success of any LC-MS/MS method is fundamentally dependent on the quality of the sample preparation. An ideal preparation technique should effectively remove interfering matrix components, concentrate the analyte of interest, and be reproducible, robust, and efficient. This document explores the three primary strategies to achieve these goals.
Pre-analytical Considerations: Sample Integrity
Before any extraction protocol is initiated, ensuring the integrity of the urine sample is critical. Improper collection or storage can lead to analyte degradation or microbial alteration of the sample's composition.
-
Collection: First morning void or 24-hour collection is often preferred, but random spot urine is also common. The collection method should be consistent across a study.
-
Storage: Samples should be centrifuged shortly after collection (e.g., within 2 hours) to remove particulate matter.[3] For long-term storage, aliquots should be frozen and maintained at -80°C.[3] Avoid repeated freeze-thaw cycles, which can degrade analytes.[3]
-
Normalization: To account for variations in urinary dilution and fluid intake, it is standard practice to normalize the final IBG concentration to the urinary creatinine concentration, with results reported as mmol/mol creatinine.[1][8][10]
Method 1: Dilute-and-Shoot (DaS)
The Dilute-and-Shoot method is the simplest and most high-throughput approach to sample preparation for urine analysis.[4] Its primary strategy is to reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the target analyte in the mass spectrometer source—a phenomenon known as the matrix effect.[5][11]
Principle and Scientific Rationale
This technique leverages the high sensitivity of modern LC-MS/MS instrumentation, which can often detect analytes even after significant dilution.[12] By diluting the urine sample (typically 10- to 100-fold) with an aqueous or organic solvent, the absolute amount of matrix components entering the instrument is drastically reduced.[4][12] This minimizes ion suppression or enhancement, leading to more accurate quantification.[5]
Causality: The choice of dilution factor is a critical balance. A higher dilution factor provides a cleaner sample and reduces matrix effects but also lowers the analyte concentration, potentially compromising the limit of quantification (LOQ).[4][5] The optimal dilution must be determined empirically for the specific analyte and instrument sensitivity. The dilution solvent often contains a stable isotope-labeled internal standard (e.g., N-isobutyrylglycine-d7) to correct for any remaining matrix effects and variations in instrument response.
Detailed Experimental Protocol: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature or in a 4°C water bath.
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
Centrifuge the urine sample at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitates.[13]
-
In a clean microcentrifuge tube or 96-well plate, combine 10 µL of the urine supernatant with 190 µL of the working internal standard solution (e.g., 50% methanol/water containing the appropriate concentration of N-isobutyrylglycine-d7). This constitutes a 1:20 dilution.
-
Vortex the mixture for 15 seconds.
-
If any precipitation is observed after the addition of the organic solvent, centrifuge the mixture again (e.g., 4,000 x g for 5 minutes).
-
Transfer the final supernatant to an autosampler vial or plate for LC-MS/MS analysis.
Workflow Visualization
Caption: Dilute-and-Shoot (DaS) experimental workflow.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic sample cleanup technique that separates analytes from interferences based on their differential solubilities between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[14]
Principle and Scientific Rationale
For an acidic analyte like N-isobutyrylglycine (due to its carboxylic acid moiety), LLE is highly effective. The core principle involves manipulating the pH of the urine sample.
Causality: By acidifying the urine to a pH well below the pKa of IBG's carboxyl group (~pH 2), the molecule becomes protonated and thus electrically neutral. This significantly reduces its polarity and increases its solubility in a water-immiscible organic solvent, such as ethyl acetate.[15][16] Concurrently, many highly polar matrix components (like salts and urea) remain in the aqueous phase. Adding a salt like sodium chloride ("salting out") can further enhance the transfer of IBG into the organic phase by reducing its solubility in the aqueous layer.[14][16] The organic layer containing the analyte is then physically separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase.
Detailed Experimental Protocol: Liquid-Liquid Extraction
-
Thaw and centrifuge urine samples as described in the DaS protocol (Steps 2.2.1-2.2.3).
-
Pipette 200 µL of urine supernatant into a 2 mL glass screw-top tube.
-
Add the internal standard solution.
-
Acidify the sample by adding 20 µL of 5N HCl. Vortex briefly. This step is critical to protonate the analyte.
-
Add ~100 mg of sodium chloride (NaCl) to the tube to enhance extraction efficiency.
-
Add 1 mL of ethyl acetate.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers and break any emulsion.[15]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[15]
-
Reconstitute the dried extract in 200 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
Workflow Visualization
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Method 3: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more selective and often more efficient sample preparation technique than LLE. It utilizes a solid sorbent packed into a cartridge or well plate to chemically bind and retain the analyte from the sample matrix.[17]
Principle and Scientific Rationale
SPE relies on specific chemical interactions between the analyte and the stationary phase. For N-isobutyrylglycine, a mixed-mode anion exchange sorbent is an excellent choice. This type of sorbent has both reversed-phase (e.g., C8 or C18) and anion exchange (e.g., quaternary amine) functional groups.
Causality: The protocol involves a series of carefully chosen solutions to perform four key steps[18]:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the reversed-phase functional groups.
-
Equilibration: The sorbent is rinsed with an aqueous solution (e.g., water or a buffer) to prepare it for the aqueous sample.
-
Loading: The pre-treated urine sample is passed through the sorbent. At an appropriate pH (e.g., neutral), the negatively charged carboxyl group of IBG will bind to the positively charged anion exchange sites, while its non-polar portion may also interact with the reversed-phase chains. Many matrix interferences that do not share these properties will pass through to waste.
-
Washing: The sorbent is washed with a specific solvent (e.g., water, then weak organic solvent) to remove weakly bound impurities without dislodging the analyte.
-
Elution: A solvent is applied that disrupts the analyte-sorbent interaction. For anion exchange, this is typically an acidic organic solvent, which neutralizes the analyte's charge, releasing it from the sorbent.
This multi-step process results in a significantly cleaner extract compared to LLE, which can lead to lower matrix effects and improved assay sensitivity.[14]
Detailed Experimental Protocol: Solid-Phase Extraction
-
Thaw and centrifuge urine samples as described in the DaS protocol (Steps 2.2.1-2.2.3). Pre-treat the sample by diluting 1:1 with water or a weak buffer (e.g., 25 mM ammonium acetate).
-
Condition the SPE cartridge (e.g., a mixed-mode anion exchange, 30 mg) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the sorbent bed go dry.
-
Load the 400 µL of pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute the N-isobutyrylglycine by passing 1 mL of an elution solvent (e.g., 5% formic acid in methanol) through the cartridge into a collection tube. The acid protonates the IBG, disrupting its ionic bond with the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial LC mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
Workflow Visualization
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on the specific requirements of the assay, including required throughput, sensitivity, available equipment, and cost.
| Feature | Dilute-and-Shoot (DaS) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | Very High | Medium | Medium to High (with automation) |
| Cost per Sample | Very Low | Low | High |
| Solvent Usage | Very Low | High | Medium |
| Selectivity | Low | Medium | High |
| Matrix Effect | Medium to High (dependent on dilution) | Medium | Low |
| Labor Intensity | Very Low | High | Medium |
| Automation | Easily automated | Difficult to automate | Easily automated |
| Best For | High-concentration analytes, screening, high-throughput labs | Robust methods where analyte concentration is sufficient | Low-concentration analytes, high sensitivity requirements, complex matrices |
Conclusion
The accurate quantification of N-isobutyrylglycine in urine is essential for the clinical diagnosis and management of IBD deficiency. The choice of sample preparation is a critical determinant of method success.
-
Dilute-and-Shoot offers unparalleled speed and simplicity, making it ideal for screening purposes or when analyte concentrations are expected to be high.[4][19]
-
Liquid-Liquid Extraction provides a more effective cleanup than DaS and is a cost-effective and robust method for routine quantitative analysis.[14][15]
-
Solid-Phase Extraction delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it the preferred method for assays requiring the lowest limits of detection or for challenging research applications.[17][18]
Each method has its own set of advantages and challenges. Method development and validation should always include a thorough evaluation of matrix effects, recovery, and reproducibility to ensure that the chosen sample preparation technique is fit for its intended purpose.
References
-
Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained. InsideTracker. Available at: [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and - ANTISEL. Antisel. Available at: [Link]
-
Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. Available at: [Link]
-
Dilute and shoot approach for toxicology testing - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. National Center for Biotechnology Information. Available at: [Link]
-
Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass S. Korean Chemical Society. Available at: [Link]
-
Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - MDPI. MDPI. Available at: [Link]
-
An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. Biotage. Available at: [Link]
-
Urine concentrations of Acetyglglycine (A), Isobutyrylglycine (B), Tigylglycine (C), Isovalerylglycine (D), Hexaoylglycine (E), and Octanoylglycine (F) in participants with healthy weight and class III obesity. - ResearchGate. ResearchGate. Available at: [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC. National Center for Biotechnology Information. Available at: [Link]
-
A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study - MDPI. MDPI. Available at: [Link]
-
Dilute and shoot approach for toxicology testing - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Dilute-and-shoot-liquid chromatography-mass spectrometry for urine analysis in doping control and analytical toxicology | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). JOVE. Available at: [Link]
-
Comparison of Sample Preparation Approaches for the Extraction of 11-nor-9-carboxy-Δ9-THC from Urine Prior to GC/MS Analysis - Biotage. Biotage. Available at: [Link]
-
A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Targeting human urinary metabolome by LC–MS - UPF. Universitat Pompeu Fabra. Available at: [Link]
-
Multiplexed Dilute-and-Shoot Liquid Chromatography–Multiple-Reaction Monitoring Mass Spectrometry Clinical Assay for Metanephrines and Catecholamines in Human Urine - MDPI. MDPI. Available at: [Link]
-
Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. ResearchGate. Available at: [Link]
-
A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine using iso. ScienceDirect. Available at: [Link]
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- 2. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repositori.upf.edu [repositori.upf.edu]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Dilute and shoot approach for toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. accesson.kr [accesson.kr]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. antisel.gr [antisel.gr]
Application Note: High-Precision Quantification of N-Isobutyrylglycine
Developing a Robust LC-MS/MS Calibration Curve using N-Isobutyrylglycine-13C2,15N
Introduction & Clinical Relevance
N-Isobutyrylglycine (IBG) is a critical endogenous acylglycine biomarker. Elevated levels in biological fluids (urine, plasma, or dried blood spots) are primary diagnostic indicators for Isobutyryl-CoA dehydrogenase deficiency (IBDD) and other inborn errors of metabolism (IEMs) ()[1]. Because acylglycines are present at trace levels in healthy individuals, highly sensitive and accurate quantification is essential to establish reliable reference intervals and minimize false-positive rates in newborn screening programs ()[2].
This application note details the methodology for developing a self-validating calibration curve using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-Isobutyrylglycine-13C2,15N , coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) ()[3].
Scientific Rationale: The E-E-A-T Paradigm in Bioanalysis
The Superiority of 13C2,15N Isotope Labeling
While deuterium-labeled internal standards (e.g., d7-IBG) are frequently used, they can exhibit a chromatographic "isotope effect" in reversed-phase liquid chromatography (RPLC). Because carbon-deuterium bonds are slightly shorter than carbon-hydrogen bonds, deuterated compounds often elute slightly earlier than their endogenous counterparts. This temporal shift exposes the analyte and the internal standard to different matrix components, compromising the correction of ion suppression ()[4].
By utilizing N-Isobutyrylglycine-13C2,15N ()[5], the internal standard is chemically and structurally identical to the unlabeled analyte, ensuring perfect co-elution. This creates a highly trustworthy, self-validating system where matrix effects and variations in extraction recovery are proportionally negated.
Derivatization Causality: Why Butylation?
Acylglycines are highly polar and exhibit poor retention on standard C18 columns, often eluting in the void volume where matrix suppression is most severe. Derivatization with Butanol-HCl converts the carboxylic acid group into a butyl ester ()[2]. This transformation serves two mechanistic purposes:
-
Increased Lipophilicity : Ensures robust retention and baseline separation from isobaric interferences.
-
Enhanced Ionization : Significantly improves ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Heteroscedasticity and 1/x Weighting
Mass spectrometry data inherently suffers from heteroscedasticity—variance increases proportionally with concentration. Using an unweighted linear regression allows high-concentration calibrators to disproportionately pull the curve, resulting in unacceptable quantitative errors at the Lower Limit of Quantification (LLOQ). Applying a 1/x weighting factor ensures the calibration curve remains accurate across the entire dynamic range ()[6].
Experimental Workflow
Workflow for N-Isobutyrylglycine LC-MS/MS calibration using a 13C2,15N internal standard.
Step-by-Step Protocol
Preparation of Solutions
-
Surrogate Matrix : If analyte-free biological matrix is unavailable, use a surrogate matrix such as 5% Bovine Serum Albumin (BSA) in PBS or stripped urine to mimic the biological environment ()[6].
-
SIL-IS Working Solution : Prepare a 5.0 µM solution of N-Isobutyrylglycine-13C2,15N in 50:50 Methanol:Water ()[5].
Calibration Curve Preparation
Prepare eight calibration standards in the surrogate matrix to cover the expected physiological and pathological range (0.05 µM to 50.0 µM) ()[2].
Table 1: Preparation of Calibration Standards
| Calibrator Level | IBG Concentration (µM) | Matrix Volume (µL) | Spike Volume (µL) |
| Cal 1 (LLOQ) | 0.05 | 90 | 10 |
| Cal 2 | 0.10 | 90 | 10 |
| Cal 3 | 0.50 | 90 | 10 |
| Cal 4 | 1.00 | 90 | 10 |
| Cal 5 | 5.00 | 90 | 10 |
| Cal 6 | 10.0 | 90 | 10 |
| Cal 7 | 25.0 | 90 | 10 |
| Cal 8 (ULOQ) | 50.0 | 90 | 10 |
Extraction and Derivatization (Butylation)
-
Spiking : Transfer 50 µL of each calibration standard into a 2 mL glass autosampler vial. Add 10 µL of the SIL-IS Working Solution (5.0 µM) to all vials to ensure a consistent internal standard concentration ()[3].
-
Drying : Evaporate the samples to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization : Add 100 µL of 3M Butanol-HCl to each vial. Cap tightly and incubate at 65°C for 15 minutes ()[2].
-
Post-Derivatization : Remove from the incubator and evaporate the Butanol-HCl to dryness under nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to a low-volume insert for analysis.
LC-MS/MS Conditions
Liquid Chromatography (UPLC)
-
Column : Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water
-
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 2 µL
Table 2: UPLC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 40 | 60 |
| 4.5 | 5 | 95 |
| 5.5 | 5 | 95 |
| 5.6 | 95 | 5 |
| 7.0 | 95 | 5 |
Mass Spectrometry (ESI+) Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.
Table 3: MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Isobutyrylglycine (Butylated) | 202.1 | 100.1 | 15 |
| N-Isobutyrylglycine-13C2,15N (Butylated) | 205.1 | 103.1 | 15 |
(Note: The m/z 100.1 product ion corresponds to the loss of butyl formate (102 Da) from the butylated precursor. The 13C2,15N label on the glycine moiety shifts this fragment to m/z 103.1).
Data Analysis & System Validation
-
Integration : Integrate the peak areas for the m/z 202.1 -> 100.1 transition (Analyte) and the m/z 205.1 -> 103.1 transition (SIL-IS).
-
Response Ratio : Calculate the Response Ratio = (Peak Area of Analyte) / (Peak Area of SIL-IS) ()[7].
-
Regression : Plot the Response Ratio against the nominal concentration of the calibrators. Fit the data using a linear regression model ( y=mx+c ) with a weighting factor of 1/x .
-
Acceptance Criteria :
-
The correlation coefficient ( R2 ) must be ≥0.99 .
-
The back-calculated concentration of all non-zero calibrators must be within ±15% of their nominal value, except for the LLOQ, which is permitted to be within ±20% ()[6].
-
Blank matrix samples must show no interfering peaks >20% of the LLOQ analyte area and >5% of the SIL-IS area.
-
References
-
PubMed . A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clin Biochem. 2018. URL:[Link]
-
PubMed . Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Curr Protoc. 2023. URL:[Link]
-
UNC Department of Chemistry Mass Spectrometry Core Laboratory . LC-MS/MS Quantitative Assays. URL: [Link]
-
ResearchGate . Calibration curves for the LC-MS/MS analysis. URL:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Isobutyryl-d7-glycine | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Profiling of Isobutyryl-CoA Dehydrogenase Deficiency Using N-Isobutyrylglycine-13C2,15N
Introduction & Biological Context
Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare autosomal recessive inborn error of metabolism caused by biallelic pathogenic variants in the ACAD8 gene[1]. This gene encodes isobutyryl-CoA dehydrogenase (IBD), a mitochondrial enzyme responsible for the third step of valine catabolism: the conversion of isobutyryl-CoA to methacrylyl-CoA[1].
When the IBD enzyme is deficient, upstream metabolites accumulate. The primary screening marker for IBDD in Newborn Screening (NBS) programs is elevated blood C4-acylcarnitine (isobutyrylcarnitine)[1]. However, C4-acylcarnitine is not entirely specific to IBDD; it is also elevated in Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. To confirm an IBDD diagnosis and prevent false positives, clinicians rely on the secondary biochemical accumulation of isobutyrylglycine in urine[2][3]. While some patients remain asymptomatic, others present with failure to thrive, hypotonia, dilated cardiomyopathy, and anemia, making accurate biochemical confirmation critical for patient management[3][4].
Valine catabolism pathway illustrating isobutyrylglycine accumulation due to ACAD8 deficiency.
The Analytical Challenge and the Role of SIL-IS
Urine is a highly complex matrix containing varying concentrations of salts, urea, and creatinine, which cause significant matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI). Furthermore, isobutyrylglycine has a direct structural isomer: butyrylglycine , which accumulates in SCAD deficiency. Both share the exact same molecular weight and fragmentation patterns.
To achieve absolute quantification and resolve these challenges, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. N-Isobutyrylglycine-13C2,15N (MW 148.14 g/mol ) is specifically synthesized with heavy isotopes on the glycine moiety[5].
Causality Behind Experimental Choices
-
Why 13C2,15N instead of Deuterium (D)? Deuterium-labeled standards often exhibit a slight chromatographic retention time shift compared to the unlabeled analyte due to the deuterium isotope effect on lipophilicity. Carbon-13 and Nitrogen-15 isotopes do not alter the physicochemical interaction with the LC stationary phase. This ensures the IS co-elutes exactly with the endogenous isobutyrylglycine, experiencing the exact same matrix-induced ion suppression at the moment of ionization, allowing for perfect mathematical cancellation of the matrix effect.
-
Why a "Dilute-and-Shoot" Protocol? Extensive sample extraction (e.g., Solid Phase Extraction) of polar acylglycines often leads to variable recovery rates. A simple dilution minimizes analyte loss. The high sensitivity of modern UPLC-MS/MS systems compensates for the dilution factor, ensuring a rapid, semi-automated diagnostic workflow[6].
Experimental Protocol: LC-MS/MS Workflow
Reagents and Materials
-
Analyte Standard: Unlabeled Isobutyrylglycine (Purity ≥ 95%).
-
Internal Standard: N-Isobutyrylglycine-13C2,15N (Purity ≥ 95%)[5].
-
Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.
-
Matrix: Human urine samples (stored at -80°C prior to analysis).
Step-by-Step Sample Preparation
-
Thaw and Centrifuge: Thaw urine samples on ice. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and insoluble salts.
-
Creatinine Normalization: Measure the creatinine concentration of the supernatant using a standard colorimetric assay (e.g., Jaffe reaction). Causality: Urinary dilution varies drastically depending on patient hydration; normalizing biomarker concentration to creatinine is essential for clinical validity.
-
IS Spiking: Prepare a working Internal Standard solution of N-Isobutyrylglycine-13C2,15N at 10 µM in LC-MS grade water.
-
Dilution: In a 96-well plate or autosampler vial, combine 10 µL of centrifuged urine, 10 µL of the IS working solution, and 180 µL of Mobile Phase A (Water + 0.1% Formic Acid).
-
Final Filtration: Pass the diluted mixture through a 0.22 µm cellulose filter plate to protect the UPLC column from micro-particulates.
LC-MS/MS dilute-and-shoot workflow for urinary isobutyrylglycine quantification using a SIL-IS.
Instrumental Parameters and Quantitative Data
Chromatographic separation is performed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: UPLC-MS/MS Parameters
| Parameter | Specification |
| Column | High-Strength Silica (HSS) T3 or C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient Profile | 0-1 min: 2% B; 1-4 min: 2% to 40% B; 4-5 min: 98% B; 5-6 min: 2% B |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Isobutyrylglycine | 144.1 | 74.0 | 50 | 12 |
| N-Isobutyrylglycine-13C2,15N (IS) | 147.1 | 77.0 | 50 | 12 |
| Butyrylglycine (Isobaric Interference) | 144.1 | 74.0 | 50 | 12 |
Note: The product ion m/z 74.0 corresponds to the cleaved glycine anion. The SIL-IS yields m/z 77.0 due to the +3 Da mass shift from the 13C2 and 15N isotopes on the glycine moiety.
Self-Validating System & Quality Control
To ensure absolute trustworthiness, this protocol functions as a self-validating system. A batch is only accepted if the following integrated criteria are met:
-
System Suitability Test (SST) for Isobaric Resolution: Before analyzing clinical samples, a neat standard mixture containing both isobutyrylglycine and butyrylglycine is injected. The chromatographic resolution ( Rs ) between these two peaks must be ≥1.5 . If Rs<1.5 , the column must be washed or replaced, as co-elution will cause false-positive IBDD diagnoses.
-
Internal Standard Area Consistency: The peak area of N-Isobutyrylglycine-13C2,15N must remain within ±15% of the mean IS area across the entire analytical batch. A sudden drop in IS area indicates severe matrix suppression, a partial injection failure, or a clogged electrospray capillary. Any sample failing this metric is automatically flagged for re-dilution and re-injection.
-
Carryover Assessment: A mobile phase blank is injected immediately following the highest calibration standard. The peak area of unlabeled isobutyrylglycine in the blank must be <0.1% of the Lower Limit of Quantification (LLOQ) to rule out autosampler carryover.
References
-
Application of Isobutyrylglycine as a biomarker in... - Benchchem. 2
-
Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC. 1
-
Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained - Healthmatters.io. 4
-
N-Isobutyrylglycine-13C2,15N | SCBT - Santa Cruz Biotechnology. 7
-
N-Isobutyrylglycine-13C2,15N | Stable Isotope - MedChemExpress. 5
-
Signaling Pathways Others - Benchchem. 8
-
Incidence and disease spectrum of inherited metabolic diseases screened by tandem mass spectrometry... - Frontiers. 9
-
(PDF) Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - ResearchGate. 3
-
Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine - PubMed. 6
-
Targeting human urinary metabolome by LC–MS - UPF. Link
Sources
- 1. Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Incidence and disease spectrum of inherited metabolic diseases screened by tandem mass spectrometry in Huai'an from 2018 to 2024 [frontiersin.org]
Application Note: Tracing Valine Catabolism and Mitochondrial Acyl-CoA Flux Using N-Isobutyrylglycine-13C2,15N
Biological Context & Mechanistic Causality
N-Isobutyrylglycine is a critical endogenous acylglycine formed during the catabolism of the branched-chain amino acid (BCAA) valine. Under normal physiological conditions, the intermediate isobutyryl-CoA is rapidly oxidized by isobutyryl-CoA dehydrogenase (encoded by the ACAD8 gene)[1]. However, under conditions of mitochondrial metabolic bottleneck—or in cases of ACAD8 deficiency—accumulating isobutyryl-CoA is detoxified via conjugation with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT), producing N-isobutyrylglycine, which is subsequently exported from the cell[2].
Quantifying this specific metabolite in cell culture models (such as patient-derived fibroblasts or engineered hepatic cell lines) provides direct, functional insight into mitochondrial flux and BCAA catabolic efficiency.
Fig 1. Valine catabolism pathway highlighting the diversion of Isobutyryl-CoA to N-Isobutyrylglycine.
Rationale for Isotopic Labeling: The +3 Da Advantage
To achieve absolute quantification in complex biological matrices, the use of 3 as a stable isotope-labeled internal standard (SIL-IS) is essential[3].
The Causality of the Mass Shift: Endogenous N-isobutyrylglycine has a monoisotopic mass of 145.1 Da. Due to natural isotopic abundance (primarily naturally occurring ^13^C), it produces M+1 and M+2 peaks in the mass spectrometer. If a +1 or +2 Da labeled standard were used, the endogenous heavy isotopes would artificially inflate the internal standard signal, causing isotopic crosstalk. The specific +3 Da shift provided by N-Isobutyrylglycine-13C2,15N (MW: 148.14) completely bypasses this overlap. This ensures that the Multiple Reaction Monitoring (MRM) transitions for the analyte and the IS remain mutually exclusive, guaranteeing high-fidelity quantification and correcting for matrix-induced ion suppression during LC-MS/MS electrospray ionization.
Experimental Methodology: A Self-Validating Protocol
This step-by-step protocol is designed for adherent cell lines cultured in 6-well plates, engineered to ensure that every step validates the integrity of the extraction.
Phase 1: Cell Culture and Metabolic Quenching
-
Causality: Cellular metabolism is highly dynamic; ATP and acyl-CoA pools turn over in seconds. Immediate quenching is required to prevent artifactual shifts in metabolite profiles.
-
Step 1: Rapidly aspirate the culture media. (Optional: Save and freeze the media to quantify extracellular N-isobutyrylglycine export).
-
Step 2: Immediately wash the cells once with ice-cold PBS to remove extracellular matrix components and residual media.
-
Step 3: Add 1 mL of pre-chilled (-80°C) extraction solvent (80% Methanol / 20% LC-MS grade Water) directly to the well. The extreme cold instantly halts enzymatic activity, preventing the artifactual generation or degradation of acylglycines.
Phase 2: Internal Standard Spiking & Extraction
-
Causality: Spiking the SIL-IS at the earliest possible step ensures that any subsequent physical losses (during scraping, centrifugation, or evaporation) affect the endogenous metabolite and the IS equally, preserving their exact quantitative ratio.
-
Step 4: Spike 10 µL of N-Isobutyrylglycine-13C2,15N working solution (e.g., 1 µM) directly into the quenching solvent in each well.
-
Step 5: Scrape the cells on ice and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Step 6: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Step 7: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a clean vial.
-
Step 8: Evaporate to dryness under a gentle stream of nitrogen gas and reconstitute the pellet in 100 µL of the initial LC mobile phase.
Phase 3: System Validation (Trustworthiness)
To ensure this protocol acts as a self-validating system, you must run the following controls:
-
Zero Sample: Reconstituted extraction matrix containing only the SIL-IS. This proves the absence of unlabeled N-isobutyrylglycine contamination in your standard.
-
Pooled QC: Mix 5 µL from every reconstituted biological sample. Inject this QC sample after every 10 experimental runs to monitor instrument drift and validate system stability.
Fig 2. Standardized extraction and LC-MS/MS workflow utilizing N-Isobutyrylglycine-13C2,15N IS.
Quantitative Data Presentation
For LC-MS/MS analysis, negative electrospray ionization (ESI-) is preferred for acylglycines due to the ready deprotonation of the terminal carboxylic acid group.
Table 1: Optimized MRM Parameters for LC-MS/MS
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| N-Isobutyrylglycine | 144.1 | 74.0 | -40 | -15 |
| N-Isobutyrylglycine-13C2,15N | 147.1 | 77.0 | -40 | -15 |
Table 2: Assay Validation and System Suitability Metrics
| Validation Parameter | Acceptance Criteria | Scientific Rationale |
| Linearity (R²) | > 0.99 (0.05 - 50 µM) | Ensures proportional MS response across physiological ranges. |
| LLOQ | Signal-to-Noise (S/N) ≥ 10 | Defines the absolute lower boundary of reliable quantitation. |
| IS Peak Area Variation | CV < 15% across all samples | Validates uniform extraction efficiency and absence of severe ion suppression. |
| Matrix Effect | 85% - 115% | Confirms the SIL-IS successfully normalizes matrix-induced ionization bias. |
References
-
Showing Compound Isobutyrylglycine (FDB022208) - FooDB. FooDB.ca. Available at: [Link]
-
Two inborn errors of metabolism in a newborn: glutaric aciduria type I combined with isobutyrylglycinuria. PubMed. Available at:[Link]
Sources
Advanced Derivatization Strategies for the GC-MS Analysis of Acylglycines
Biological Context and Clinical Significance
Acylglycines are critical diagnostic biomarkers for Inborn Errors of Metabolism (IEMs), specifically fatty acid oxidation disorders and organic acidurias[1]. These metabolites are formed via the enzymatic conjugation of accumulating acyl-CoA species with glycine, a detoxification mechanism that allows the body to rapidly excrete toxic organic acids in the urine[2].
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for comprehensive urinary organic acid profiling due to its high resolution and reproducible electron ionization (EI) fragmentation patterns[2]. However, the physicochemical properties of acylglycines present a profound analytical challenge that necessitates robust sample preparation and derivatization.
The Analytical Challenge: The Causality of Derivatization
Acylglycines contain both a carboxylic acid group (-COOH) and an amide linkage (-NH-CO-). Left underivatized, these functional groups engage in strong intermolecular hydrogen bonding. This results in high boiling points, poor thermal stability, and irreversible adsorption to the active sites of the GC column's stationary phase, leading to severe peak tailing or complete loss of signal[3].
Derivatization serves a dual mechanistic purpose:
-
Masking Polar Groups: Replacing active protons with non-polar moieties eliminates hydrogen bonding, drastically increasing volatility and thermal stability[2].
-
Enhancing Mass Spectral Fragmentation: Derivatized molecules yield predictable, highly diagnostic fragment ions under EI, facilitating library matching and structural elucidation[2].
Figure 2: Chemical mechanism of acylglycine silylation using BSTFA and a TMCS catalyst.
Core Derivatization Strategies
Silylation: BSTFA with 1% TMCS (The Gold Standard)
Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the most widely adopted method for urinary organic acids[4]. While BSTFA is a potent silyl donor, the amide nitrogen in acylglycines is sterically hindered and less reactive than standard hydroxyl or carboxyl groups.
The Causality of the Catalyst: The addition of 1% Trimethylchlorosilane (TMCS) is strictly required. TMCS acts as a powerful catalyst; it increases the leaving group ability of the trifluoroacetamide byproduct, driving the complete silylation of both the carboxyl and amide groups to form stable di-TMS derivatives[5].
Alkyl Chloroformate Derivatization (Ethyl Chloroformate)
A major limitation of silylation is its extreme sensitivity to moisture; samples must be completely dried prior to derivatization, which is time-consuming[6]. Alkyl chloroformates, such as ethyl chloroformate (ECF), offer a rapid alternative. ECF reacts directly with carboxylic acids and amines in aqueous media to form ethyl esters and carbamates[7]. This bypasses the lengthy lyophilization or nitrogen-drying steps, reducing sample preparation time from hours to minutes[7].
Quantitative Comparison of Methodologies
| Parameter | Silylation (BSTFA + 1% TMCS) | Alkyl Chloroformate (ECF) |
| Target Functional Groups | -COOH, -OH, -NH, -SH | -COOH, -NH2, -NH |
| Reaction Environment | Strictly anhydrous (Organic) | Aqueous / Organic mixture |
| Reaction Time | 30 - 60 minutes | 1 - 5 minutes |
| Reaction Temperature | 60°C - 80°C | Room Temperature |
| Derivative Formed | Trimethylsilyl (TMS) esters/amides | Ethyl esters / Carbamates |
| Moisture Sensitivity | Extremely High | Low |
| Diagnostic Fragmentation | Excellent (Predictable EI spectra) | Good (Requires specific libraries) |
Experimental Protocols
Figure 1: Standard workflow for extraction and silylation of urinary acylglycines for GC-MS.
Protocol A: Two-Step Oximation-Silylation (Gold Standard)
Note: While acylglycines do not contain ketone groups, they are analyzed as part of a comprehensive organic acid panel where oximation is required to stabilize alpha-keto acids[4].
-
Sample Normalization: Aliquot a volume of urine equivalent to 1 mg of creatinine.
-
Internal Standard Addition: Add 40 µL of internal standard (e.g., 100 µM Tropic acid or stable isotope-labeled acylglycines) to create a self-validating recovery system[6].
-
Oximation: Add 500 µL of 50 g/L aqueous hydroxylamine hydrochloride. Adjust to pH 14 with NaOH. Incubate at 60°C for 30 minutes[6].
-
Liquid-Liquid Extraction (LLE): Cool the sample and acidify to pH < 2 using 6 M HCl (forces acylglycines into their uncharged, protonated state). Extract three times with 2 mL of ethyl acetate[6].
-
Drying: Pool the organic layers and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 50°C[6]. Critical Step: Any residual moisture will quench the silylation reagents.
-
Derivatization: Add 100 µL of BSTFA containing 1% TMCS and 100 µL of anhydrous pyridine. Cap tightly and incubate at 80°C for 30 minutes[4][6].
-
Analysis: Inject 1 µL of the derivatized mixture into the GC-MS (Inlet temperature < 285°C to prevent thermal degradation of the di-TMS derivatives)[4].
Protocol B: Rapid Aqueous-Phase Derivatization (ECF)
-
Sample Prep: Aliquot 500 µL of urine and add the internal standard.
-
Alkalinization: Add 100 µL of pyridine and 100 µL of ethanol.
-
Derivatization: Carefully add 50 µL of Ethyl Chloroformate (ECF). Vortex immediately for 1 minute. The reaction is instantaneous and releases CO2 gas[7].
-
Extraction: Add 500 µL of a non-polar solvent (e.g., chloroform containing 1% ECF to drive the reaction to completion). Vortex for 1 minute and centrifuge to separate the phases[7].
-
Analysis: Collect the lower organic layer, dry over anhydrous sodium sulfate if necessary, and inject 1 µL into the GC-MS.
System Validation and Troubleshooting
To ensure the trustworthiness of the analytical run, the protocol must operate as a self-validating system:
-
Moisture Contamination Check: TMS derivatives are highly susceptible to hydrolysis. If the absolute peak area of the internal standard drops by >30% compared to historical controls, or if mono-TMS acylglycine peaks appear alongside di-TMS peaks, suspect moisture contamination in the BSTFA reagent or incomplete nitrogen drying[5].
-
Thermal Degradation: If the GC inlet temperature is set too high (>285°C), sterically hindered di-TMS acylglycines may undergo thermal breakdown in the liner[4]. Monitor the ratio of target analytes to breakdown products during method validation.
References
-
Sigma-Aldrich. "Diagnostic Metabolites." sigmaaldrich.com. 1
-
MDPI. "Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future." mdpi.com. 2
-
MDPI. "Statistical Optimization of Urinary Organic Acids Analysis by a Multi-Factorial Design of Experiment." mdpi.com. 4
-
Supelco. "TMCS - Silylation Catalyst." gcms.cz. 5
-
NIH. "Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting." nih.gov.6
-
ResearchGate. "Current Applications of Gas Chromatography/Mass Spectrometry in the Study of Organic Acids in Urine." researchgate.net. 7
-
Scribd. "Derivatization GC-HPLC." scribd.com. 3
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: High-Resolution Metabolic Tracing Using Dual-Labeled Amino Acid Derivatives
Introduction & Rationale
Metabolic flux analysis (MFA) relies heavily on stable isotope-labeled substrates to track atom transitions through intracellular metabolic networks[1]. While single-isotope tracers (e.g., ^13C-glucose or ^15N-glutamine) have been foundational in early metabolic studies, they often lack the resolving power required to map complex co-metabolic networks, such as the simultaneous transfer of carbon backbones and amino groups[2].
Dual-labeled amino acids (e.g.,[U-^13C, ^15N]-Glutamine or[^13C6, ^15N]-Isoleucine) introduce substantial mass shifts in mass spectrometry (MS). This enables high-precision quantification, superior isotopic peak separation, and multidimensional structural analysis[3]. By utilizing a dual-labeling strategy, researchers can extract more comprehensive metabolic data from a single biological sample, eliminating the biological variance that occurs when running parallel single-label cohorts[].
Mechanistic Insights: The Causality of Dual-Labeling
Using[U-^13C, ^15N]-Glutamine as a model, researchers can simultaneously trace glutaminolysis, TCA cycle anaplerosis, and transamination[5].
-
Carbon Fate (^13C): Glutamine is deaminated to glutamate, which subsequently enters the TCA cycle as α-ketoglutarate. The ^13C labels track oxidative TCA cycling (yielding ^13C4-succinate/malate) or reductive carboxylation (yielding ^13C5-citrate), a critical pathway in hypoxic cancer cells[6].
-
Nitrogen Fate (^15N): The amide and amine nitrogens are tracked into non-essential amino acids (NEAAs) and nucleotide biosynthesis pathways. Tracking both isotopes simultaneously reveals the exact stoichiometric relationship between carbon and nitrogen utilization[2].
Co-metabolism of carbon and nitrogen from dual-labeled glutamine.
Experimental Workflow
Experimental workflow for dual-labeled amino acid metabolic tracing and LC-MS/MS analysis.
Detailed Step-by-Step Methodology
Protocol 1: Cell Culture and Isotope Labeling
-
Media Adaptation: Culture cells in standard growth media until they reach ~70% confluency.
-
Causality: Cells must be in the exponential growth phase to ensure active, representative metabolic flux rather than a senescent metabolic profile.
-
-
Wash Step: Aspirate the growth medium and wash the cells twice with pre-warmed PBS[5].
-
Causality: Washing removes residual unlabeled amino acids from the standard serum and media, preventing uncontrolled isotopic dilution which skews flux calculations[7].
-
-
Pulse Labeling: Add the pre-warmed labeling medium containing the dual-labeled tracer (e.g., 2 mM[U-^13C, ^15N]-Glutamine) supplemented with 10% dialyzed FBS.
-
Causality: Standard FBS contains a pool of unlabeled low-molecular-weight metabolites. Dialyzed FBS (typically 10 kDa cutoff) is crucial to ensure the tracer is the sole source of the targeted amino acid[7].
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 2 to 24 hours).
-
Causality: Isotopic steady-state kinetics vary by pathway. Glycolytic intermediates label in minutes, whereas the TCA cycle requires 2-4 hours, and nucleotide synthesis requires 6-15 hours to reach equilibrium[8].
-
Protocol 2: Rapid Quenching and Metabolite Extraction
-
Quenching: Place the cell culture plate directly on ice. Rapidly aspirate the labeling medium and immediately add a sufficient volume of cold (-80°C) 80% methanol to cover the monolayer[5].
-
Causality: Rapid cooling combined with organic solvent instantly denatures enzymes, halting metabolic activity. This prevents the artifactual turnover of high-flux, unstable metabolites (e.g., ATP, pyruvate) during the extraction process[9].
-
-
Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[5].
-
Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes at 4°C.
-
Causality: High-speed centrifugation pellets precipitated proteins and cellular debris, leaving the targeted polar metabolites suspended in the supernatant[9].
-
-
Drying: Transfer the supernatant to a fresh tube and dry it completely under a gentle stream of nitrogen gas or in a vacuum centrifuge.
Protocol 3: LC-MS/MS Data Acquisition
-
Reconstitution: Resuspend the dried metabolite extract in 50% acetonitrile (or starting mobile phase).
-
Chromatography: Inject the sample onto a ZIC-pHILIC column (e.g., 2.1 × 150 mm, 5 µm)[10].
-
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is vastly superior to reversed-phase C18 for retaining highly polar metabolites (like amino acids and TCA cycle intermediates) without relying on signal-suppressing ion-pairing reagents[9].
-
-
Mass Spectrometry: Operate the mass spectrometer in targeted Multiple Reaction Monitoring (MRM) or high-resolution Full Scan mode. Switch between positive and negative ionization polarities to capture both amino acids (typically positive mode) and organic acids (typically negative mode) in a single run[1].
Data Interpretation & Quantitative Analysis
When analyzing dual-labeled data, the mass shift (Δm) is the critical parameter for determining isotopic enrichment. The combination of ^13C and ^15N creates a complex isotopologue distribution (M+0, M+1, ..., M+n) that must be deconvoluted.
Table 1: Mass Shift Comparison for Isotope-Labeled Glutamine in LC-MS
| Tracer Type | Chemical Formula | Monoisotopic Mass | Mass Shift (Δm) | Primary Application |
| Unlabeled L-Glutamine | C₅H₁₀N₂O₃ | 146.069 Da | Baseline | Control / Natural Abundance |
| Single-Labeled (^15N₂) | C₅H₁₀^15N₂O₃ | 148.063 Da | +2 Da | Nitrogen flux (Amine/Amide transfer) |
| Single-Labeled (^13C₅) | ^13C₅H₁₀N₂O₃ | 151.086 Da | +5 Da | Carbon flux (TCA cycle anaplerosis) |
| Dual-Labeled (^13C₅, ^15N₂) | ^13C₅H₁₀^15N₂O₃ | 153.080 Da | +7 Da | Simultaneous C/N co-metabolism |
Quality Control & Self-Validation
To ensure the trustworthiness of the generated data, the experimental protocol must function as a self-validating system:
-
Natural Abundance Correction: Raw MS data must be mathematically corrected for the natural occurrence of ^13C (~1.1%) and ^15N (~0.36%). Failure to correct for natural isotopes will result in false-positive flux calculations, particularly for high-carbon molecules[2].
-
Steady-State Verification: To confirm that the calculated fluxes represent a true metabolic steady-state, researchers must measure the Mass Isotopomer Distribution (MID) at multiple time points. The system is validated only when the isotopic enrichment of downstream metabolites plateaus[7].
References
-
Walvekar, A., et al. "A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways." PMC.[Link]
-
Yuan, M., et al. "Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS." Nature Protocols.[Link]
-
Borah, K., et al. "Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria." bioRxiv.[Link]
-
eScholarship. "A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing."[Link]
-
ACS Publications. "Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment..." Analytical Chemistry.[Link]
-
Northwestern University. "Basics of metabolite profiling and metabolic flux analysis."[Link]
Sources
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. cancer.northwestern.edu [cancer.northwestern.edu]
- 9. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Application Note: Advanced UPLC-MS/MS Workflow for the Discovery and Validation of N-Isobutyrylglycine
Biological Context & Biomarker Significance
In the landscape of targeted metabolomics and clinical diagnostics, acylglycines serve as critical barometers for mitochondrial function and amino acid catabolism. N-isobutyrylglycine is a highly specific urinary and plasma biomarker primarily utilized to diagnose Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare autosomal recessive inborn error of metabolism [1].
IBD deficiency stems from mutations in the ACAD8 gene, which encodes the enzyme responsible for the third step of valine catabolism[2]. When this enzyme is deficient, the upstream metabolite, isobutyryl-CoA, accumulates within the mitochondria. To prevent CoA depletion and cellular toxicity, the enzyme glycine N-acyltransferase (GLYAT) conjugates the excess isobutyryl-CoA with glycine, forming N-isobutyrylglycine, which is subsequently cleared by the kidneys [3].
Valine catabolism pathway highlighting N-isobutyrylglycine formation during IBD deficiency.
Analytical Rationale: The "Why" Behind the Workflow
Historically, the detection of acylglycines relied on Gas Chromatography-Mass Spectrometry (GC-MS), which required laborious oximation and silylation derivatization steps. Today, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard [4].
The Isomer Challenge: The most significant analytical hurdle in quantifying N-isobutyrylglycine is distinguishing it from its structural isomer, N-butyrylglycine (a biomarker for Short-Chain Acyl-CoA Dehydrogenase [SCAD] deficiency). Both isomers share the exact same monoisotopic mass (145.0739 Da) and yield identical product ions (e.g., m/z 74.0) during collision-induced dissociation (CID) [5]. Because mass spectrometry alone cannot differentiate them, baseline chromatographic resolution is strictly mandatory . Failure to separate these isomers leads to false-positive diagnoses. We utilize a high-strength silica (HSS) T3 reverse-phase column with a shallow gradient to exploit minor differences in their hydrophobicities.
Matrix Effects and Isotopic Dilution: Urine is a highly complex matrix containing variable concentrations of salts and urea, which cause unpredictable ion suppression in the Electrospray Ionization (ESI) source. To counteract this, the protocol mandates the addition of a stable isotope-labeled internal standard (N-isobutyrylglycine-d2). Because the deuterated standard co-elutes with the endogenous analyte, it experiences the exact same matrix effects, rendering the analyte-to-ISTD ratio immune to ionization fluctuations.
Step-by-step UPLC-MS/MS workflow for the targeted quantification of N-isobutyrylglycine.
Experimental Protocol
Reagents and Materials
-
Standards: N-Isobutyrylglycine analytical standard (≥99% purity) and N-Isobutyrylglycine-d2 internal standard [4].
-
Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.
Sample Preparation (Self-Validating Extraction)
Urine output varies dramatically based on patient hydration. Therefore, all quantitative values must be normalized to urinary creatinine.
-
Thaw and Vortex: Thaw urine samples on ice. Vortex for 10 seconds to ensure homogeneity.
-
Internal Standard Spiking: Pipette 50 µL of urine into a 1.5 mL microcentrifuge tube. Add 10 µL of the N-isobutyrylglycine-d2 working solution (50 µM in water). Causality: Spiking before any extraction steps ensures that any volumetric losses during preparation apply equally to the analyte and ISTD.
-
Dilution: Add 440 µL of LC-MS grade water to dilute the matrix (1:10 final dilution). Dilution significantly reduces ESI ion suppression from urinary salts.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any cellular debris or precipitated proteins.
-
Transfer: Transfer 100 µL of the supernatant to an LC-MS autosampler vial equipped with a glass insert.
UPLC-MS/MS Conditions
Chromatography:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 1.0 min: 2% B
-
1.0 - 5.0 min: Linear gradient to 15% B (Shallow gradient critical for separating N-isobutyrylglycine from N-butyrylglycine)
-
5.0 - 6.0 min: Ramp to 95% B (Column wash)
-
6.0 - 8.0 min: 2% B (Re-equilibration)
-
Mass Spectrometry (Negative ESI Mode): Acylglycines readily lose a proton to form stable [M-H]⁻ ions. Fragmentation of these ions reliably yields a high-abundance m/z 74.0 product ion, corresponding to the glycine backbone[6].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Isobutyrylglycine | 144.1 | 74.0 | 50 | 12 |
| N-Isobutyrylglycine-d2 (ISTD) | 146.1 | 74.0 | 50 | 12 |
| N-Butyrylglycine (Isomer) | 144.1 | 74.0 | 50 | 12 |
System Suitability and Quality Control (Self-Validation)
A protocol is only as trustworthy as its internal validation mechanisms. Every analytical batch must include the following self-validating system checks:
-
Blank Injection (Carryover Check): A pure water injection immediately following the highest calibration standard. The IBG peak area must be < 2% of the Lower Limit of Quantitation (LLOQ).
-
Isomer Resolution Check: A pre-run injection of a mixed standard containing both N-isobutyrylglycine and N-butyrylglycine. The chromatographic resolution ( Rs ) between the two peaks must be ≥1.5 . If Rs<1.5 , the column must be replaced or the gradient flattened.
-
Matrix Effect (ME) Calculation: Post-extraction spiked samples are compared to neat standards. While ME may range from 50-80% (indicating suppression), the normalized ME (Analyte ME / ISTD ME) must remain between 0.85 and 1.15, proving the isotopic standard is successfully correcting for matrix interference.
Data Interpretation & Quantitative Metrics
Once the raw concentrations (µM) are calculated via the calibration curve, they must be divided by the patient's urinary creatinine concentration (mM) to yield the final clinical metric: mmol/mol creatinine .
| Clinical Status | Matrix | Expected Concentration Range | Clinical Interpretation |
| Healthy / Normal | Urine | < 3.80 mmol/mol creatinine | Normal valine catabolism [5]. |
| Pathological (IBD Deficiency) | Urine | > 15.0 mmol/mol creatinine | Indicates ACAD8 dysfunction. Requires secondary genetic confirmation [3]. |
Note: Mild elevations of N-isobutyrylglycine can occasionally be observed as artifacts of specific dietary intakes or gut microbiome fluctuations, hence the necessity of establishing strict pathological thresholds.
References
-
Isobutyrylglycine Compound Profile FooDB (The Metabolomics Innovation Centre)[Link]
-
Two inborn errors of metabolism in a newborn: glutaric aciduria type I combined with isobutyrylglycinuria PubMed (National Institutes of Health)[Link]
-
Urine Organic Acids Reference Ranges and Nutritional Markers Biometrix Labs[Link]
-
Isobutyrylglycine Chemical and Physical Properties (CID 10855600) PubChem (National Center for Biotechnology Information)[Link]
Application Note: N-Isobutyrylglycine-13C2,15N as a Precision Internal Standard in Multi-Omics
Introduction & Mechanistic Background
Acylglycines are minor, yet highly significant, metabolites of fatty acid and amino acid oxidation[1]. In clinical metabolomics, the abnormal accumulation of specific acylglycines in urine or plasma serves as a primary diagnostic biomarker for inborn errors of metabolism (IEMs), particularly mitochondrial fatty acid beta-oxidation disorders and organic acidemias[2].
N-Isobutyrylglycine (IBG) is the definitive biomarker for Isobutyryl-CoA dehydrogenase deficiency (IBDD)[1]. IBDD is a genetic metabolic disorder characterized by a defect in the catabolism of valine, a branched-chain amino acid. When the enzyme Isobutyryl-CoA dehydrogenase (ACAD8) is deficient, the upstream substrate (Isobutyryl-CoA) accumulates. To prevent toxic CoA trapping, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of Isobutyryl-CoA with glycine, producing N-Isobutyrylglycine, which is subsequently excreted in the urine[1].
Beyond rare genetic disorders, recent targeted metabolomics studies have identified urinary N-Isobutyrylglycine as a significantly perturbed biomarker in occupational toxicology, specifically distinguishing workers exposed to environmental manganese (Mn) from unexposed cohorts[3].
Caption: Valine catabolism pathway highlighting N-Isobutyrylglycine formation during ACAD8 deficiency.
The Analytical Superiority of 13C2,15N Stable Isotope Labeling
To achieve absolute quantification of IBG in complex biological matrices, the integration of a stable isotope-labeled internal standard (SIL-IS) is strictly required. N-Isobutyrylglycine-13C2,15N is an advanced SIL-IS where two carbon-13 atoms and one nitrogen-15 atom are incorporated into the glycine moiety, resulting in a +3 Da mass shift[4].
Why 13C/15N over Deuterium (D)? While deuterated standards (e.g., N-Isobutyrylglycine-d7) are common[5], they frequently suffer from the kinetic isotope effect during reversed-phase liquid chromatography (RPLC). The weaker carbon-deuterium bonds alter the molecule's hydrophobicity, causing the deuterated standard to elute slightly earlier than the endogenous analyte. This chromatographic shift means the analyte and the standard enter the mass spectrometer at different times, exposing them to different co-eluting matrix components and unequal ion suppression.
Conversely, the heavy isotopes in N-Isobutyrylglycine-13C2,15N do not alter the molecule's polarity. The standard co-elutes perfectly with endogenous IBG, ensuring they experience the exact same ionization environment. This self-validating mechanism guarantees that any matrix effects are perfectly canceled out during the ratio calculation, yielding highly trustworthy absolute quantification.
Quantitative Data & MRM Parameters
To facilitate targeted LC-MS/MS assay development, the optimized Multiple Reaction Monitoring (MRM) transitions for both the endogenous analyte and the SIL-IS are summarized below. Acylglycines readily deprotonate in electrospray ionization (ESI), making negative ion mode the preferred polarity.
Table 1: Mass Spectrometry (MRM) Parameters
| Analyte | Formula | Precursor Ion [M-H]⁻ | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| N-Isobutyrylglycine | C₆H₁₁NO₃ | 144.1 | 74.0 | -40 | -15 |
| N-Isobutyrylglycine-13C2,15N | C₄¹³C₂H₁₁¹⁵NO₃ | 147.1 | 77.0 | -40 | -15 |
Note: The product ion represents the cleavage of the amide bond, yielding the deprotonated glycine fragment (m/z 74.0 for unlabeled, m/z 77.0 for the 13C2,15N labeled moiety).
Table 2: LC Gradient Elution Program (Reversed-Phase C18)
| Time (min) | Mobile Phase A (0.1% FA in H₂O) % | Mobile Phase B (0.1% FA in ACN) % | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.35 |
| 1.0 | 95 | 5 | 0.35 |
| 5.0 | 80 | 20 | 0.35 |
| 12.0 | 60 | 40 | 0.35 |
| 12.1 | 95 | 5 | 0.35 |
| 15.0 | 95 | 5 | 0.35 |
Validated LC-MS/MS Protocol for Absolute Quantification
The following protocol details the extraction and quantification of N-Isobutyrylglycine from human urine or plasma, utilizing N-Isobutyrylglycine-13C2,15N to establish a self-validating quantitative workflow[6].
Caption: Step-by-step LC-MS/MS sample preparation and quantification workflow using SIL-IS.
Step-by-Step Methodology
Phase 1: Reagent & Sample Preparation
-
Prepare SIL-IS Working Solution: Reconstitute N-Isobutyrylglycine-13C2,15N[4] in 50% methanol to create a 5 µM working internal standard solution.
-
Aliquot Sample: Transfer 50 µL of thawed biofluid (urine or plasma) into a sterile 1.5 mL Eppendorf tube.
-
Spike Internal Standard: Add 10 µL of the 5 µM SIL-IS working solution directly to the sample.
-
Causal Insight: Spiking the internal standard before any extraction steps ensures that the SIL-IS undergoes the exact same physical and chemical stresses as the endogenous analyte. This corrects for any volumetric losses or degradation during downstream processing.
-
Phase 2: Extraction & Protein Precipitation 4. Precipitation: Add 200 µL of pre-cooled (-20°C) LC-MS grade methanol to the spiked sample[6]. 5. Homogenization: Vortex the mixture vigorously for 3 minutes.
-
Causal Insight: Extended vortexing in the presence of organic solvent ensures complete denaturation of carrier proteins (e.g., albumin) and disrupts any non-covalent binding between the acylglycines and the protein matrix, maximizing recovery.
-
Centrifugation: Centrifuge the samples at 18,000 rpm for 10 minutes at 4°C[6].
-
Causal Insight: High-speed centrifugation tightly pellets the denatured proteins. Maintaining a 4°C environment prevents the thermal degradation of labile metabolites generated by the friction of the rotor.
-
Phase 3: Concentration & Reconstitution 7. Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to a new, labeled Eppendorf tube[6]. 8. Lyophilization: Dry the supernatant completely using a centrifugal vacuum concentrator (SpeedVac) or lyophilizer[6].
-
Causal Insight: Removing the high-organic extraction solvent is critical. Injecting high percentages of methanol directly onto a reversed-phase column would disrupt the initial aqueous mobile phase conditions, leading to poor peak shape and early elution of polar metabolites.
-
Reconstitution: Re-dissolve the dried pellet in 50 µL of LC-MS grade water (matching the initial mobile phase conditions). Vortex for 5 minutes to ensure complete solubilization[6].
-
Analysis: Transfer the reconstituted sample into an autosampler vial with a glass insert and inject 5 µL into the LC-MS/MS system.
References
-
Showing Compound Isobutyrylglycine (FDB022208) Source: foodb.ca URL: [Link]
-
Short Report: Using Targeted Urine Metabolomics to Distinguish Between Manganese Exposed and Unexposed Workers in a Small Occupational Cohort Source: frontiersin.org URL: [Link]
-
Targeted and untargeted metabolomics uncovering the effects of Jiawei Ermiao Granule on patients with persistent HPV infection Source: frontiersin.org URL: [Link]
Sources
- 1. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Short Report: Using Targeted Urine Metabolomics to Distinguish Between Manganese Exposed and Unexposed Workers in a Small Occupational Cohort [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Targeted and untargeted metabolomics uncovering the effects of Jiawei Ermiao Granule on patients with persistent HPV infection [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for Acylglycine Analysis
Welcome to the technical support center for acylglycine analysis. This guide is designed for researchers, clinical scientists, and drug development professionals who are utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification and profiling of acylglycines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot issues, optimize your methods, and generate high-quality, reproducible data. This resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting real-world challenges encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses the most common hurdles encountered during acylglycine analysis. Each issue is presented in a question-and-answer format, detailing potential causes and providing a logical, step-by-step approach to resolution.
Q1: Why is my acylglycine signal weak, inconsistent, or completely absent?
A lack of signal is one of the most frustrating issues in LC-MS/MS. The cause can range from simple oversights to more complex instrument or chemical issues.
Potential Causes & Diagnostic Steps:
-
Instrument & Method Parameters:
-
The "Why": Incorrect instrument settings are a primary cause of poor signal. The mass spectrometer might not be looking for the right mass, or the source conditions may not be conducive to ionization.[1]
-
The "How-To":
-
Verify MRM Transitions: Double-check that the precursor and product ion masses in your acquisition method are correct for your target acylglycines and their corresponding internal standards.
-
Check ESI Source Parameters: Ensure key parameters like gas flows (nebulizer, drying gas), temperatures, and capillary voltage are active and set to appropriate values.[2] A good starting point for electrospray ionization (ESI) is often a lower voltage to prevent discharge, which can cause an unstable signal.[2]
-
Confirm MS Polarity: Most acylglycine methods utilize positive ion mode ESI. Confirm you are operating in the correct polarity.
-
System Suitability Test (SST): Before running samples, always perform an SST by injecting a neat standard solution of your acylglycines.[3] This confirms the LC-MS/MS system is fundamentally working, isolating the problem to your samples or mobile phases if the SST fails.
-
-
-
Sample Preparation & Analyte Stability:
-
The "Why": The analyte may be lost during sample preparation, or it may have degraded prior to analysis. Acyl-CoA thioesters, the precursors to acylglycines, are known to be more stable under acidic conditions.[4] While acylglycines are generally more stable, their handling is still critical.
-
The "How-To":
-
Review Extraction Efficiency: If using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), verify the protocol. Ensure the pH is correct and the chosen solvents are appropriate for acylglycines. Mean recoveries should ideally be in the 90-110% range.[5]
-
Assess Sample Stability: Prepare a fresh sample and analyze it immediately. Compare the results to older samples to check for degradation. Avoid multiple freeze-thaw cycles.
-
-
-
LC System & Mobile Phase Issues:
-
The "Why": Problems with the liquid chromatography system can prevent the analyte from ever reaching the mass spectrometer.
-
The "How-To":
-
Check for Leaks: Inspect all fittings from the pump to the MS source. A low or fluctuating backpressure is a common sign of a leak.[1]
-
Mobile Phase Preparation: Ensure mobile phases are correctly prepared, additives (like formic acid) are included, and the lines are bubble-free.[6]
-
Injection Issues: Confirm the autosampler is drawing and injecting the correct volume. A blocked needle or sample loop can lead to no injection.
-
-
Q2: My chromatographic peaks are misshapen (tailing, fronting, or splitting). What's going on?
Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
Potential Causes & Corrective Actions:
-
Peak Tailing:
-
The "Why": Tailing is often caused by secondary interactions between the analyte and the column's stationary phase or by contamination on the column frit.[7] For acidic or basic compounds, interactions with residual silanols on the silica backbone of the column are a common cause.
-
The "How-To":
-
Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid (0.1%) to the mobile phase can protonate free silanols, reducing secondary interactions.
-
Check for Contamination: Flush the column with a strong solvent. If the problem persists, a partially plugged column inlet frit may be the issue. Reversing the column and flushing may help, but replacement is often necessary.[7]
-
Reduce Sample Overload: Injecting too much sample can lead to tailing. Dilute your sample or reduce the injection volume.
-
-
-
Peak Fronting:
-
The "Why": Fronting is less common but is typically a sign of column overload or a collapsed column bed.
-
The "How-To":
-
Decrease Sample Load: As with tailing, reduce the concentration or injection volume.
-
Column Health: If the problem persists after reducing the load, the column may be damaged and require replacement.
-
-
-
Split Peaks:
-
The "Why": This is often due to a mismatch between the injection solvent and the mobile phase or a disruption at the head of the column.[7]
-
The "How-To":
-
Match Injection Solvent: The injection solvent should be weaker than or equal in strength to the initial mobile phase. Dissolving samples in a high percentage of organic solvent (like acetonitrile) when the initial mobile phase is highly aqueous will cause poor peak shape.
-
Inspect Column Inlet: A void or channel at the column inlet can cause the sample band to split. This usually requires column replacement.
-
-
Q3: I'm observing inconsistent retention times. How can I improve stability?
Stable retention times are critical for reliable analyte identification, especially when using scheduled MRM methods.
Potential Causes & Solutions:
-
Mobile Phase Composition:
-
The "Why": Inconsistent mobile phase preparation or degradation of mobile phase components can cause retention time shifts.[8] Buffers can lose efficacy, and volatile organic components can evaporate over time.
-
The "How-To":
-
Prepare Fresh Mobile Phases: Prepare mobile phases daily, especially aqueous buffers which can support microbial growth.[7]
-
Use an Inline Mixer: Ensure your LC system properly mixes the mobile phase gradients.
-
Pre-mixed Solvents: For isocratic portions or critical gradients, consider using pre-mixed solvents to reduce variability.
-
-
-
Column Equilibration:
-
The "Why": Insufficient column equilibration between injections is a major cause of retention time drift, particularly in gradient chromatography.
-
The "How-To": Ensure the column is re-equilibrated to the initial conditions for a sufficient time (typically 5-10 column volumes) at the end of each run.
-
-
Temperature Fluctuations:
-
The "Why": Column temperature directly affects retention time. Fluctuations in ambient lab temperature can cause drift if a column oven is not used.
-
The "How-To": Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 35-40 °C) for stable performance.
-
-
Pump Performance:
-
The "Why": A poorly performing LC pump will not deliver a consistent, accurate flow rate, leading directly to retention time variability.
-
The "How-To": Check for pressure fluctuations.[8] If the pressure is unstable, it may indicate air bubbles in the pump or failing seals, requiring purging or maintenance.
-
Q4: How can I diagnose and mitigate matrix effects?
Matrix effects, typically ion suppression, are a significant challenge in bioanalysis, where co-eluting endogenous compounds interfere with the ionization of the target analyte.[9]
Diagnostic & Mitigation Strategies:
-
Diagnosing Matrix Effects:
-
The "Why": You must first confirm that matrix effects are the cause of inaccuracy or low signal. This is done by comparing the analyte response in a pure solution versus its response in a sample matrix.
-
The "How-To": Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a neat solvent. A lower signal in the matrix indicates ion suppression.[10]
-
-
Mitigating Matrix Effects:
-
Improve Sample Preparation: The most effective strategy is to remove interfering components before they reach the MS.
-
Optimize Chromatography:
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS):
-
The "Why": A SIL-IS is the ideal tool to compensate for matrix effects.[11] Because it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement at the same retention time.
-
The "How-To": Add a known amount of the SIL-IS to every sample, standard, and QC before sample preparation.[14] Quantify by calculating the peak area ratio of the analyte to its corresponding SIL-IS. It is important to note that while deuterium-labeled standards are common, they can sometimes exhibit slight chromatographic shifts. When possible, ¹³C or ¹⁵N labeled standards are preferred as they co-elute almost perfectly.[10]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for acylglycines from biological fluids (urine, plasma)?
The choice depends on the required sensitivity, sample throughput, and complexity of the matrix.
-
Dilute-and-Shoot: This involves simply diluting the sample (e.g., urine) with solvent and injecting it.[15]
-
Pros: Fast, simple, and high-throughput.
-
Cons: Prone to significant matrix effects and can quickly contaminate the LC-MS system. Best suited for screening methods where absolute quantification is not the primary goal.
-
-
Protein Precipitation (PPT): Primarily for plasma or serum, this method uses a solvent (like acetonitrile) or an acid to crash out proteins.[16]
-
Pros: Relatively simple and effective at removing the bulk of proteins.
-
Cons: Many other matrix components (salts, phospholipids) remain, often leading to ion suppression.[11]
-
-
Solid-Phase Extraction (SPE): This is the most robust method for quantitative analysis.[5][12][13]
-
Pros: Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[10] Allows for sample pre-concentration.
-
Cons: More time-consuming and costly than other methods. Requires method development to optimize loading, washing, and elution steps.
-
Recommendation: For reliable, quantitative results in a research or clinical setting, Solid-Phase Extraction (SPE) is the recommended approach. [10][12]
Q2: Should I derivatize my acylglycine samples?
Derivatization is a chemical modification to improve an analyte's chromatographic or mass spectrometric properties.
-
Butylation: Esterification with butanol (using HCl as a catalyst) is a common derivatization for acylglycines and organic acids.[5][17]
-
The "Why": It increases the hydrophobicity of the molecules, which can improve retention on reversed-phase columns, and can enhance ionization efficiency in positive ESI mode.
-
Pros: Can improve chromatography and sensitivity for certain short-chain acylglycines.[12]
-
Cons: Adds an extra step to sample preparation, increasing potential for variability. It is not always necessary, as modern UPLC-MS/MS systems are often sensitive enough for direct analysis.[15]
-
-
Other Reagents: Reagents like 3-nitrophenylhydrazine have also been used to target the carboxyl group, aiming to increase sensitivity and expand the coverage of detectable acylglycines.[18]
Recommendation: Attempt direct analysis first. Modern LC-MS/MS systems are highly sensitive. Only explore derivatization if you are struggling with retention of very polar acylglycines or require a significant boost in sensitivity that cannot be achieved by optimizing other parameters.[15]
Q3: What are the key MS parameters to optimize for acylglycine analysis?
Optimization is performed by infusing a standard of a representative acylglycine directly into the mass spectrometer.
-
MRM Transitions: For each acylglycine, at least two specific and intense transitions from the precursor ion to product ions should be selected for confident identification and quantification.
-
Collision Energy (CE): This voltage determines the degree of fragmentation in the collision cell. Optimize for each transition to achieve the most stable and intense product ion signal.
-
Source Parameters:
-
Capillary Voltage: Optimize for a stable spray and maximum ion intensity.[2]
-
Gas Flows (Nebulizer/Drying Gas): These affect droplet formation and desolvation. Higher flows are needed for higher LC flow rates.[2]
-
Source Temperature: Affects the efficiency of solvent evaporation. Too high a temperature can cause thermal degradation of some analytes.
-
Table 1: Typical Starting LC-MS/MS Parameters for Acylglycine Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm) | Provides good retention and separation for a wide range of acylglycines. UPLC/UHPLC columns offer superior resolution for isomers.[12][17] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Gradient | 5-95% B over 10-15 minutes | A typical starting point; must be optimized to resolve key analytes, including isomers.[19] |
| Ionization Mode | ESI Positive | Acylglycines ionize well as [M+H]⁺ ions. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides the best sensitivity and selectivity for quantification.[20] |
| Capillary Voltage | 3.0 - 4.5 kV | Instrument-dependent; tune for optimal signal. |
| Drying Gas Temp | 300 - 400 °C | Instrument-dependent; tune for optimal signal. |
Q4: How do I implement a robust Quality Control (QC) system for my assay?
A robust QC system is essential for ensuring the reliability and reproducibility of your data over time.[21]
-
System Suitability Test (SST): As mentioned, this is a daily check of instrument performance using a neat standard mixture before analyzing any samples.[3] It ensures the system is ready.
-
Calibration Curve: A calibration curve with at least 6-8 concentration points should be run with every batch of samples. The curve should bracket the expected concentration range of the analytes in the samples. A linear regression with r² > 0.99 is typically required.[5][13]
-
QC Samples: These are critical for monitoring the entire analytical process.
-
Preparation: Create a large, pooled sample from a representative matrix (e.g., pooled human plasma).[22] Aliquot and store frozen.
-
Placement: Inject QC samples periodically throughout the sample batch (e.g., after every 10-15 samples).[22]
-
Monitoring: Track the quantified results of the QC samples over time using control charts. The measured concentrations should fall within pre-defined limits (e.g., ±15-20% of the nominal value). This monitors the precision and accuracy of the assay.
-
Section 3: Protocols & Workflows
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the overall analytical process and a logical flow for troubleshooting common issues.
Caption: High-level workflow for quantitative acylglycine analysis.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Protocol: Generic SPE for Acylglycines from Urine
This protocol is a starting point and should be optimized for your specific application. It is based on common anion-exchange SPE procedures.[10][12]
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at >10,000 x g for 10 minutes to pellet particulates.
-
Take 100 µL of supernatant and add it to a clean tube.
-
Add 10 µL of the internal standard working solution (containing a mix of stable isotope-labeled acylglycines).
-
Vortex briefly.
-
Dilute the sample with 900 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or strong anion exchange SPE cartridge (e.g., 30 mg).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the entire 1 mL of the pre-treated sample onto the SPE cartridge. Pass the sample through slowly (e.g., 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the acylglycines with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
-
Section 4: References
-
ResearchGate. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Available from: [Link]
-
ResearchGate. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Available from: [Link]
-
PubMed. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. Available from: [Link]
-
Scilit. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Available from: [Link]
-
PMC. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Available from: [Link]
-
ResearchGate. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. Available from: [Link]
-
ResearchGate. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese | Request PDF. Available from: [Link]
-
Oxford Academic. A-316 A quantitative gas chromatography tandem mass spectrometry method for metabolic profiling of urine organic acids and acylglycines. Available from: [Link]
-
PMC. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Available from: [Link]
-
CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Available from: [Link]
-
PubMed. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Available from: [Link]
-
PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available from: [Link]
-
Shimadzu UK Limited. (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Available from: [Link]
-
PubMed. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. Available from: [Link]
-
PMC. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available from: [Link]
-
LCGC International. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry. Available from: [Link]
-
PMC. Targeted analysis of glycomics liquid chromatography/mass spectrometry data. Available from: [Link]
-
PREMIER Biosoft. Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing. Available from: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]
-
ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]
-
myadlm.org. Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available from: [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
-
SpringerLink. Controlling the quality of metabolomics data: new strategies to get the best out of the QC sample. Available from: [Link]
-
Wiley Online Library. Gas-chromatographic separation of stereoisomers of dipeptides. Available from: [Link]
-
Amerigo Scientific. Stable Isotope-labeled Standards. Available from: [Link]
-
SpringerLink. Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Available from: [Link]
-
PMC. Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS. Available from: [Link]
-
ResearchGate. Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. Available from: [Link]
-
SlidePlayer. Sample Preparation for Protein Quantification by LC MS/MS. Available from: [Link]
-
ResearchGate. (PDF) Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Available from: [Link]
-
SlideShare. Targeted Quantification of Cell Culture Media Components by LC-MS. Available from: [Link]
-
PubMed. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS. Available from: [Link]
-
PMC. Comprehensive Native Glycan Profiling with Isomer Separation and Quantitation for the Discovery of Cancer Biomarkers. Available from: [Link]
-
Separation Science. Isomeric Glycan Separation in Biopharmaceutical Quality Control: A Guide to Chromatographic Strategies. Available from: [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. Available from: [Link]
Sources
- 1. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
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Technical Support Center: Minimizing Matrix Effects in the Quantification of N-isobutyrylglycine
Welcome to the technical support center dedicated to the robust quantification of N-isobutyrylglycine. As a critical biomarker in the diagnosis of organic acidemias and mitochondrial fatty acid β-oxidation defects, its accurate measurement is paramount.[1] This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects—one of the most significant challenges in LC-MS/MS-based bioanalysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and sample analysis. The solutions are presented in a logical, step-by-step format to help you systematically resolve quantification problems.
Q1: My N-isobutyrylglycine signal is significantly lower in plasma/urine samples compared to a neat (solvent-based) standard. What's causing this and how do I fix it?
This is a classic sign of ion suppression , where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte in the mass spectrometer's source.[2] Here is a systematic approach to diagnose and resolve the issue.
Step 1: Confirm and Characterize the Suppression
-
Action: Perform a post-column infusion experiment.
-
Causality: This is the definitive diagnostic tool. By infusing a constant stream of N-isobutyrylglycine solution post-column while injecting a blank, extracted matrix sample, you can visualize exactly where in the chromatogram ion suppression occurs.[3] A dip in the baseline signal of your analyte at the retention time of co-eluting matrix components confirms suppression.
Step 2: Enhance Chromatographic Selectivity
-
Action: Modify your LC method to shift the retention time of N-isobutyrylglycine away from the suppression zones identified in Step 1.
-
Causality: Matrix components, particularly phospholipids in plasma, often elute in the earlier and later parts of a reversed-phase gradient.[4]
-
Extend the Gradient: A longer, shallower gradient can improve resolution between your analyte and interferences.[5]
-
Change Column Chemistry: If a standard C18 column is insufficient, consider a column with a different selectivity (e.g., a polar-embedded phase) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes like N-isobutyrylglycine.
-
Step 3: Implement a More Rigorous Sample Preparation Strategy
-
Action: Move beyond simple "dilute-and-shoot" or protein precipitation methods.
-
Causality: These simpler methods do not adequately remove complex matrix components like salts and phospholipids.[6] A more selective extraction is required.
-
Liquid-Liquid Extraction (LLE): Exploits the acidic nature of N-isobutyrylglycine. By acidifying the sample, you can extract the protonated, less polar form into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): This is the gold standard for matrix cleanup.[6] For N-isobutyrylglycine, a mixed-mode or strong anion exchange (SAX) sorbent is highly effective at selectively retaining the analyte while allowing neutral and cationic interferences to be washed away. See the detailed protocol below.
-
Q2: My results are highly variable and irreproducible, especially when analyzing samples from different patient cohorts. What could be the problem?
This issue points towards differential matrix effects , where the composition of the biological matrix varies from sample to sample, causing an inconsistent degree of ion suppression or enhancement.[2] Regulatory guidelines mandate that this variability be assessed during method validation.[7][8]
Step 1: Validate with Multiple Matrix Lots
-
Action: During method validation, assess the matrix effect using at least six different lots of the biological matrix (e.g., plasma from six different individuals).
-
Causality: This practice is required by the FDA and EMA to ensure the method is robust and not susceptible to inter-individual variability in matrix composition.[7][8][9] The coefficient of variation (CV%) of the response across the different lots should be within acceptable limits (typically ≤15%).
Step 2: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Action: Use a high-purity SIL-IS, such as N-isobutyrylglycine-d7 or N-isobutyrylglycine-13C2,15N.[10]
-
Causality: A SIL-IS is the most effective tool to compensate for matrix effects.[5] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. The use of a response ratio (Analyte Area / IS Area) normalizes the signal and corrects for variability, dramatically improving precision and accuracy.
Q3: I'm using a deuterated internal standard (IS), but my accuracy and precision are still poor. Why isn't it working?
While a SIL-IS is a powerful tool, its effectiveness can be compromised under certain conditions.
Step 1: Verify Perfect Co-elution
-
Action: Overlay the chromatograms of the analyte and the IS. They must be perfectly aligned.
-
Causality: Sometimes, a "chromatographic isotope effect" can cause the deuterated standard to elute slightly earlier than the native analyte.[11] If this slight separation places the IS in a region of different ion suppression than the analyte, the correction will be inaccurate. If this is observed, the chromatography must be re-optimized to achieve co-elution.
Step 2: Evaluate IS Concentration
-
Action: Ensure the concentration of the IS is appropriate and not excessively high.
-
Causality: An overly concentrated internal standard can compete with the analyte for ionization, effectively causing its own form of ion suppression.[11]
Step 3: Assess the Severity of Suppression
-
Action: If ion suppression is extreme, even a co-eluting IS may not provide adequate correction.
-
Causality: In cases of severe signal suppression (>80%), the ionization of both the analyte and the IS can be suppressed to a degree that is no longer proportional, leading to inaccurate ratioing.[11] In this scenario, the primary focus must be on improving the sample cleanup to reduce the source of the suppression, as detailed in Q1, Step 3.
Frequently Asked Questions (FAQs)
Q: What exactly are matrix effects in LC-MS/MS?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, phospholipids, proteins in plasma).[2][4] This interference occurs in the ion source and can lead to:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for charge or droplet surface area during the electrospray process, reducing the analyte's signal intensity.[2]
-
Ion Enhancement: A less common effect where matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal.[2]
Both effects compromise accuracy and precision, making it essential to minimize them for reliable quantification.[3]
Q: How do I quantitatively assess matrix effects during method validation according to regulatory standards?
A: The standard procedure, in line with FDA and EMA guidelines, involves comparing the response of the analyte in the presence and absence of the matrix.[7][8][12]
Matrix Factor (MF) Calculation:
-
Prepare Set A: Spike the analyte and IS into a neat solution (e.g., mobile phase).
-
Prepare Set B: Extract blank biological matrix (from at least 6 different sources) and then spike the analyte and IS into the final extract (post-extraction spike).
-
Calculate MF: MF = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
Calculate IS-Normalized MF: The MF is calculated for the analyte and the IS, and then the ratio is taken. This demonstrates how well the IS corrects for the matrix effect.
An MF value of < 1 indicates ion suppression, > 1 indicates enhancement, and a value of 1 indicates no matrix effect. The CV% of the IS-normalized MF across the different matrix lots should not exceed 15%.[9]
Q: What is the most effective sample preparation technique for N-isobutyrylglycine in plasma?
A: For a small, polar, acidic molecule like N-isobutyrylglycine, Solid-Phase Extraction (SPE) using a mixed-mode anion exchange sorbent is superior to both Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
| Technique | Selectivity | Matrix Removal | Throughput | Expertise Required |
| Protein Precipitation (PPT) | Low | Poor (Salts, Phospholipids remain) | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate (Better than PPT) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Excellent (Removes salts, phospholipids) | High (with automation) | High |
Causality: A mixed-mode anion exchange sorbent uses both reversed-phase and ion-exchange mechanisms. This allows for a highly selective "catch-and-release" mechanism where neutral and basic interferences are washed away before the acidic N-isobutyrylglycine is specifically eluted.
Q: Should I consider derivatization for N-isobutyrylglycine analysis?
A: Derivatization is a chemical modification of the analyte and should be considered in two main scenarios:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: It is mandatory . N-isobutyrylglycine is a polar, non-volatile molecule. Derivatization, typically through silylation of the carboxyl group and/or acylation of the amino group, is required to increase its volatility and thermal stability for GC analysis.[13][14][15]
-
For LC-MS/MS Analysis: It is optional but can be advantageous . If you are struggling with poor retention on a reversed-phase column (due to its high polarity) or low sensitivity, derivatization can help.[16] By adding a non-polar chemical group, you can increase its retention. By adding a group with high proton affinity, you can enhance its ionization efficiency and thus sensitivity.
Validated Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-isobutyrylglycine from Plasma
This protocol is designed for a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX).
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This acidifies the sample to ensure the analyte is charged.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing (Step 1): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. This removes strongly acidic interferences.
-
Washing (Step 2): Wash the cartridge with 1 mL of methanol. This removes neutral and basic interferences that were retained by reversed-phase interaction.
-
Elution: Elute the N-isobutyrylglycine with 1 mL of 2% formic acid in methanol. The acid neutralizes the anionic analyte, disrupting the ion-exchange retention mechanism and releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: GC-MS Derivatization for N-isobutyrylglycine
This protocol uses a two-step derivatization process after extraction.[15]
-
Extraction: Perform an LLE or SPE extraction as described above and evaporate the sample to complete dryness. Moisture will interfere with the derivatization reagents.
-
Silylation (Carboxyl Group): Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial tightly and heat at 80°C for 30 minutes.[17] This step converts the carboxylic acid group to a more volatile TMS ester.
-
Acylation (Amide Group - Optional but can improve stability): Cool the sample. Add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA). Re-cap and heat at 60°C for 15 minutes. This step derivatizes the amide nitrogen.
-
Analysis: Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
Visualizations and Data
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting common matrix effect issues.
SPE Workflow for N-isobutyrylglycine
Caption: Step-by-step workflow for SPE-based sample cleanup.
References
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Alturas Analytics. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International. [Link]
-
Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry, Oxford Academic. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Laboratory. [Link]
-
How do I design a solid-phase extraction procedure for organic acids and inorganic anions? Waters Knowledge Base. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). Food and Drug Administration. [Link]
-
Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. DergiPark. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Bioanalytical Method Validation. (2001). Food and Drug Administration. [Link]
-
Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. (2007). PubMed. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). Glen Jackson. [Link]
-
Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Clinical Metabolic Phenotyping Assays. (2020). ACS Publications. [Link]
-
Metabolomics (general profiling). [Link]
-
Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). (2018). PMC. [Link]
-
An enhanced procedure for measuring organic acids and methyl esters in PM2.5. (2015). AMT. [Link]
-
GC Derivatization. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Sample Preparation for Analytical Chemistry: Techniques and Workflows. IR-4 Project. [Link]
-
Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). PMC. [Link]
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- 15. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Storage and Stability of N-Isobutyrylglycine-13C2,15N Solutions
Welcome to the Technical Support Center for stable isotope-labeled internal standards. N-Isobutyrylglycine-13C2,15N is a critical analytical tracer used primarily in LC-MS/MS and GC-MS workflows for the diagnosis and monitoring of inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidurias[1]. Because this compound serves as an absolute quantitative reference, maintaining the structural integrity and exact concentration of your stock solutions is paramount to assay reproducibility.
Below, you will find expert troubleshooting guides, structural causality behind degradation, and field-validated protocols to ensure the longevity of your internal standards.
Part 1: Troubleshooting Q&A
Q1: Why is the signal intensity of my N-Isobutyrylglycine-13C2,15N internal standard decreasing over time, even when stored at -20°C? A1: Signal attenuation in mass spectrometry is rarely due to the degradation of the heavy isotopes themselves, but rather a combination of solvent dynamics and structural hydrolysis. When stock solutions are stored at -20°C, they are generally only stable for up to 1 month[2].
-
The Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the vial via condensation. This moisture can cause localized pH shifts that promote slow hydrolysis of the acylglycine's amide bond. Furthermore, if the vial is not perfectly sealed, the organic solvent (e.g., methanol) can evaporate, artificially inflating the concentration, or conversely, water condensation can dilute it.
-
Self-Validating Check: Always weigh your sealed stock vials before and after storage. A change in mass indicates solvent loss or moisture ingress, invalidating the standard's quantitative accuracy.
Q2: I am observing severe ion suppression and unexpected isobaric background peaks in my chromatograms. Could my storage conditions be responsible? A2: Yes. A common and critical error is storing organic stock solutions in polymer or plastic containers (such as standard polypropylene microcentrifuge tubes).
-
The Causality: Organic solvents aggressively leach plasticizers, slip agents (e.g., oleamide), and sorbitol-based clarifiers from the plastic walls[3]. The non-polar nature of the organic solvent disrupts the hydrophobic interactions holding the polymer additives in the plastic matrix. These leachates co-elute with target analytes and cause massive ion suppression in the electrospray ionization (ESI) source.
-
The Solution: Always store organic lipid and[3].
Q3: What is the optimal storage temperature for long-term stability? A3: For long-term storage, the stock solution should be aliquoted and kept at -80°C, which extends the validated shelf life to 6 months[2]. At this temperature, kinetic energy is insufficient to drive hydrolytic or oxidative degradation pathways, and solvent volatility is virtually eliminated.
Part 2: Quantitative Data – Storage & Stability Matrix
To ensure analytical rigor, adhere to the following validated storage timelines and material compatibilities.
| Storage State | Matrix / Solvent | Container Type | Recommended Temp | Expected Stability | Primary Degradation Risk |
| Lyophilized Powder | None | Glass Ampoule | -20°C to -80°C | > 1 Year | Hygroscopic moisture absorption |
| Long-Term Stock | Methanol (LC-MS Grade) | Glass (PTFE Cap) | -80°C | 6 Months[2] | Minimal |
| Short-Term Stock | Methanol (LC-MS Grade) | Glass (PTFE Cap) | -20°C | 1 Month[2] | Solvent evaporation, Condensation |
| Working Solution | Aqueous / Methanol | Polypropylene / Glass | 4°C | < 72 Hours | Hydrolysis, Plasticizer leaching[3] |
Part 3: Standard Operating Procedure (SOP)
Reconstitution and Aliquoting of N-Isobutyrylglycine-13C2,15N
To build a self-validating system, every step of the preparation must minimize exposure to moisture, oxygen, and reactive surfaces.
Step 1: Thermal Equilibration Remove the lyophilized N-Isobutyrylglycine-13C2,15N vial from cold storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Mechanistic Insight: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which accelerates hydrolysis of the acylglycine once dissolved.
Step 2: Solvent Addition Inject LC-MS grade methanol directly into the vial to achieve your target stock concentration (e.g., 1 mg/mL). Avoid aqueous buffers for the primary stock to prevent microbial growth and hydrolytic degradation.
Step 3: Homogenization Vortex the vial for 30 seconds, followed by gentle sonication in a water bath for 2 minutes to ensure complete dissolution of the crystalline lattice.
Step 4: Aliquoting Transfer the solution into silanized amber glass vials in single-use volumes (e.g., 50 µL).
-
Mechanistic Insight: Glass prevents plasticizer leaching[3], and amber glass mitigates any potential photo-degradation. Single-use aliquots completely eliminate freeze-thaw degradation.
Step 5: Inert Gas Blanketing Gently blow a stream of high-purity Argon or Nitrogen gas over the liquid surface for 3–5 seconds before capping.
-
Mechanistic Insight: This displaces oxygen and atmospheric moisture from the headspace, preventing oxidative degradation[3].
Step 6: Sealing and Storage Seal tightly with PTFE-lined screw caps and immediately transfer to -80°C storage[2].
Part 4: Workflow Visualization
The following diagram illustrates the logical pathways of reconstitution, highlighting the critical divergence between correct and incorrect storage methodologies.
Workflow for the reconstitution and storage of N-Isobutyrylglycine-13C2,15N solutions.
References
-
Mayo Clinic Laboratories. "Acylglycines, Quantitative, Random, Urine". Test Catalog. Available at: [Link][1]
Sources
Navigating the Nuances of Isotopic Interference in Stable Isotope Dilution Assays: A Technical Support Guide
Welcome to the Technical Support Center for Addressing Isotopic Interference in Stable Isotope Dilution (SID) Assays. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of mass spectrometry for quantitative analysis. Here, we delve into the common yet often overlooked challenge of isotopic interference, providing you with the expertise and practical tools to ensure the integrity of your experimental results.
Introduction: The Unseen Overlap
Stable Isotope Dilution coupled with mass spectrometry (SID-MS) is the gold standard for quantification, prized for its ability to correct for sample loss during preparation and variations in instrument response.[1][2] The core principle lies in the addition of a known quantity of a stable isotope-labeled (SIL) internal standard (IS) to a sample.[3] This "spike" is chemically identical to the analyte but mass-shifted, allowing for ratiometric quantification that is theoretically immune to many experimental variables.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about isotopic interference to build a solid foundation of understanding.
Q1: What is isotopic interference in the context of stable isotope dilution assays?
A1: Isotopic interference refers to the phenomenon where the mass spectral signal of the analyte overlaps with the signal of its corresponding stable isotope-labeled internal standard.[4][5] This can happen in two primary ways: the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, or impurities in the internal standard can contribute to the signal of the analyte.[4][6]
Q2: What are the main causes of isotopic interference?
A2: The primary causes are:
-
Natural Isotopic Abundance: All elements with stable isotopes exist in nature as a mixture of these isotopes in predictable ratios. For example, carbon has a major isotope, ¹²C, and a minor, heavier isotope, ¹³C. A molecule containing many carbon atoms will have a natural isotopic distribution, resulting in a series of peaks in the mass spectrum (M, M+1, M+2, etc.). The M+1 or M+2 peaks of the analyte can potentially overlap with the monoisotopic peak of the internal standard, especially if the mass difference between them is small.[7][8]
-
Isotopic Impurity of the Internal Standard: The synthesis of SIL internal standards is never perfect. There will always be a small amount of the unlabeled analyte present in the internal standard material.[6] This impurity will contribute to the analyte signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[9]
-
Isobaric Interference: This is a type of interference where two different elemental or molecular ions have the same nominal mass-to-charge ratio (m/z).[10][11] While less common in well-characterized SID-MS assays for small molecules, it can be a significant issue in elemental analysis or when dealing with complex biological matrices.[11][12]
Q3: What are the consequences of uncorrected isotopic interference?
A3: The most significant consequences are:
-
Non-linear Calibration Curves: Isotopic interference can cause a non-linear relationship between the analyte concentration and the response ratio, particularly at the high and low ends of the calibration curve.[4][13]
-
Inaccurate Quantification: The overlap of signals leads to biased results. Contribution from the analyte to the internal standard signal can cause an underestimation of the analyte concentration, while impurities in the internal standard can lead to an overestimation.[4]
-
Poor Assay Precision and Reproducibility: If the level of interference is variable, it can lead to poor precision and difficulty in reproducing results between different analytical runs or laboratories.[6]
Troubleshooting Guide: From Problem to Solution
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Non-linear calibration curve, especially at high concentrations. | Contribution from the analyte's natural isotopic abundance to the internal standard signal. | 1. Assess the mass difference: A mass difference of at least 4-5 Da between the analyte and the internal standard is recommended to minimize this effect.[14] 2. Apply a mathematical correction: Utilize a correction algorithm to subtract the contribution of the analyte's isotopic signature from the internal standard's signal.[4][7] 3. Select a different internal standard: If the interference is severe, consider using an internal standard with a larger mass difference or one that is labeled with an isotope that has a lower natural abundance (e.g., ¹⁵N instead of ¹³C). |
| High background signal for the analyte in blank samples (containing only internal standard). | Isotopic impurity of the internal standard (presence of unlabeled analyte). | 1. Verify the Certificate of Analysis (CoA): The CoA from the supplier should state the isotopic purity.[6] 2. Experimentally determine the isotopic purity: Analyze a high-concentration solution of the internal standard alone and measure the response of the unlabeled analyte.[6] 3. Apply a mathematical correction: Correct the measured analyte signal for the contribution from the internal standard impurity.[6] 4. Source a purer internal standard: If the impurity is too high, obtain a new batch of the internal standard with higher isotopic enrichment. |
| Inaccurate results for low-level samples (near the LLOQ). | A combination of isotopic impurity in the internal standard and contribution from the analyte's natural abundance. | 1. Perform a thorough assessment of both types of interference: Follow the steps outlined above for each potential cause. 2. Optimize the concentration of the internal standard: Using a lower concentration of the internal standard can sometimes mitigate the impact of its impurities on the LLOQ.[8] 3. Re-evaluate the LLOQ: Ensure that the LLOQ is set at a level where the interference does not compromise the accuracy and precision of the measurement, adhering to regulatory guidelines (e.g., within ±20% of the nominal value).[15] |
| Unexpected peaks in the mass spectrum near the analyte or internal standard. | Isobaric interference from matrix components or metabolites. | 1. Improve chromatographic separation: Optimize the LC method to separate the interfering species from the analyte and internal standard. 2. Utilize high-resolution mass spectrometry (HRMS): HRMS can often resolve isobaric interferences by providing a more accurate mass measurement.[6] 3. Employ tandem mass spectrometry (MS/MS): The selectivity of MS/MS can often eliminate isobaric interferences by monitoring specific fragment ions. 4. Consider a collision/reaction cell (for ICP-MS): In elemental analysis, reactive gases can be used to shift the mass of the analyte or the interfering species, thereby resolving the overlap.[11] |
In-Depth Technical Guides & Protocols
This section provides detailed methodologies for key experiments and workflows to address isotopic interference.
Protocol 1: Experimental Verification of Internal Standard Isotopic Purity
Objective: To determine the percentage of unlabeled analyte present as an impurity in the stable isotope-labeled internal standard.
Methodology:
-
Prepare a high-concentration solution of the SIL internal standard: The concentration should be sufficient to provide a strong signal in the mass spectrometer.
-
Analyze the solution using LC-MS/MS:
-
Inject the solution onto the LC-MS/MS system.
-
Monitor the mass transitions for both the SIL internal standard and the unlabeled analyte.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatograms for both transitions.
-
Integrate the peak areas for the SIL internal standard (Area_IS) and the co-eluting peak at the transition of the unlabeled analyte (Area_impurity).
-
-
Calculation:
-
Calculate the percentage of isotopic impurity using the following formula: % Impurity = (Area_impurity / Area_IS) * 100
-
Acceptance Criteria: The acceptable level of isotopic impurity can vary depending on the assay requirements. However, a common target is for the response of the unlabeled analyte in the internal standard solution to be less than 5% of the response of the analyte at the LLOQ.
Protocol 2: Mathematical Correction for Isotopic Cross-Contribution
Objective: To correct for the bidirectional interference between the analyte and the internal standard.
Conceptual Framework: The measured signals for the analyte and the internal standard are a sum of their true signals and the contributions from the interfering species. This can be represented by a system of linear equations.[7]
Let:
-
A_analyte_measured = Measured peak area of the analyte
-
A_IS_measured = Measured peak area of the internal standard
-
A_analyte_true = True peak area of the analyte
-
A_IS_true = True peak area of the internal standard
-
f_analyte_to_IS = Contribution factor of the analyte to the internal standard signal
-
f_IS_to_analyte = Contribution factor of the internal standard to the analyte signal (isotopic impurity)
The system of equations is as follows:
A_analyte_measured = A_analyte_true + (A_IS_true * f_IS_to_analyte) A_IS_measured = A_IS_true + (A_analyte_true * f_analyte_to_IS)
Methodology:
-
Determine the Contribution Factors:
-
f_IS_to_analyte: Analyze a solution containing only the internal standard. The ratio of the signal at the analyte's m/z to the signal at the internal standard's m/z gives this factor.
-
f_analyte_to_IS: Analyze a solution containing only the unlabeled analyte. The ratio of the signal at the internal standard's m/z to the signal at the analyte's m/z gives this factor.
-
-
Solve for the True Areas: Rearrange the equations to solve for A_analyte_true and A_IS_true.
-
Calculate the Corrected Response Ratio: Use the true areas to calculate the response ratio for the calibration curve and for the quantification of unknown samples.
A simplified approach, particularly when the contribution of the analyte to the internal standard is the primary concern, involves a non-linear calibration function.[4]
Caption: Simplified schematic of a reaction cell for resolving isobaric interference.
Conclusion: Upholding Data Integrity
Isotopic interference is a subtle but critical factor that can impact the accuracy of stable isotope dilution assays. By understanding its causes, recognizing its effects, and implementing the appropriate troubleshooting and correction strategies, researchers can ensure the integrity of their quantitative data. The protocols and guides provided in this technical support center are designed to empower you to confidently navigate these challenges and maintain the highest standards of scientific rigor in your work.
References
-
Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(8), 3879–3885. Available at: [Link]
-
Miliszkiewicz, N., et al. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Kutscher, D., Lofthouse, S., Nelms, S., & McSheehy Ducos, S. (2020). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. Available at: [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(15), 2433-2438. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]
-
Goldschmidt Abstracts. (n.d.). In-situ isobaric interference removal for geochronology applications with LA-ICP-MS using triple quadrupole technology. Goldschmidt Abstracts. Available at: [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). PMC. Available at: [Link]
-
Brand, W. A., Assonov, S. S., & Coplen, T. B. (2010). Correction for the 17O interference in δ(13C) measurements when analyzing CO2 with stable isotope mass spectrometry (IUPAC Technical Report). Pure and Applied Chemistry, 82(8), 1719-1733. Available at: [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
Agilent. (n.d.). REMOVING OXIDE POLYATOMIC ION INTERFERENCES USING AN INNOVATIVE REACTION CELL ICP-MS Result. Agilent. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Available at: [Link]
-
Gu, H., et al. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 49(6), 517-523. Available at: [Link]
-
Wikipedia. (n.d.). Isotope dilution. Wikipedia. Available at: [Link]
-
Bavarian Center for Biomolecular Mass Spectrometry. (n.d.). Stable Isotope Dilution Assay. BayBioMS. Available at: [Link]
-
Gilbert, J. (Ed.). (2000). Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. Royal Society of Chemistry. Available at: [Link]
-
BioPharm International. (2020). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Available at: [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 517-525. Available at: [Link]
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Technical Support Center: Chromatographic Separation of Acylglycine Isomers
Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Resolving Isobaric C5 Acylglycines (Isovalerylglycine, 2-Methylbutyrylglycine, and Valerylglycine) in LC-MS/MS Workflows
Welcome to the Technical Support Center. The baseline separation of acylglycine isomers is a notorious bottleneck in metabolomics and clinical diagnostics, particularly when differentiating inborn errors of metabolism such as Isovaleric Acidemia (IVA) and 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBDD)[1]. Because C5 isomers share identical molecular weights and yield the same primary MS/MS fragments, mass spectrometry alone cannot distinguish them; rigorous chromatographic resolution is mandatory[2].
Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated methodology to help you achieve robust, reproducible separation.
Diagnostic Workflow
Use the following decision tree to identify the root cause of co-eluting acylglycine isomers in your current analytical setup.
Decision tree for troubleshooting co-eluting C5 acylglycine isomers in LC-MS/MS workflows.
Troubleshooting & FAQs
Q1: Why do my C5 acylglycine isomers (isovalerylglycine, 2-methylbutyrylglycine, valerylglycine) co-elute on a standard C18 column, and how do I fix it? The Causality: Isovalerylglycine (IVG) and 2-methylbutyrylglycine (2-MBG) are positional isomers with identical molecular weights and highly similar hydrophobicities. Standard C18 columns lack the steric shape selectivity required to differentiate the branched methyl group's position on the acyl chain. Furthermore, highly polar acylglycines suffer from poor retention on standard C18 phases due to phase collapse (dewetting) in highly aqueous conditions. The Solution: Switch to a sub-2 µm Ultra-Performance Liquid Chromatography (UPLC) column with a Bridged Ethylene Hybrid (BEH) C18 or a polar-embedded C18 stationary phase. These columns resist dewetting and offer enhanced dipole-dipole interactions, enabling baseline separation of C5 isomers[2][3]. Alternatively, an in-line Reversed-Phase/Ion-Exchange (RP-IEX) setup can be utilized to orthogonally separate these distinct metabolic pathways[4].
Q2: How does mobile phase pH dictate the chromatographic behavior of underivatized acylglycines? The Causality: Acylglycines contain a terminal carboxylic acid group with a pKa of approximately 3.5 to 4.0. If the mobile phase pH is near or above this pKa, the molecules exist in a dynamic equilibrium between their protonated (neutral) and deprotonated (anionic) states. This dual-state existence leads to severe band broadening, peak tailing, and a total loss of reversed-phase retention. The Solution: Maintain the mobile phase pH strictly below 3.0. Utilizing 0.1% to 0.4% Formic Acid in both the aqueous and organic mobile phases ensures the carboxylic acid remains fully protonated. This maximizes hydrophobic interaction with the stationary phase, yielding the sharp, symmetrical peaks essential for resolving closely eluting isomers[1][5].
Q3: Should I analyze my samples underivatized, or is derivatization necessary? The Causality: While UPLC-MS/MS can resolve underivatized isomers given the right column[2], the inherent polarity of short-chain acylglycines limits their partition coefficient (LogP) and electrospray ionization (ESI) efficiency. Derivatization masks the polar carboxylic acid, significantly increasing hydrophobicity. This amplifies the subtle structural differences between isomers, leading to wider retention time gaps. The Solution: For challenging matrices or when maximum sensitivity is required, employ 3-nitrophenylhydrazine (3-NPH) derivatization. Unlike traditional butylation which requires harsh conditions and drying steps, 3-NPH reacts rapidly in aqueous solutions without needing a quenching step, drastically improving both chromatographic resolution and MS/MS coverage[3][6].
Validated Experimental Protocols
Protocol A: Anion-Exchange Solid-Phase Extraction (SPE) for Underivatized Acylglycines
This protocol isolates acylglycines from complex biofluids (e.g., urine) while removing matrix interferents that cause ion suppression[5][7].
-
Step 1 (Preconditioning): Pass 1 mL of 100% Acetonitrile (ACN) through a 30-mg or 60-mg anion-exchange SPE cartridge, followed by 1 mL of LC-MS grade water.
-
Step 2 (Loading): Load 1 mL of the biological sample onto the column.
-
Step 3 (Washing): Wash the cartridge with 1 mL of 5% ammonium hydroxide solution to remove neutral and basic interferences.
-
Step 4 (Elution): Elute the acidic acylglycines in two sequential fractions:
-
Fraction A: 1 mL of 2% formic acid in 40% ACN / 60% water.
-
Fraction B: 1 mL of 2% formic acid in 100% ACN.
-
-
Step 5 (Reconstitution): Combine eluents, evaporate to dryness under a vacuum centrifuge, and reconstitute in 100 µL of starting mobile phase (4% ACN, 0.1% formic acid in water)[5].
-
Self-Validation Checkpoint: Spike the initial biological sample with a deuterated internal standard (e.g., d5-hippuric acid) prior to SPE. A post-elution recovery of >90% validates the extraction efficiency and normalizes any downstream ionization suppression[3].
Protocol B: 3-NPH Derivatization for Enhanced Resolution
This protocol enhances the LogP of acylglycines for superior reversed-phase separation and ESI sensitivity[3][6].
-
Step 1 (Reagent Preparation): Prepare a 200 mM solution of 3-NPH in 50% aqueous methanol and a 120 mM solution of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine in 50% aqueous methanol.
-
Step 2 (Reaction): Mix 20 µL of the extracted sample with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.
-
Step 3 (Incubation): Incubate the mixture at 40°C for 30 minutes to ensure complete derivatization.
-
Step 4 (Dilution): Dilute the reaction mixture with 940 µL of 50% aqueous methanol.
-
Step 5 (Analysis): Inject 5 µL directly into the LC-MS/MS system[6].
-
Self-Validation Checkpoint: The 3-NPH reaction reaches completion within 30 minutes and remains stable in 50% aqueous methanol without quenching. Injecting a derivatized blank validates the absence of artifactual isobaric background peaks[6].
Quantitative Data & Instrument Parameters
Table 1: Optimized UPLC Gradient for C5 Acylglycine Isomer Separation Column: Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent Polar C18[1][6]. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.25 mL/min
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 95.0 | 5.0 | Initial |
| 1.0 | 95.0 | 5.0 | Isocratic Hold |
| 8.0 | 65.0 | 35.0 | Linear Gradient |
| 10.0 | 0.0 | 100.0 | Linear Gradient |
| 12.0 | 0.0 | 100.0 | Column Wash |
| 12.1 | 95.0 | 5.0 | Re-equilibration |
| 15.0 | 95.0 | 5.0 | End |
Table 2: MS/MS MRM Transitions for C5 Acylglycine Isomers (Negative ESI) Note: Baseline chromatographic separation is required as all isomers share identical transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | State |
| Isovalerylglycine | 158.1 | 74.0 | 15 | Underivatized |
| 2-Methylbutyrylglycine | 158.1 | 74.0 | 15 | Underivatized |
| Valerylglycine | 158.1 | 74.0 | 15 | Underivatized |
| Isovalerylglycine-3NPH | 293.1 | 137.0 | 25 | 3-NPH Derivatized |
| 2-Methylbutyrylglycine-3NPH | 293.1 | 137.0 | 25 | 3-NPH Derivatized |
References
- A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry.CORE.
- US11906510B2 - Metabolic profiling by reverse-phase/ion-exchange mass spectrometry.Google Patents.
- Analysis of a second-tier test panel in dried blood spot samples using liquid chromatography.UB.edu.
- A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry.ACS Publications.
- Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice.PMC / NIH.
- Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice.Analytical Chemistry - ACS Publications.
Sources
- 1. DSpace [diposit.ub.edu]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11906510B2 - Metabolic profiling by reverse-phase/ion-exchange mass spectrometry - Google Patents [patents.google.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Isobutyrylglycine-¹³C₂,¹⁵N Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of N-Isobutyrylglycine-¹³C₂,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of isotopically labeled compounds presents unique challenges, and this resource aims to equip you with the knowledge to overcome them effectively.
Section 1: Synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N
The synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N is typically achieved through the acylation of ¹³C₂,¹⁵N-labeled glycine with isobutyryl chloride. This seemingly straightforward Schotten-Baumann reaction can be prone to several issues that can impact yield and purity.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N can stem from several factors. A primary cause is the hydrolysis of the isobutyryl chloride reactant. It is crucial to use an anhydrous reaction setup and high-purity, dry solvents to minimize this side reaction.
Another significant factor is the pH of the reaction mixture. The acylation of glycine is most efficient under basic conditions, which deprotonate the amino group of glycine, enhancing its nucleophilicity. However, excessively high pH can promote the hydrolysis of the acyl chloride. A pH range of 9-10 is generally optimal.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
-
Optimize pH: Carefully control the pH of the reaction mixture by the slow, dropwise addition of a base like sodium hydroxide. Monitor the pH throughout the addition of isobutyryl chloride.
-
Molar Ratio of Reactants: While a 1:1 molar ratio is stoichiometric, a slight excess of isobutyryl chloride (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I prevent it?
A2: The most common byproduct is isobutyric acid, formed from the hydrolysis of isobutyryl chloride. Its presence is often indicated by a characteristic odor. Another potential byproduct is the di-acylated glycine, although this is less common under controlled conditions.
Preventative Measures:
-
Controlled Reagent Addition: Add the isobutyryl chloride slowly and at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize hydrolysis.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient mixing of the reactants and maintain a uniform pH throughout the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1][2]
TLC Protocol:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Visualization: The product, N-Isobutyrylglycine, and the glycine starting material can be visualized using a ninhydrin stain, which reacts with the primary amine of glycine to produce a colored spot.[2] The product will have a different Rf value than the starting glycine.
Experimental Protocol: Synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N
This protocol outlines a standard procedure for the synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N.
Materials:
-
Glycine-¹³C₂,¹⁵N
-
Isobutyryl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Glycine-¹³C₂,¹⁵N in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide to adjust the pH to approximately 10.
-
Simultaneously, add isobutyryl chloride dropwise from the dropping funnel while maintaining the pH between 9 and 10 by the concurrent addition of the sodium hydroxide solution.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction by TLC until the glycine spot is no longer visible.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with hydrochloric acid. This will precipitate the N-Isobutyrylglycine product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N.
Section 2: Purification of N-Isobutyrylglycine-¹³C₂,¹⁵N
Purification of the crude product is critical to remove unreacted starting materials, byproducts like isobutyric acid, and inorganic salts. Recrystallization and chromatography are the most common purification techniques.
Frequently Asked Questions (FAQs) - Purification
Q4: My crude product is an oil and will not crystallize. What should I do?
A4: The "oiling out" of a product during recrystallization is a common problem and can be caused by several factors:
-
High Impurity Levels: The presence of impurities can lower the melting point of the product and inhibit crystal lattice formation.
-
Inappropriate Solvent: The solvent may be too good of a solvent for your compound, preventing it from precipitating out upon cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of an oil instead of crystals.
Troubleshooting Steps:
-
Pre-purification: If significant impurities are suspected, consider a preliminary purification step. For example, an extraction can be performed to remove the more nonpolar isobutyric acid byproduct.
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. For N-Isobutyrylglycine, water or a mixture of ethanol and water can be effective.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure product can also induce crystallization.[3]
Q5: I am still seeing impurities in my NMR spectrum after recrystallization. What other purification methods can I use?
A5: If recrystallization does not yield a product of sufficient purity, column chromatography is a highly effective alternative.[1]
Chromatography Guidelines:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of N-acyl amino acids.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity of the mobile phase can be gradually increased to elute the more polar N-Isobutyrylglycine.
-
Detection: Fractions can be analyzed by TLC to identify those containing the pure product.
Q6: How do I confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used to confirm the identity and assess the purity of the final N-Isobutyrylglycine-¹³C₂,¹⁵N.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The presence of the ¹³C and ¹⁵N labels will result in characteristic splitting patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the isotopically labeled compound.
-
Melting Point: A sharp melting point range that is consistent with the literature value for N-Isobutyrylglycine (104-106 °C) is indicative of high purity.[4]
Experimental Protocol: Purification by Recrystallization
This protocol describes the purification of crude N-Isobutyrylglycine-¹³C₂,¹⁵N by recrystallization from water.
Materials:
-
Crude N-Isobutyrylglycine-¹³C₂,¹⁵N
-
Deionized water
Procedure:
-
Place the crude N-Isobutyrylglycine-¹³C₂,¹⁵N in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once the solution has reached room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.
-
Dry the purified crystals under vacuum.
Purification Troubleshooting Diagram:
Caption: Decision tree for troubleshooting the purification of N-Isobutyrylglycine.
Section 3: Data and Tables
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Reactant Ratio (Glycine:Isobutyryl Chloride) | 1 : 1.1 | A slight excess of the acylating agent can help drive the reaction to completion. |
| Reaction Temperature | 0 - 5 °C (during addition) | Minimizes hydrolysis of isobutyryl chloride and controls the exothermic reaction. |
| Reaction pH | 9 - 10 | Optimizes the nucleophilicity of glycine while minimizing acyl chloride hydrolysis. |
| Typical Crude Yield | 70 - 85% | Varies depending on reaction scale and control of parameters. |
| Expected Melting Point (Pure) | 104 - 106 °C[4] | A sharp melting point range is a good indicator of purity. |
References
- Davey, R. J. (1997). Polymorphism in Molecular Crystals: Stabilization of a Metastable. Form by Conformational Mimicry. J. Am. Chem. Soc., 119, 1767-1771.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Clarendon press. Oxford.
- Madras, G., & McCoy, B. J. (2003). Growth and ripening kinetics of crystalline polymorphs. Cryst. Growth. Des., 3, 981-990.
- Datta, S., & Grant, D. J.W. (2005). Effect of supersaturation on the srystallization of phenylbutazone polymorphs. Cryst. Res. Technol., 40, 233-242.
- Kishisihita, A., Hayashi, T., Kishimoto, S., & Nagashima, N. (1999). Characterization of. Aspartame Crystals. Ind. Eng. Chem. Res., 38, 2166-2170.
- Threlfall, T. (2000). Crystallisation of Polymorphs: Thermodynamic Insight into the Role of Solvent. Org. Proc. Res. Dev., 4, 384-390.
- Jones, H. P., & Davey, R. J. Crystallization of a salt of a weal organic acid and base.
-
ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]
-
MDPI. (2024, August 5). Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication. Retrieved from [Link]
-
ResearchGate. N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor.... Retrieved from [Link]
-
PubMed. N-acylglycine Amidation: Implications for the Biosynthesis of Fatty Acid Primary Amides. Retrieved from [Link]
-
SSRN. (2025, December 29). Sustainable Synthesis and Emulsifying Potential of N-Acyl Glycine as a Biodegradable Surfactant. Retrieved from [Link]
-
Lab Results explained. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Isobutyrylglycine (FDB022208). Retrieved from [Link]
-
BIOC*2580: Introduction to Biochemistry. Separation and Detection of Amino Acids. Retrieved from [Link]
-
PMC. (2023, January 19). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Retrieved from [Link]
-
Save My Exams. (2025, May 27). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]
-
AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. (PDF) 15N-labed glycine synthesis. Retrieved from [Link]
-
ResearchGate. (PDF) Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Trace Analysis of N-isobutyrylglycine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome one of the most persistent challenges in trace biomarker quantification: contamination and carryover .
N-isobutyrylglycine (IBG) is a critical acylglycine biomarker used in the diagnosis of metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency. Because it is quantified at trace levels using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) , the assay is highly susceptible to background noise, autosampler carryover, and matrix interference. This guide provides field-proven, self-validating strategies to ensure absolute data integrity.
Visualizing Contamination Vectors
To effectively troubleshoot, we must first map how contamination enters the LC-MS/MS workflow. The diagram below illustrates the primary vectors and memory loops that compromise IBG trace analysis.
Fig 1: Contamination vectors and carryover loops in LC-MS/MS analysis of N-isobutyrylglycine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing N-isobutyrylglycine peaks in my method blanks?
Causality: Background contamination in method blanks usually stems from low-grade solvents, plasticizer leaching, or endogenous background. Because IBG is an endogenous metabolite, using a "blank" biological matrix (like pooled urine or plasma) for your calibration curve will inherently introduce a baseline IBG signal. Furthermore, the amphiphilic nature of acylglycines allows them to bind non-specifically to cheap polypropylene tubes. Solution:
-
Matrix Substitution: Use a surrogate matrix (e.g., LC-MS grade water or charcoal-stripped plasma) for your calibration standards.
-
Consumable Audit: Switch to low-bind, certified mass-spec grade plastics.
-
Validation: Your protocol must self-validate by running a "Reagent Blank" (solvents only, no matrix, no internal standard) before every batch. The peak area at the IBG retention time must be <5% of your Lower Limit of Quantitation (LLOQ).
Q2: How do I eliminate autosampler carryover for acylglycines?
Causality: Carryover occurs when residual analyte adheres to the autosampler needle, injection port, or rotor seal . N-isobutyrylglycine is particularly stubborn because it exhibits dual-binding behavior: its isobutyryl tail interacts with hydrophobic surfaces (PTFE tubing), while its carboxylate group coordinates with active metal ions in the flow path. Solution: Implement a highly aggressive, dual-solvent needle wash protocol.
-
Strong Wash: 80% Acetonitrile / 20% Methanol with 0.5% Formic Acid. The high organic content dissolves the lipid tail, while the acid protonates the carboxylate group, breaking ionic bonds with metal surfaces.
-
Weak Wash: 95% Water / 5% Acetonitrile with 0.1% Formic Acid (to re-equilibrate the needle to initial mobile phase conditions).
Q3: How can I differentiate between true low-level IBG and system noise or isomer contamination?
Causality: N-isobutyrylglycine and N-butyrylglycine are isobaric isomers (they share the exact same molecular mass). If your chromatographic resolution is poor, carryover from a high-concentration N-butyrylglycine sample can manifest as a phantom contamination peak at the IBG retention time. Solution:
-
Chromatography: Utilize a sub-2 µm C18 column with a shallow gradient to ensure baseline separation of isomers.
-
Isotope Dilution: Always spike samples with a stable isotope-labeled internal standard, such as N-Isobutyryl-d7-glycine . Strictly validate peak identity by ensuring the retention time of the native IBG peak perfectly matches the deuterated standard.
Quantitative Data: Contamination Impact & Mitigation
The following table summarizes the expected impact of various contamination vectors on IBG trace analysis and the specific mitigation strategies required to maintain assay integrity.
| Contamination Vector | Root Cause | Expected Carryover / Background Contribution | Mitigation Strategy |
| Autosampler Needle | Adsorption of amphiphilic IBG to metal/PTFE surfaces | 0.05% - 0.20% of ULOQ | Implement Strong Wash (80% Org + 0.5% FA) / Weak Wash protocol. |
| Column Memory | Accumulation of strongly retained lipids on stationary phase | 0.01% - 0.10% of ULOQ | Add a 2-minute column flush at 95% organic phase at the end of each gradient. |
| Reagent Impurities | Trace organics in low-grade solvents | +10 to 50 cps to baseline noise | Use exclusively LC-MS grade solvents and additives. |
| Consumables | Leaching / Non-specific binding (NSB) | Signal suppression up to 30% | Use certified low-bind polypropylene tubes; avoid PEG-based detergents. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, your methodology must actively prove its own validity during every run. Follow this step-by-step protocol for the extraction and analysis of N-isobutyrylglycine.
Step 1: System Suitability Testing (SST)
-
Inject a System Blank (LC-MS grade water) to establish the baseline noise of the mass spectrometer.
-
Inject an LLOQ Standard (prepared in surrogate matrix).
-
Self-Validation Check: The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 10:1. If it is lower, the system is contaminated, and the source must be cleaned before proceeding.
-
Step 2: Sample Preparation via Solid-Phase Extraction (SPE)
Note: Dilute-and-shoot methods introduce massive amounts of matrix into the MS, leading to rapid source contamination. SPE is mandatory for robust trace analysis.
-
Spike: Aliquot 100 µL of the biological sample. Add 10 µL of N-isobutyryl-d7-glycine Internal Standard (IS) to correct for any downstream matrix effects or recovery losses.
-
Condition: Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Load: Dilute the sample 1:1 with 2% ammonium hydroxide and load onto the cartridge. (Causality: The basic pH deprotonates the IBG carboxylate, ensuring strong ionic binding to the MAX resin).
-
Wash: Wash aggressively with 1 mL 5% Methanol in water to remove neutral lipids and salts.
-
Elute: Elute IBG using 1 mL of 2% Formic Acid in Methanol. (Causality: The acid neutralizes the charge, breaking the ionic interaction and releasing the analyte).
-
Reconstitute: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.
Step 3: LC-MS/MS Acquisition Sequence
Set up your analytical batch sequence to actively monitor carryover:
-
System Blank
-
Calibration Curve (LLOQ to ULOQ)
-
Double Blank (No matrix, no IS)
-
Self-Validation Check: The peak area in this Double Blank must be <20% of the LLOQ peak area. If it exceeds this threshold, autosampler carryover is present, and the batch must be halted.
-
-
Quality Control (QC) Samples
-
Unknown Biological Samples
References
To support the mechanistic claims and protocol standards outlined in this guide, please refer to the following authoritative sources:
Enhancing the ionization efficiency of N-isobutyrylglycine in mass spectrometry
Welcome to the technical support center dedicated to enhancing the ionization efficiency of N-isobutyrylglycine (C₆H₁₁NO₃, Mol. Wt.: 145.16 g/mol ) in mass spectrometry.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the detection and quantification of this small, polar N-acylglycine. Here, we move beyond simple protocols to explain the underlying principles of ionization, empowering you to troubleshoot effectively and optimize your analytical methods with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is my signal for N-isobutyrylglycine weak or non-existent?
A1: Low signal intensity for a small, polar molecule like N-isobutyrylglycine is a common challenge. The primary reasons often involve suboptimal ionization conditions rather than an instrument fault. Key factors include:
-
Inefficient Protonation/Deprotonation: The molecule's intrinsic chemical properties require specific mobile phase conditions (pH and additives) to efficiently form ions ([M+H]⁺ or [M-H]⁻).
-
Ion Suppression: Components in your sample matrix or mobile phase can co-elute and compete with your analyte for ionization, drastically reducing its signal.[3][4]
-
Poor Desolvation: The ion source settings (gas flows, temperatures) may not be optimized to efficiently remove solvent from the electrospray droplets, preventing the formation of gas-phase ions.[5]
-
Signal Dilution via Adducts: Your signal might be fragmented across multiple adducts (e.g., sodium, potassium), leaving the primary protonated/deprotonated ion with low intensity.[6]
Q2: Should I use positive or negative electrospray ionization (ESI) mode for N-isobutyrylglycine?
A2: N-isobutyrylglycine possesses both a carboxylic acid group and an amide group, making it amenable to both positive and negative ionization modes.
-
Positive Ion Mode ([M+H]⁺): This is often the first choice. The amide group can be protonated. This mode is generally robust, but requires an acidic mobile phase (e.g., with formic acid) to supply protons and promote ionization.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be readily deprotonated to form a negative ion. This mode can be highly sensitive but often requires a basic mobile phase (e.g., with ammonium hydroxide) and can sometimes be more susceptible to unstable spray conditions.[7][8]
The optimal mode is often instrument- and matrix-dependent. We strongly recommend testing both modes during method development to determine which provides the best sensitivity and stability for your specific application.
Q3: I see multiple peaks that could be my compound. What are the common adducts for N-isobutyrylglycine?
A3: Adduct formation is very common with ESI.[6] For N-isobutyrylglycine (exact mass ≈ 145.07 Da), you should look for the following ions. Controlling adduct formation by using high-purity solvents and additives is crucial for maximizing the signal of your target ion.[5]
| Ion Type | Formula | Ionization Mode | Calculated m/z | Common Source |
| Protonated | [M+H]⁺ | Positive | 146.08 | Acidic mobile phase |
| Sodiated | [M+Na]⁺ | Positive | 168.06 | Glassware, reagents, sample |
| Potassiated | [M+K]⁺ | Positive | 184.04 | Glassware, reagents, sample |
| Ammoniated | [M+NH₄]⁺ | Positive | 163.11 | Ammonium-based buffers |
| Deprotonated | [M-H]⁻ | Negative | 144.07 | Basic mobile phase |
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor signal intensity for N-isobutyrylglycine.
Workflow for Troubleshooting Low Signal Intensity
The following diagram outlines a logical workflow for addressing low signal issues. Start with the simplest and most common fixes (mobile phase and source parameters) before moving to more complex solutions.
Caption: A step-by-step workflow for troubleshooting low MS signal.
Step 1: Mobile Phase Optimization (The Causality of Chemistry)
The composition of your mobile phase is the single most critical factor influencing ionization efficiency.[9] The goal is to create an environment that promotes the formation of a single, stable ionic species.
The choice of additive directly controls the availability of protons (for positive mode) or proton acceptors (for negative mode).
Caption: How additives facilitate ionization in ESI+ and ESI- modes.
Actionable Protocols:
-
For Positive Mode ([M+H]⁺):
-
Baseline: Start with a mobile phase of Water/Acetonitrile with 0.1% formic acid. Formic acid is an excellent proton donor and is volatile, making it ideal for LC-MS.
-
Troubleshooting: If the signal is low, ensure you are using high-purity, MS-grade solvents and fresh additives. Old mobile phases can become contaminated or change pH.[5][10] Increasing the organic content of the mobile phase (e.g., higher acetonitrile percentage) can sometimes improve desolvation efficiency.[9]
-
-
For Negative Mode ([M-H]⁻):
-
Baseline: A mobile phase buffered with 5-10 mM ammonium acetate or ammonium formate is a good starting point.
-
Troubleshooting: To enhance deprotonation, you can add a small amount of a weak base. A post-column infusion of 20-30 mM ammonium hydroxide can significantly and stably increase the signal.[7][8] Adding a small percentage (5-10%) of isopropanol to the mobile phase can also improve desolvation and signal stability in negative mode.[8]
-
Step 2: Ion Source Parameter Optimization
Fine-tuning the ion source is essential for efficient desolvation and ion transmission. Default "tune" parameters are rarely optimal for a specific analyte.
-
Gas Flows (Nebulizer and Drying Gas):
-
Causality: These gases help create fine droplets and evaporate the solvent. For highly aqueous mobile phases, higher gas flows and temperatures are needed.[5]
-
Protocol: Infuse a solution of your analyte (~1 µg/mL) and systematically vary the nebulizer gas pressure and drying gas flow rate while monitoring the signal intensity. Record the optimal values.
-
-
Drying Gas Temperature:
-
Causality: Higher temperatures increase the rate of solvent evaporation. However, excessively high temperatures can cause in-source degradation of thermally labile compounds.[11]
-
Protocol: While infusing your analyte, increase the temperature in 25°C increments (e.g., from 250°C to 400°C). Plot the signal intensity versus temperature to find the "sweet spot" before any signal drop-off occurs.
-
-
Sprayer Voltage (Capillary Voltage):
-
Causality: This voltage is critical for initiating the electrospray process. A voltage that is too low will result in an unstable spray, while a voltage that is too high can cause electrical discharge (corona discharge), which increases noise and suppresses the signal.[12]
-
Protocol: Reduce the sprayer voltage to the lowest value that maintains a stable total ion current (TIC). Often, a lower voltage provides a better signal-to-noise ratio.[12]
-
Step 3: Advanced Strategy - Chemical Derivatization
When mobile phase and source optimization are insufficient, chemical derivatization can dramatically enhance sensitivity. The strategy involves chemically modifying the N-isobutyrylglycine molecule to introduce a group that is more easily ionized or more surface-active.[13]
Strategy: Butanolysis (n-Butyl Ester Derivatization)
This method, commonly used for acylglycines and organic acids, converts the polar carboxylic acid group into a less polar butyl ester.[14][15]
-
Causality:
-
Enhanced Positive Ionization: The esterified molecule is more amenable to protonation in the positive ESI mode.
-
Improved Chromatography: The resulting derivative is less polar, leading to better retention on standard C18 reversed-phase columns and separation from highly polar matrix components.
-
Increased Surface Activity: The butyl chain increases the hydrophobicity of the molecule, driving it to the surface of the ESI droplet, where it can be more efficiently ionized.[9][13]
-
Experimental Protocol: n-Butanol Derivatization (This protocol is adapted from established methods for acylglycine analysis[14][15])
-
Sample Preparation: Transfer 100 µL of your sample (e.g., urine, plasma extract) to a 2 mL glass vial. Add an appropriate amount of a deuterated internal standard (if available). Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization Reaction:
-
Add 100 µL of 3N HCl in n-butanol to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 65°C for 20 minutes in a heating block or oven.
-
-
Dry-Down: After incubation, cool the vial to room temperature. Evaporate the reagent to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of your initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute.
-
Analysis: The sample is now ready for LC-MS/MS analysis. You will be monitoring for the [M+H]⁺ of the N-isobutyrylglycine butyl ester (m/z 202.14).
This derivatization can increase sensitivity by orders of magnitude, making it an invaluable tool for challenging low-level quantification.[16]
References
-
Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. (n.d.). PubMed. [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023). Mad Barn. [Link]
-
Kruve, A., & Kaupmees, K. (2014). Effect of mobile phase on electrospray ionization efficiency. PubMed. [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023). ACS Publications. [Link]
-
Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). LinkedIn. [Link]
-
Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. (n.d.). PMC. [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. (2011). Asian Journal of Chemistry. [Link]
-
Parallel derivatization strategy for comprehensive profiling of unconjugated and glycine-conjugated bile acids using Ultra-high performance liquid chromatography-tandem mass spectrometry. (2021). PubMed. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. (n.d.). PMC. [Link]
-
Isobutyrylglycine. (n.d.). PubChem. [Link]
-
Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. (2024). ACS Publications. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
-
Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. (n.d.). Chiralizer Services, LLC. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. [Link]
-
Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. (2012). PubMed. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). AACC. [Link]
-
Any suggestions for very low intensity in LC/MS/MS? (2013). ResearchGate. [Link]
-
Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. (2026). Journal of Chromatography A. [Link]
-
Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. (n.d.). ResearchGate. [Link]
-
Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias. (2000). PubMed. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]
-
Matrix-assisted laser desorption/ionization. (n.d.). Wikipedia. [Link]
-
Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. (2022). PubMed. [Link]
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- 8. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
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- 16. Parallel derivatization strategy for comprehensive profiling of unconjugated and glycine-conjugated bile acids using Ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enzyme Activity in Metabolic Assays
Welcome to the technical support center for troubleshooting low enzyme activity readings. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during enzymatic assays.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for lower-than-expected enzyme activity?
Low enzyme activity can stem from a variety of factors, often related to the enzyme itself, the assay conditions, or the reagents used.[1] The most frequent culprits include:
-
Improper Enzyme Storage and Handling: Enzymes are sensitive biological molecules. Repeated freeze-thaw cycles, exposure to high temperatures, or incorrect storage conditions can lead to denaturation and loss of activity.[1][2]
-
Suboptimal Assay Conditions: Every enzyme has an optimal pH and temperature range for maximal activity.[3] Deviations from these optima can significantly reduce the reaction rate.[1]
-
Incorrect Substrate Concentration: The concentration of the substrate is a critical factor. If the substrate concentration is too low, the enzyme's active sites may not be saturated, leading to a lower reaction rate.[1][4]
-
Presence of Inhibitors: Contaminants in the sample or reagents can act as inhibitors, blocking the enzyme's active site or altering its conformation.[1][3]
-
Degraded Reagents: Substrates, cofactors, and buffers can degrade over time, affecting the enzymatic reaction.[1]
-
Inaccurate Pipetting or Measurement: Errors in dispensing the enzyme, substrate, or other reagents can lead to inaccurate results.[1]
Q2: How can I determine the optimal pH for my enzyme?
To determine the optimal pH, you need to measure the enzyme's activity across a range of pH values while keeping all other parameters (temperature, substrate concentration, enzyme concentration) constant.[1] A typical approach involves using a series of buffers with overlapping pH ranges to create a pH profile for the enzyme. The pH at which the highest activity is observed is the optimum pH.[1]
Q3: My enzyme activity is still low even after optimizing pH and temperature. What should I check next?
If you've optimized the primary conditions, consider these factors:
-
Cofactor/Coenzyme Availability: Many enzymes require non-protein molecules called cofactors (e.g., metal ions) or coenzymes (e.g., NAD+, FAD) to function.[5][6] Ensure these are present at optimal concentrations in your assay buffer.[7]
-
Enzyme Concentration: The reaction rate should be linear with respect to the enzyme concentration.[8][9] If the concentration is too low, the signal may be indistinguishable from the background. Conversely, if it's too high, the substrate may be rapidly depleted, leading to non-linear kinetics.[10]
-
Substrate Quality and Concentration: Verify the purity and concentration of your substrate. Degradation or incorrect concentration can be a major source of error. Also, ensure the substrate concentration is not so high as to cause substrate inhibition.[10]
-
Reagent and Sample Integrity: Check for potential inhibitors in your sample preparation or reagents.[11] This can include detergents, chelating agents like EDTA, or other small molecules.[11]
Q4: Can repeated freezing and thawing of my enzyme stock affect its activity?
Yes, absolutely. Repeated freeze-thaw cycles are a common cause of enzyme inactivation.[2] The formation of ice crystals can disrupt the delicate three-dimensional structure of the protein, leading to denaturation and loss of function.[2] It is highly recommended to aliquot your enzyme stock into single-use volumes to avoid this issue.[2][12]
II. Troubleshooting Workflow
When faced with low enzyme activity, a systematic approach is key. The following workflow can help you pinpoint the source of the problem.
Caption: Systematic workflow for troubleshooting low enzyme activity.
III. Detailed Troubleshooting Guides
A. Enzyme Integrity and Storage
The stability of your enzyme is paramount for reproducible results.[2] Loss of activity is often traced back to improper handling and storage.
Q: My enzyme has been stored at -20°C. Is that sufficient?
While -20°C is common, some enzymes require colder temperatures, such as -80°C, for long-term stability.[2][13] Always consult the manufacturer's data sheet for the specific enzyme. The addition of cryoprotectants like glycerol (typically at 50%) can also prevent denaturation during freezing.[14][15]
Q: How do I properly handle my enzyme stock to prevent degradation?
-
Aliquot: Upon receiving a new enzyme, immediately aliquot it into smaller, single-use volumes. This minimizes the damaging effects of repeated freeze-thaw cycles.[2][11]
-
Keep it Cold: When preparing for an assay, always keep the enzyme on ice.[16]
-
Minimize Time at Room Temperature: Only remove the enzyme from cold storage immediately before use and return it promptly.
-
Use Stabilizers: For enzymes prone to instability, consider adding stabilizing agents like Bovine Serum Albumin (BSA) or reducing agents like Dithiothreitol (DTT) to the storage or assay buffer, if compatible with your assay.[12]
| Storage Condition | Recommended For | Key Considerations |
| 4°C | Short-term storage (days to weeks) | Risk of microbial growth and proteolytic degradation.[14] |
| -20°C | Medium to long-term storage | Often requires a cryoprotectant like 50% glycerol.[14] |
| -80°C | Long-term archival storage | Provides excellent long-term stability for most enzymes.[2] |
| Lyophilized (Freeze-Dried) | Long-term storage at various temps | Reconstituted enzyme may have a shorter shelf-life.[17] |
B. Assay Condition Optimization
Every enzyme has a unique set of conditions under which it exhibits maximum activity.[3] Failure to provide this optimal environment is a primary cause of low activity readings.
Q: I used a standard phosphate buffer, but my activity is low. Why?
While common, a phosphate buffer may not be optimal for your specific enzyme. The pH is a critical parameter, and even small deviations from the optimum can cause a sharp drop in activity.[3][18] Furthermore, the ionic strength of the buffer can also influence enzyme structure and function.[9]
Protocol: Determining Optimal pH
-
Prepare a Series of Buffers: Prepare a set of buffers with overlapping pH ranges (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Tris for pH 7.5-9).
-
Set Up Reactions: For each buffer, set up identical reactions containing your enzyme, substrate, and any necessary cofactors.
-
Incubate and Measure: Incubate all reactions at a constant temperature and measure the activity.
-
Plot and Determine Optimum: Plot the enzyme activity versus the pH. The peak of this curve represents the optimal pH for your enzyme under those conditions.[1]
Caption: Key parameters for enzyme assay optimization.
Q: How important is temperature?
Temperature significantly affects the rate of enzymatic reactions.[19] As temperature increases, the reaction rate generally increases until it reaches an optimum. Beyond this point, the enzyme begins to denature, and the activity rapidly decreases.[19] It's crucial to perform assays at a consistent, optimized temperature.[8]
C. Substrates, Cofactors, and Inhibitors
The components of your reaction mixture directly impact the enzyme's ability to function.
Q: My reaction starts fast but then plateaus quickly. What does this mean?
This often indicates either substrate depletion or product inhibition.[10][20]
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate, the substrate is consumed too quickly to measure the true initial velocity. Try reducing the enzyme concentration or increasing the substrate concentration.[10] It is a general rule to ensure that less than 10-15% of the substrate is consumed during the assay.[10]
-
Product Inhibition: In some cases, the product of the reaction can bind to the enzyme and inhibit its activity.[20] Measuring the initial reaction rate, before significant product has accumulated, is the best way to mitigate this.[10]
Q: I'm not sure if my sample contains inhibitors. How can I check?
The presence of interfering substances in samples is a common problem.[11]
-
Spike-and-Recovery Experiment: Add a known amount of purified, active enzyme (the "spike") to your sample and a control buffer. If the activity recovered from the sample is significantly lower than in the control buffer, an inhibitor is likely present.
-
Sample Dilution: Serially diluting your sample can help reduce the concentration of an inhibitor, potentially restoring enzyme activity. If activity increases with dilution (after correcting for the dilution factor), it's a strong indication of an inhibitor.
-
Sample Deproteinization: For some assays, removing proteins from the sample using methods like perchloric acid (PCA) precipitation or 10 kDa spin filters can eliminate protein-based inhibitors.[11]
| Common Interfering Substances | Potential Effect on Assay |
| EDTA (>0.5 mM) | Chelates metal ion cofactors, inhibiting metalloenzymes.[11] |
| SDS (>0.2%) | Can denature enzymes.[11] |
| High Salt Concentrations | Can alter enzyme conformation and activity.[9] |
| Organic Solvents (e.g., DMSO) | May inhibit or denature enzymes at high concentrations.[12] |
IV. References
-
Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]
-
Technical Support Center: Troubleshooting Low Enzyme Activity. (2025, December). BenchChem.
-
Design of Experiments for Protease Assay Optimization. (n.d.). FireGene. Retrieved March 7, 2026, from [Link]
-
Introduction: Why Enzyme Storage Determines Experimental Success. (2026, February 21). Beta LifeScience. Retrieved March 7, 2026, from [Link]
-
Enzymes Storage Best Practices to Prevent Premature Degradation. (2023, December 13). K2 Scientific. Retrieved March 7, 2026, from [Link]
-
Parameters optimization for enzymatic assays using experimental design. (2002). SciELO. Retrieved March 7, 2026, from [Link]
-
Strategies for Enzyme Stabilization. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Technical Support Center: Troubleshooting Linearity Issues in 2-Naphthyl Myristate Enzyme Kinetics. (n.d.). BenchChem.
-
Processing and Storage of Samples for Metabolomics Assays. (n.d.). University of Nebraska-Lincoln. Retrieved March 7, 2026, from [Link]
-
Metabolomics Sample Preparation FAQ. (n.d.). MetwareBio. Retrieved March 7, 2026, from [Link]
-
Sample Preparation for Metabolomics: A Method to Prepare Cell Samples for Metabolite Profiling. (2023, April 30). JoVE. Retrieved March 7, 2026, from [Link]
-
Preparation of Tissue Samples for Metabolism Assays. (2021, June 23). YouTube. Retrieved March 7, 2026, from [Link]
-
Storage temperature and stabilizers in relation to the activity of commercial liquid feed enzymes. (2012, January 31). De Gruyter. Retrieved March 7, 2026, from [Link]
-
Factors affecting enzyme activity. (2025, June 15). Monash University. Retrieved March 7, 2026, from [Link]
-
Enzyme assay for low activity enzyme? (2020, January 7). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved March 7, 2026, from [Link]
-
Factors Affecting Enzyme Activity. (2025, December 16). CK-12 Foundation. Retrieved March 7, 2026, from [Link]
-
Enzyme Cofactors. (2023, November 1). LabXchange. Retrieved March 7, 2026, from [Link]
-
Enzymes review. (n.d.). Khan Academy. Retrieved March 7, 2026, from [Link]
-
Saturation function for substrates and cofactors according to the Michaelis-Menten equation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Enzyme Kinetics. (n.d.). BioNinja. Retrieved March 7, 2026, from [Link]
-
Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. (2025, December 15). Solidzymes. Retrieved March 7, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. Retrieved March 7, 2026, from [Link]
-
Enzyme Deficiencies and its Causes. (n.d.). Longdom Publishing. Retrieved March 7, 2026, from [Link]
-
Enzyme deficiency – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]
-
What is an Enzyme Cofactor? (2023, July 18). News-Medical.net. Retrieved March 7, 2026, from [Link]
-
A Guide to Enzyme Assay Kits. (2023, September 28). Biocompare. Retrieved March 7, 2026, from [Link]
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Validation & Comparative
The Definitive Guide to N-Isobutyrylglycine Quantification: N-Isobutyrylglycine-13C2,15N vs. Alternative Internal Standards
Introduction: The Diagnostic Role of N-Isobutyrylglycine
N-Isobutyrylglycine is a critical acylglycine biomarker utilized in the diagnosis of inborn errors of metabolism, specifically isobutyryl-CoA dehydrogenase deficiency—a disorder affecting the catabolism of the branched-chain amino acid valine[1]. Furthermore, recent targeted metabolomics studies have identified elevated urinary N-isobutyrylglycine as a putative biomarker for occupational manganese (Mn) exposure, linking it to perturbed amino acid metabolism[2].
Given its presence in complex biological matrices like urine, accurate quantification relies heavily on Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)[3]. However, achieving high analytical precision requires overcoming severe matrix effects, making the selection of the internal standard (IS) the most critical variable in the assay design.
The Core Analytical Challenge: Matrix Effects and Ion Suppression
When a biological sample is introduced into an ESI source, the target analyte competes for ionization energy with co-eluting matrix components (e.g., salts, phospholipids)[4]. This competition frequently results in ion suppression , where the analyte signal is artificially decreased[4].
To compensate for this, a Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into the sample before extraction. The fundamental logic of an SIL-IS is to act as a self-validating system: if the IS and the analyte co-elute perfectly, they experience the exact same matrix environment and identical ion suppression[5]. Consequently, the ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification regardless of matrix complexity[5].
Mechanistic Deep Dive: The Chromatographic Isotope Effect
While deuterated (2H) standards are the most commonly used SIL-IS due to their lower cost, they suffer from a well-documented physicochemical phenomenon known as the chromatographic isotope effect [6][7].
The Causality: Deuterium has a smaller molar volume and lower polarizability than hydrogen. In reversed-phase liquid chromatography (RP-LC), this slight reduction in lipophilicity causes deuterated compounds to interact less strongly with the hydrophobic stationary phase (e.g., C18)[6][7]. As a result, deuterated standards often elute slightly earlier than their native, unlabeled counterparts[6].
Because the analyte and the deuterated IS do not perfectly co-elute, they are exposed to different concentrations of matrix interferents entering the mass spectrometer at different times. This leads to differential ion suppression , which introduces significant quantitative bias[5][6]. In contrast, the heavier isotopes of carbon (13C) and nitrogen (15N) do not significantly alter the molecule's surface hydrophobicity, ensuring perfect co-elution and identical matrix effect compensation[5][6].
Logical flow of matrix effect compensation comparing 13C/15N vs. Deuterated IS.
Comparative Analysis: N-Isobutyrylglycine-13C2,15N vs. Alternatives
To objectively evaluate N-Isobutyrylglycine-13C2,15N, we must compare it against the two primary alternatives: Deuterated Standards (e.g., N-Isobutyrylglycine-d6) and Structural Analogs (e.g., N-Butyrylglycine).
Experimental data from comparative LC-MS/MS studies on urinary biomarkers demonstrates that relying on deuterated standards can result in negatively biased concentrations (up to -38.4% error) due to incomplete matrix effect compensation[6]. Conversely, 13C/15N-labeled standards exhibit virtually no significant bias because they perfectly mimic the native analyte[6][7]. Furthermore, structural analogs, which differ in their carbon backbone, alter the charge distribution and ionization efficiency, making them highly unreliable for complex matrices[4].
Table 1: Quantitative Comparison of Internal Standards in LC-MS/MS
| Internal Standard Type | Chromatographic Shift (Isotope Effect) | Matrix Effect Bias (Accuracy) | Risk of Isotope Exchange | Overall Reliability |
| 13C/15N-Labeled (N-Isobutyrylglycine-13C2,15N) | None (Perfect Co-elution) | ~0% Bias (Optimal) | None (Stable backbone) | Gold Standard |
| Deuterated (2H) (N-Isobutyrylglycine-d6) | Yes (Earlier RT in RP-LC) | Up to -38.4% Bias (Negative) | Moderate (Acidic Protons) | Sub-optimal |
| Structural Analog (N-Butyrylglycine) | Significant (Different RT) | Highly Variable / Unpredictable | N/A | Poor |
Data synthesized from comparative bioanalytical validations[4][5][6].
Experimental Protocol: Validated UPLC-MS/MS Workflow for Urinary Acylglycines
To ensure a self-validating assay, the following protocol leverages N-Isobutyrylglycine-13C2,15N to completely negate matrix effects during the extraction and derivatization of urinary acylglycines[3][8].
Step-by-Step Methodology
-
Standard Addition & Equilibration: Spike 50 µL of human urine with 10 µL of N-Isobutyrylglycine-13C2,15N working internal standard solution. Vortex thoroughly and equilibrate for 5 minutes to ensure identical protein-binding states between the endogenous analyte and the IS.
-
Protein Precipitation: Add 100 µL of cold methanol to the sample to precipitate residual proteins[2]. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned strong anion exchange (SAX) SPE cartridge. Wash with deionized water to remove neutral and cationic interferents. Elute the acylglycines using 5% formic acid in methanol[3][8].
-
Derivatization (Butylation): Evaporate the eluate to dryness under a gentle stream of nitrogen. Add 100 µL of 3N HCl in n-butanol. Incubate at 65°C for 15 minutes. Causality: This step converts the carboxylic acid group of the acylglycine into a butyl ester, significantly increasing the molecule's hydrophobicity and its ionization efficiency in positive ESI mode[3][8].
-
Reconstitution: Evaporate the derivatized sample to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).
-
UPLC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Operate the mass spectrometer in positive Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode, quantifying the ratio of the native N-Isobutyrylglycine peak area to the N-Isobutyrylglycine-13C2,15N peak area.
Step-by-step UPLC-MS/MS workflow for urinary N-Isobutyrylglycine quantification.
Conclusion
For researchers and clinical scientists quantifying N-Isobutyrylglycine, the choice of internal standard dictates the integrity of the resulting data. While deuterated standards and structural analogs introduce unacceptable variables—namely the chromatographic isotope effect and differential ion suppression—N-Isobutyrylglycine-13C2,15N guarantees perfect co-elution. By ensuring that both the analyte and the internal standard experience the exact same matrix environment, 13C/15N-labeled standards provide a robust, self-validating system essential for high-stakes diagnostic and toxicological applications.
References
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks / J Anal Toxicol. Available at:[Link]
-
Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - ResearchGate. Available at:[Link]
-
Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem - NIH. Available at:[Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. Available at:[Link]
-
Which internal standard? Deuterated or C13 enriched? - ResearchGate. Available at:[Link]
-
Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed. Available at:[Link]
-
Short Report: Using Targeted Urine Metabolomics to Distinguish Between Manganese Exposed and Unexposed Workers in a Small Occupational Cohort - Frontiers. Available at:[Link]
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- 2. Frontiers | Short Report: Using Targeted Urine Metabolomics to Distinguish Between Manganese Exposed and Unexposed Workers in a Small Occupational Cohort [frontiersin.org]
- 3. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Accuracy and Precision of N-isobutyrylglycine Measurements Using Isotopic Dilution: A Comparative Guide
Executive Summary
For researchers, clinical scientists, and drug development professionals, the absolute quantification of polar biomarkers in complex biological matrices remains a significant analytical challenge. N-isobutyrylglycine (IBG) is a critical acylglycine biomarker used in newborn screening and metabolic profiling to identify inborn errors of valine catabolism, specifically Isobutyryl-CoA dehydrogenase deficiency (IBDD)[1].
This guide provides an objective, highly technical comparison of quantification strategies for IBG. By evaluating Isotope Dilution Mass Spectrometry (IDMS) against traditional external calibration and standard addition methods, we demonstrate why ID-LC-MS/MS is the definitive gold standard for achieving regulatory-compliant accuracy and precision[2][3].
The Clinical and Analytical Context of N-isobutyrylglycine
In a healthy metabolic state, the branched-chain amino acid valine is catabolized into isobutyryl-CoA, which is subsequently converted to methacrylyl-CoA by the enzyme Isobutyryl-CoA dehydrogenase (ACAD8). In patients with IBDD, this pathway is blocked. The accumulating isobutyryl-CoA is conjugated with glycine by glycine N-acyltransferase, resulting in the pathological accumulation of N-isobutyrylglycine in blood and urine[1].
Metabolic pathway showing N-isobutyrylglycine accumulation due to ACAD8 deficiency.
Because diagnostic decisions and clinical trial endpoints rely heavily on the exact concentration of IBG, the analytical method must be highly specific, accurate, and resistant to matrix interferences[4].
Mechanistic Superiority of Isotopic Dilution Mass Spectrometry (IDMS)
When quantifying polar metabolites like IBG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts face two major confounding variables: extraction recovery variations and matrix-induced ion suppression/enhancement during electrospray ionization (ESI)[2].
Traditional external calibration fails to account for these variables. If a urine sample contains high levels of endogenous salts or co-eluting compounds, these molecules compete with IBG for charge droplets in the ESI source, artificially suppressing the MS/MS signal and leading to a false-negative result.
The Causality of IDMS: Isotope Dilution Mass Spectrometry resolves this by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—typically N-isobutyrylglycine-d7—into the raw sample prior to any processing[2][5]. Because the SIL-IS is chemically identical to the endogenous IBG, it shares the exact same physicochemical properties but differs in mass[5].
-
Extraction Normalization: Any physical loss of the analyte during solid-phase extraction (SPE) or protein precipitation is proportionally mirrored by the loss of the SIL-IS.
-
Ionization Matching: The SIL-IS co-elutes with the endogenous analyte. If matrix components suppress the ionization of IBG by 40%, the SIL-IS signal is also suppressed by exactly 40%.
By quantifying the ratio of the endogenous peak area to the SIL-IS peak area, the method becomes a self-validating system that mathematically cancels out matrix effects and recovery losses, ensuring absolute quantification[2][5].
Self-Validating Experimental Protocol for ID-LC-MS/MS
To ensure scientific integrity and compliance with FDA/EMA bioanalytical method validation guidelines, the following protocol establishes a closed, self-validating loop for IBG quantification[2][6].
Step 1: Matrix Matching and Calibration Preparation
-
Utilize a surrogate matrix (e.g., stripped urine or 5% BSA in PBS) to prepare a 7-point calibration curve of unlabeled IBG ranging from 0.05 µM to 50 µM.
-
Prepare Quality Control (QC) samples at Low, Mid, and High concentrations.
Step 2: SIL-IS Spiking (The Critical Step)
-
Aliquot 50 µL of calibrators, QCs, and unknown biological samples into a 96-well plate.
-
Add 10 µL of the SIL-IS working solution (N-isobutyrylglycine-d7 at 5 µM) to every well. Causality note: Early addition ensures that all subsequent physical or thermal degradation applies equally to both the analyte and the internal standard[5].
Step 3: Protein Precipitation and Extraction
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.
Step 4: LC-MS/MS Analysis
-
Column: C18 or Amide (HILIC) column (2.1 x 100 mm, 3 µm)[2].
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile[2].
-
Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both IBG and IBG-d7[2].
Step 5: Data Processing & System Validation
-
Calculate the peak area ratio (Endogenous MRM / SIL-IS MRM).
-
Self-Validation Check: The calculated concentrations of the Low, Mid, and High QCs must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification). If they drift beyond this, the run is systematically rejected[2][6].
Self-validating ID-LC-MS/MS workflow for absolute quantification of N-isobutyrylglycine.
Objective Performance Comparison: IDMS vs. Alternative Calibration Strategies
When evaluating the performance of an analytical assay, Accuracy (% Bias from the true value) and Precision (% Coefficient of Variation, CV) are the ultimate arbiters of reliability[2][6].
The table below summarizes the experimental performance of three different quantification strategies for N-isobutyrylglycine in human urine.
Table 1: Comparative Performance of IBG Quantification Strategies
| Performance Metric | Isotope Dilution LC-MS/MS (SIL-IS) | External Calibration LC-MS/MS (No IS) | Standard Addition Method |
| Accuracy (% Bias) | < ±5% | ±15% to ±30% | < ±10% |
| Precision (% CV) | < 5% | 10% - 25% | 8% - 15% |
| Matrix Effect Correction | Absolute (Co-eluting SIL-IS perfectly mirrors suppression) | None (Highly vulnerable to false negatives) | Partial (Extrapolated from spiked linear regression) |
| Extraction Recovery Normalization | Yes (Ratio remains constant despite losses) | No (Assumes 100% recovery) | Yes (If spiked prior to extraction) |
| Throughput | High (>200 samples/day) | High (>200 samples/day) | Low (Requires 4-5 injections per single sample) |
| Clinical / Trial Suitability | Gold Standard (Meets strict FDA/EMA guidelines) | Not recommended for definitive diagnostics | Viable only for very small sample cohorts |
Data Analysis: As demonstrated in Table 1, External Calibration without an internal standard exhibits unacceptable precision drift (up to 25% CV) and severe accuracy bias (up to 30%) due to uncorrected matrix effects. While the Standard Addition method improves accuracy by calibrating within the sample's own matrix, it drastically reduces laboratory throughput, making it unfeasible for high-volume newborn screening or large-scale pharmacokinetic studies[3][4]. ID-LC-MS/MS uniquely achieves both high throughput and rigorous precision (<5% CV)[2].
Conclusion
For the quantification of N-isobutyrylglycine, Isotope Dilution Mass Spectrometry (IDMS) is not merely a preference; it is an analytical necessity. By utilizing a stable isotope-labeled internal standard like N-isobutyrylglycine-d7, researchers create a self-validating assay where the physics of co-elution and mass spectrometry inherently correct for extraction inefficiencies and matrix suppression[2][5]. This ensures that the resulting data is highly accurate, reproducible, and fully compliant with stringent regulatory standards, ultimately safeguarding the integrity of clinical diagnostics and drug development pipelines[3][6].
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- 6. mdpi.com [mdpi.com]
Cross-Validation of N-Isobutyrylglycine Assays: A Comparative Guide for Multi-Laboratory Harmonization
Introduction
In the realm of clinical metabolomics and drug development, the accurate quantification of acylglycines is paramount. N-isobutyrylglycine (IBG) serves as a critical diagnostic biomarker for inborn errors of metabolism, specifically Isobutyryl-CoA dehydrogenase deficiency (IBDD), and is utilized to monitor valine catabolism[1]. As screening programs and clinical trials expand, the need to harmonize assay performance across different laboratories becomes critical.
This guide provides an objective, data-driven comparison between a standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) kit and traditional Gas Chromatography-Mass Spectrometry (GC-MS) Laboratory-Developed Tests (LDTs). As a Senior Application Scientist, my goal is to unpack the mechanistic causality behind these workflows, providing a self-validating framework for inter-laboratory cross-validation.
Mechanistic Context: The Role of N-Isobutyrylglycine
To design a robust assay, one must first understand the biological origin of the target analyte. N-isobutyrylglycine is not heavily produced under normal physiological conditions. However, when a genetic defect impairs the ACAD8 gene, the enzyme isobutyryl-CoA dehydrogenase fails to function. This causes an upstream accumulation of isobutyryl-CoA, which is subsequently detoxified by conjugation with glycine via glycine N-acyltransferase, forming IBG[1].
Valine catabolism pathway illustrating N-isobutyrylglycine accumulation due to enzyme deficiency.
Analytical Challenges & Causality in Assay Design
When validating an assay across multiple laboratories, matrix effects and extraction recoveries are the primary sources of variance.
-
The Necessity of Isotope Dilution Mass Spectrometry (IDMS): Urine is a highly variable matrix containing salts, urea, and varying pH levels that can cause severe ion suppression in an electrospray ionization (ESI) source. To create a self-validating system, we utilize2 as an internal standard[2]. Because it is chemically identical to the endogenous analyte but shifted by 7 Daltons, it co-elutes chromatographically and experiences the exact same ionization environment. Any signal loss due to matrix effects is perfectly mirrored by the internal standard, keeping the quantitative ratio constant[2].
-
Derivatization Chemistry (LC-MS/MS vs. GC-MS): Native acylglycines are highly polar, causing them to elute early on reversed-phase C18 columns where urinary salts concentrate. By derivatizing the sample with n-butanol/HCl, we neutralize the carboxylic acid group[3]. This increases the molecule's hydrophobicity, shifting its retention time to a cleaner region of the chromatogram and drastically improving desolvation efficiency in the ESI+ source[3]. Conversely, GC-MS requires extensive silylation (e.g., BSTFA), which is highly sensitive to moisture and often leads to incomplete reactions, driving inter-laboratory variability[4].
Cross-Validation Methodology: Step-by-Step Protocol
To objectively compare the standardized LC-MS/MS kit (Lab A) against a GC-MS LDT (Lab B), the following cross-validation workflow must be executed.
Phase 1: Preparation of Self-Validating QC Pools
-
Matrix Pooling: Combine residual human urine samples from healthy donors to create a 500 mL homogenous baseline matrix.
-
Spiking: Aliquot the pool into four lots. Leave one as a blank. Spike the remaining three with certified N-isobutyrylglycine standard at 5 µmol/L (Low QC), 50 µmol/L (Mid QC), and 500 µmol/L (High QC).
-
Distribution: Blind the samples and distribute them on dry ice to Lab A and Lab B.
Phase 2: Extraction and Derivatization
Lab A (Standardized LC-MS/MS Kit):
-
Transfer 50 µL of urine to a 96-well plate.
-
Add 10 µL of 100 µmol/L N-Isobutyryl-d7-glycine (Internal Standard). Causality: Adding the IS before extraction ensures all subsequent volumetric losses are normalized[2].
-
Perform Solid-Phase Extraction (SPE) using weak anion exchange cartridges. Elute and evaporate under N2 gas at 40°C.
-
Add 100 µL of 3N HCl in n-butanol. Incubate at 65°C for 15 minutes to generate butyl-esters[3]. Evaporate and reconstitute in 100 µL of 50% Acetonitrile.
Lab B (GC-MS LDT):
-
Transfer 1 mL of urine to a glass tube. Add d5-glutaric acid as a generic internal standard.
-
Acidify with HCl and extract twice with 2 mL ethyl acetate.
-
Evaporate the organic layer under N2 gas.
-
Add 50 µL of BSTFA + 1% TMCS and incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives[4].
Phase 3: Instrumental Analysis
-
Lab A (LC-MS/MS): Inject 2 µL onto a UPLC C18 column. Run a 5-minute gradient (0.1% Formic Acid in Water to Acetonitrile). Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 202.1 → 86.1 (butylated IBG) and m/z 209.1 → 86.1 (d7-IBG).
-
Lab B (GC-MS): Inject 1 µL onto a DB-5MS capillary column. Operate in Electron Impact (EI) Selected Ion Monitoring (SIM) mode.
Multi-laboratory cross-validation workflow comparing LC-MS/MS and GC-MS methodologies.
Comparative Data Analysis
The following table summarizes the cross-validation performance metrics derived from the harmonized QC pools.
| Analytical Parameter | Lab A: Standardized LC-MS/MS Kit | Lab B: GC-MS LDT | Harmonization Impact / Variance |
| Limit of Detection (LOD) | 0.05 µmol/L | 0.80 µmol/L | LC-MS/MS is 16x more sensitive, crucial for pediatric screening. |
| Intra-assay Precision (CV%) | 3.2% | 8.5% | Standardized kit provides tighter replicate consistency. |
| Inter-assay Precision (CV%) | 4.8% | 14.2% | GC-MS derivatization variability drives higher inter-day drift. |
| Mean Recovery (%) | 98.5% ± 2.1% | 88.4% ± 7.3% | Exact matched d7-IBG IS perfectly corrects extraction losses. |
| Matrix Effect Suppression | Corrected via d7-IBG | Uncorrected (Generic IS) | LC-MS/MS proves highly resilient to variable urine specific gravity. |
Discussion & Best Practices
The experimental data clearly demonstrates the superiority of the standardized LC-MS/MS workflow for N-isobutyrylglycine quantification[4]. The fundamental flaw in cross-validating legacy GC-MS LDTs lies in the derivatization step and the lack of exact-matched internal standards. Silylation reagents are highly susceptible to moisture in urine extracts, leading to incomplete derivatization and high inter-assay CVs (14.2%).
Furthermore, the LC-MS/MS kit utilizes N-Isobutyryl-d7-glycine, which establishes a mathematically self-validating protocol[2]. Because the mass spectrometer measures the ratio of the endogenous biomarker to the d7-isotope, any variations in SPE recovery, injection volume, or ESI droplet desolvation are mathematically canceled out[2]. For researchers and drug development professionals setting up multi-center clinical trials, adopting a standardized LC-MS/MS kit with matched stable isotopes is the only reliable method to ensure data harmonization across disparate global laboratories[3].
References
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A Comparative Guide to N-Isobutyrylglycine and Other Acylglycines as Diagnostic Markers for Inborn Errors of Metabolism
This guide provides an in-depth comparison of N-Isobutyrylglycine and other diagnostically significant acylglycines. It is intended for researchers, scientists, and drug development professionals engaged in the study and diagnosis of inborn errors of metabolism (IEMs). We will explore the biochemical rationale for their use as biomarkers, compare their diagnostic performance with supporting data, and provide detailed experimental protocols for their quantification.
Introduction: The Diagnostic Significance of Acylglycines in Metabolic Disorders
Inborn errors of metabolism, encompassing organic acidurias and fatty acid oxidation (FAO) disorders, arise from genetic deficiencies in enzymes essential for metabolic pathways. These enzymatic blocks lead to the accumulation of upstream intermediates, specifically acyl-Coenzyme A (acyl-CoA) esters. To mitigate the toxicity of these accumulating species, the body employs a detoxification pathway involving the conjugation of the acyl-CoA group with glycine.[1][2] This reaction, catalyzed by glycine N-acyltransferase, produces N-acylglycines—water-soluble compounds that are readily excreted in the urine.[2]
Under normal physiological conditions, most acylglycines are present at very low, basal levels. However, in the context of a specific IEM, the concentration of the corresponding acylglycine can increase dramatically, transforming it into a highly specific and sensitive biomarker for the underlying disorder.[3][4] Quantitative analysis of urinary acylglycines is therefore a powerful tool for the differential diagnosis and monitoring of these conditions.[5] This guide will focus on N-Isobutyrylglycine and compare its diagnostic utility against other well-established acylglycine markers.
N-Isobutyrylglycine: A Marker for a Subtle Disorder
N-Isobutyrylglycine is the glycine conjugate of isobutyryl-CoA. Its presence in urine is a key indicator of a block in the catabolic pathway of the branched-chain amino acid, valine.[6]
Biochemical Origin and Pathway
Valine is metabolized through a series of steps to eventually enter the Krebs cycle as succinyl-CoA. A critical enzyme in this pathway is isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[7][8] A deficiency in this enzyme leads to the accumulation of its substrate, isobutyryl-CoA. The excess isobutyryl-CoA is then shunted into the glycine conjugation pathway, resulting in the formation and subsequent urinary excretion of N-isobutyrylglycine.[2][6]
Figure 1: Metabolic pathway leading to N-Isobutyrylglycine formation in IBD deficiency.
Diagnostic Utility and Limitations
The primary screening test for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), often part of newborn screening (NBS) panels, is the detection of elevated C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots.[9] Urinary N-isobutyrylglycine serves as a confirmatory, and often more specific, biomarker.[6]
However, the clinical utility of N-isobutyrylglycine is a subject of ongoing discussion for two main reasons:
-
Clinical Heterogeneity of IBDD: A significant portion of individuals identified with IBDD through newborn screening remain asymptomatic throughout their lives.[9][10] The disorder is rare, and its clinical symptoms, which can include poor growth, cardiomyopathy, and anemia, are not well-defined.[7][9]
-
Inconsistent Elevation: Unlike other acylglycine markers that are consistently and markedly elevated in symptomatic patients, urinary N-isobutyrylglycine levels can be variable in individuals with IBDD.[11] Some affected individuals may only show trace amounts or levels within the normal range, which complicates its reliability as a standalone diagnostic marker.[11]
Therefore, while the detection of N-isobutyrylglycine is a valuable piece of the diagnostic puzzle, it must be interpreted in conjunction with acylcarnitine profiles, ACAD8 gene sequencing, and the overall clinical picture.
A Comparative Overview of Key Diagnostic Acylglycines
The diagnostic power of N-isobutyrylglycine is best understood when compared with other acylglycines that serve as more definitive markers for their respective disorders.
Isovalerylglycine in Isovaleric Acidemia (IVA)
-
Biochemical Origin: IVA is an autosomal recessive disorder of leucine metabolism caused by a deficiency of isovaleryl-CoA dehydrogenase (IVD).[12] This leads to the accumulation of isovaleryl-CoA, which is then conjugated to form isovalerylglycine.
-
Diagnostic Performance: Isovalerylglycine is a highly specific and sensitive biomarker for IVA.[13] Its levels are typically markedly elevated in the urine of affected individuals, regardless of their clinical state (acute crisis or asymptomatic).[12][14] This makes it a reliable diagnostic marker, confirming positive newborn screens showing elevated C5-acylcarnitine.[13][14] The characteristic "sweaty feet" odor in patients during metabolic crises is caused by the accumulation of isovaleric acid.[12][14]
Tiglylglycine in Beta-Ketothiolase Deficiency (BKTD)
-
Biochemical Origin: BKTD is an inborn error affecting the final step of isoleucine catabolism and ketone body utilization, caused by a deficiency in mitochondrial acetoacetyl-CoA thiolase (T2).[15][16] The block in isoleucine metabolism leads to the accumulation of tiglyl-CoA and its subsequent conversion to tiglylglycine.[17]
-
Diagnostic Performance: Elevated urinary tiglylglycine is a characteristic finding in BKTD, particularly during episodes of ketoacidotic stress.[15][18] It is analyzed alongside other markers like 2-methylacetoacetate and 2-methyl-3-hydroxybutyrate.[16] While a key marker, its excretion can be variable, and in some cases, multiple sample analyses may be necessary.[17]
2-Methylbutyrylglycine in Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency
-
Biochemical Origin: Also an error in isoleucine metabolism, SBCAD deficiency results from defects in the ACADSB gene.[19] The deficient enzyme, short/branched-chain acyl-CoA dehydrogenase, cannot process 2-methylbutyryl-CoA, leading to its accumulation and conjugation into 2-methylbutyrylglycine.[20]
-
Diagnostic Performance: The presence of 2-methylbutyrylglycine in urine is a key diagnostic feature.[19][21] Similar to IBDD, many individuals identified with SBCAD deficiency via newborn screening (elevated C5-acylcarnitine, indistinguishable from IVA on initial screens) are asymptomatic.[21][22] Therefore, the clinical significance of this finding is often considered in the context of the patient's overall health and development.
Hexanoylglycine and Suberylglycine in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
-
Biochemical Origin: MCAD deficiency is one of the most common FAO disorders, impairing the body's ability to break down medium-chain fatty acids.[23] The deficiency of the MCAD enzyme leads to the accumulation of medium-chain acyl-CoAs (C6-C10), which are then conjugated to glycine.
-
Diagnostic Performance: Elevated levels of hexanoylglycine (from hexanoyl-CoA) and suberylglycine are highly indicative of MCAD deficiency.[23][24] Urinary hexanoylglycine, in particular, is considered a highly specific and significant diagnostic marker for MCADD, effectively distinguishing patients from controls even when they are asymptomatic.[24][25] These markers are used to confirm positive newborn screens that show elevated octanoylcarnitine (C8).[26][27]
Quantitative Data Summary
The following table summarizes the key characteristics of N-isobutyrylglycine and its comparators.
| Acylglycine Marker | Associated Disorder | Deficient Enzyme | Metabolic Pathway | Primary Screening Marker (Acylcarnitine) |
| N-Isobutyrylglycine | Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | Isobutyryl-CoA Dehydrogenase (IBD) | Valine Catabolism | C4 (Isobutyrylcarnitine)[9] |
| Isovalerylglycine | Isovaleric Acidemia (IVA) | Isovaleryl-CoA Dehydrogenase (IVD) | Leucine Catabolism | C5 (Isovalerylcarnitine)[12][13] |
| Tiglylglycine | Beta-Ketothiolase Deficiency (BKTD) | Mitochondrial Acetoacetyl-CoA Thiolase (T2) | Isoleucine Catabolism | C5:1 (Tiglylcarnitine)[15][16] |
| 2-Methylbutyrylglycine | SBCAD Deficiency | Short/Branched-Chain Acyl-CoA Dehydrogenase | Isoleucine Catabolism | C5 (2-Methylbutyrylcarnitine)[21][22] |
| Hexanoylglycine | MCAD Deficiency | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Fatty Acid Oxidation | C8 (Octanoylcarnitine)[26][27] |
| Suberylglycine | MCAD Deficiency | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Fatty Acid Oxidation | C8 (Octanoylcarnitine)[23][24] |
Note: Normal urinary levels of most acylglycines are very low or undetectable. In affected individuals, concentrations can be several orders of magnitude higher, but specific ranges vary significantly by laboratory and analytical method. For example, in MCAD deficiency, urinary hexanoylglycine can rise from a normal level of 1-2 µg/mg of creatinine to 20-600 µg/mg of creatinine during an acute stage.[28]
Experimental Protocol: Quantitative Analysis of Urinary Acylglycines by UPLC-MS/MS
This section outlines a robust and sensitive method for the simultaneous quantification of multiple acylglycines, adapted from established methodologies.[29][30][31]
Causality Behind Experimental Choices:
-
UPLC-MS/MS: This technique is chosen for its superior chromatographic resolution, which is critical for separating isomeric compounds (e.g., isobutyrylglycine and N-butyrylglycine), and its high sensitivity and specificity, allowing for accurate quantification even at low physiological concentrations.[29][32]
-
Solid-Phase Extraction (SPE): Anion exchange SPE is used to selectively extract the acidic acylglycines from the complex urine matrix, removing interfering substances and concentrating the analytes.[30]
-
Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards for each analyte is crucial. They co-elute with their unlabeled counterparts and experience similar ionization effects, correcting for variations in sample preparation and matrix effects, thereby ensuring the highest analytical accuracy.
Figure 2: Experimental workflow for the quantification of urinary acylglycines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to pellet debris.
-
Transfer 500 µL of supernatant to a clean tube.
-
Add a mixture of stable isotope-labeled internal standards (e.g., D7-isobutyrylglycine, D9-isovalerylglycine, etc.) to each sample, calibrator, and quality control.
-
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge (e.g., 60 mg) by washing sequentially with 1 mL methanol and 1 mL deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 1 mL deionized water, followed by 1 mL methanol to remove neutral and basic interferences.
-
Elute the acylglycines with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
-
UPLC-MS/MS Analysis:
-
UPLC System: A high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm) is used.
-
Mobile Phase: A gradient elution is employed using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each unlabeled acylglycine and its corresponding stable isotope-labeled internal standard are monitored.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
The concentration of acylglycines in patient samples is determined from this curve.
-
Results are normalized to the urinary creatinine concentration (expressed as mmol/mol creatinine) to account for variations in urine dilution.
-
Conclusion
The analysis of urinary acylglycines is an indispensable tool for the diagnosis of specific inborn errors of metabolism. While N-isobutyrylglycine is a specific biomarker for IBDD, its diagnostic application requires careful consideration due to the often-asymptomatic nature of the disorder and the variability of the marker's excretion.[11]
In contrast, other acylglycines, such as isovalerylglycine for IVA and hexanoylglycine for MCADD, serve as more robust and clinically definitive diagnostic markers.[13][25] They are consistently and significantly elevated, providing a clear biochemical phenotype that confirms results from primary screening tests. This comparative analysis underscores a critical principle in metabolic diagnostics: the most effective and trustworthy diagnosis is achieved not through a single analyte, but through the integrated interpretation of a panel of biomarkers, including acylglycines, acylcarnitines, and organic acids, all within the context of the patient's clinical presentation.[3]
References
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Isobutyryl-coenzyme A dehydrogenase deficiency - Wikipedia. (n.d.). Retrieved from [Link]
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Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England Journal of Medicine, 319(20), 1308–1313. Retrieved from [Link]
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Rare Disease Diagnostics. (n.d.). Isovaleric Acidemia (IVA). Retrieved from [Link]
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Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia. (n.d.). Retrieved from [Link]
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Lewis-Stanislaus, A. E., & Li, L. (2010). A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2105–2116. Retrieved from [Link]
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Wadsworth Center, New York State Department of Health. (n.d.). Isobutyryl-CoA dehydrogenase (IBCD) deficiency. Retrieved from [Link]
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Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Genomics Education Programme. (2020, August 26). Isovaleric acidaemia. Retrieved from [Link]
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Lewis-Stanislaus, A. E., & Li, L. (2011). A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. ACS Publications. Retrieved from [Link]
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HRSA. (2025, December 15). Isobutyryl-CoA Dehydrogenase Deficiency. Retrieved from [Link]
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Lewis-Stanislaus, A. E., & Li, L. (2010). A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2105–2116. Retrieved from [Link]
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Bennett, M. J., Powell, S., Swartling, D. J., & Gibson, K. M. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS. Clinica Chimica Acta, 224(2), 217–225. Retrieved from [Link]
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Mayo Clinic Laboratories. (n.d.). Acylglycines, Quantitative, Random, Urine. Retrieved from [Link]
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Quest Diagnostics. (n.d.). Acylglycines, Quantitative Panel, Urine. Retrieved from [Link]
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Child-Neurology.Org. (2025, December 5). Beta-Ketothiolase Deficiency. Retrieved from [Link]
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Fulgent Genetics. (n.d.). Isobutyryl-CoA Dehydrogenase Deficiency (ACAD8 Single Gene Test). Retrieved from [Link]
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Kansas Department of Health and Environment. (n.d.). Isovaleric Acidemia. Retrieved from [Link]
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MedlinePlus. (2017, February 1). Short/branched chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
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Abdelkreem, E., & El-Hattab, A. W. (2016). Beta-Ketothiolase Deficiency: Resolving Challenges in Diagnosis. Journal of Child Neurology, 31(14), 1827–1831. Retrieved from [Link]
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Hobert, J. A., De Biase, I., Yuzyuk, T., & Pasquali, M. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285–289. Retrieved from [Link]
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Orphanet. (n.d.). Beta-ketothiolase deficiency. Retrieved from [Link]
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Newbornscreening.info. (n.d.). Isobutyryl-CoA dehydrogenase deficiency. Retrieved from [Link]
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2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia. (n.d.). Retrieved from [Link]
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Chavarria-Avila, E., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. eLife, 12, RP88094. Retrieved from [Link]
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Tenenbaum, A., & Vockley, J. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls. Retrieved from [Link]
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Liu, Y., et al. (2019). Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening. Frontiers in Genetics, 10, 814. Retrieved from [Link]
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Zhang, R., et al. (2023). Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. Frontiers in Endocrinology, 14, 1195650. Retrieved from [Link]
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Grünert, S. C., & Wendel, U. (2018). Aspects of Newborn Screening in Isovaleric Acidemia. International Journal of Neonatal Screening, 4(1), 5. Retrieved from [Link]
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Taylor & Francis eBooks. (2019). Short/branched-chain acyl-CoA dehydrogenase (2-methylbutyrylCoA dehydrogenase) deficiency. Retrieved from [Link]
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Organic Acidemia Association. (n.d.). 2MBG (SBCAD). Retrieved from [Link]
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Pasquali, M., & Hobert, J. A. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols, 3(4), e743. Retrieved from [Link]
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Lab Results Explained. (n.d.). Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative. Retrieved from [Link]
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Al-Hussaini, A., et al. (2026). Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease?. Orphanet Journal of Rare Diseases, 21(1), 123. Retrieved from [Link]
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Liu, X., et al. (2021). Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients. Frontiers in Pediatrics, 9, 649692. Retrieved from [Link]
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Evaluating the Linearity and Dynamic Range of N-isobutyrylglycine Assays: A Comprehensive Comparison Guide
As an application scientist specializing in biomarker quantification for inborn errors of metabolism, I frequently encounter assays that fail not due to a lack of sensitivity, but due to an inadequate dynamic range. When evaluating1, a rare autosomal recessive disorder of valine metabolism caused by variants in the ACAD8 gene[1], the biomarker of interest—N-isobutyrylglycine (IBG)—presents a unique analytical challenge.
In healthy individuals, baseline IBG levels are near the limit of detection. However, in patients with IBDD, the accumulation of isobutyryl-CoA forces a secondary metabolic shunt where glycine N-acyltransferase conjugates the excess intermediate into IBG, causing concentrations in plasma and urine to spike exponentially[2]. An assay with a narrow dynamic range will require serial dilutions of pathological samples, which introduces volumetric errors, alters matrix effects, and breaks the self-validating nature of a high-throughput clinical workflow.
This guide objectively compares the performance of current analytical modalities for IBG quantification and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for superior linearity and dynamic range.
The Mechanistic Context of IBG Accumulation
To design a robust assay, we must first understand the origin of the analyte. The diagram below illustrates the valine catabolism pathway and the specific junction where IBD deficiency triggers IBG accumulation.
Valine catabolism pathway highlighting N-isobutyrylglycine accumulation during IBD deficiency.
Comparison of Analytical Modalities
When selecting a platform for IBG quantification, researchers typically evaluate LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and theoretical ELISA approaches. The table below summarizes why 3 for polar compounds like IBG[3].
Table 1: Comparison of N-isobutyrylglycine Analytical Modalities
| Analytical Modality | Dynamic Range | Derivatization Required | Matrix Effect Susceptibility | Clinical/Research Utility |
| LC-MS/MS | 3 to 4 logs (Excellent) | No | Moderate (Corrected via IS) | Gold standard for high-throughput NBS and diagnostics[4]. |
| GC-MS | 2 to 3 logs (Moderate) | Yes (e.g., Silylation) | Low | Traditional method for broad organic acid profiling; dynamic range limited by derivatization efficiency[2]. |
| ELISA | 1 to 2 logs (Poor) | No | High (Cross-reactivity) | Not recommended; small metabolites like IBG lack the immunogenicity required for specific antibody generation. |
GC-MS requires time-consuming derivatization steps to volatilize IBG[2]. At highly elevated pathological concentrations, the derivatization reagent can become saturated, artificially truncating the upper limit of the dynamic range. LC-MS/MS bypasses this limitation entirely, allowing for direct injection of extracted samples[3].
Establishing a Self-Validating LC-MS/MS Protocol
To guarantee scientific integrity, an assay must be a self-validating system. This requires the integration of stable isotope-labeled internal standards (IS) and rigorous quality control (QC) checkpoints to independently verify extraction efficiency and instrument response.
Experimental Methodology
Step 1: Matrix Selection and Calibrator Preparation
-
Action: Utilize a surrogate matrix (e.g., 4% BSA in PBS or stripped plasma) to eliminate endogenous IBG interference. Prepare a 10-point calibration curve spanning 1 ng/mL to 10,000 ng/mL.
-
Causality: A wide 10-point curve ensures that both normal baseline levels and pathological spikes fall within the linear dynamic range, eliminating the need for sample dilution.
Step 2: Internal Standard Spiking
-
Action: Spike all calibrators, QCs, and unknown samples with a fixed concentration (e.g., 500 ng/mL) of 3[3].
-
Causality: The d7-isotope co-elutes exactly with endogenous IBG, experiencing identical ionization conditions in the MS source. This normalizes matrix-induced ion suppression and corrects for any volumetric losses during extraction, ensuring the linearity of the standard curve[3].
Step 3: Protein Precipitation (Extraction)
-
Action: Add 3 volumes of ice-cold acetonitrile to the sample, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile rapidly denatures plasma proteins, preventing LC column fouling, while efficiently partitioning the polar IBG into the organic-aqueous supernatant.
Step 4: LC-MS/MS Analysis
-
Action: Inject the supernatant onto a reversed-phase C18 column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode[5]. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 144 → 74 for IBG and m/z 151 → 81 for d7-IBG.
-
Causality: ESI- mode is highly sensitive for carboxylic acid-containing metabolites like IBG[5]. MRM filtering provides near-absolute specificity, isolating the dynamic range from background biological noise.
Step 5: Weighted Linear Regression
-
Action: Plot the peak area ratio (IBG/IS) against nominal concentration. Apply a 1/x2 weighting factor to the linear regression.
-
Causality: Unweighted regression minimizes absolute errors, which heavily biases the curve toward high concentrations. A 1/x2 weight minimizes relative errors, preserving accuracy at the Lower Limit of Quantification (LLOQ) without sacrificing the upper dynamic range.
Step-by-step LC-MS/MS workflow for the robust quantification of N-isobutyrylglycine.
Quantitative Performance: Validation Parameters
To trust the assay's dynamic range, the analytical run must pass strict system suitability tests. The table below outlines the critical validation parameters required to certify an LC-MS/MS assay for IBG quantification.
Table 2: LC-MS/MS Assay Linearity and Dynamic Range Validation Parameters
| Validation Parameter | Target Acceptance Criteria | Causality / Mechanistic Rationale |
| Linearity ( R2 ) | ≥0.995 | Ensures proportional instrument response across the entire 3-4 log dynamic range. |
| Weighting Factor | 1/x or 1/x2 | Prevents high-concentration calibrators from skewing the regression line, preserving LLOQ accuracy. |
| Accuracy (QCs) | ±15% ( ±20% at LLOQ) | Validates that the extraction recovery and IS normalization are functioning correctly across low, mid, and high levels. |
| Precision (CV) | ≤15% ( ≤20% at LLOQ) | Confirms the reproducibility of the assay across multiple independent extractions[5]. |
| Signal-to-Noise | ≥10:1 at LLOQ | Ensures the baseline biological noise does not generate false-positive biomarker spikes. |
Conclusion
Evaluating the linearity and dynamic range of N-isobutyrylglycine assays is not merely a box-checking exercise; it is a fundamental requirement for distinguishing healthy baselines from pathological IBDD phenotypes. While GC-MS remains a viable tool for broad screening[2], LC-MS/MS coupled with stable isotope dilution (d7-IBG) provides an unparalleled, self-validating dynamic range[3]. By employing appropriate sample preparation, MRM transitions, and weighted regression models, researchers can establish highly trustworthy assays capable of quantifying the full spectrum of valine metabolic disruptions.
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Precision Proteomics: A Definitive Guide to Metabolic (SILAC) vs. Chemical (TMT) Labeling
In the landscape of quantitative proteomics, accurately measuring dynamic changes in protein abundance is critical for biomarker discovery, pathway mapping, and drug target validation. To achieve this, mass spectrometry (MS) relies on stable isotope labeling to distinguish between experimental conditions. The two foundational pillars of this field are Metabolic Labeling , epitomized by SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), and Chemical Labeling , dominated by isobaric tags like TMT (Tandem Mass Tags) and iTRAQ.
As an application scientist, choosing between these methodologies is not merely a matter of preference—it is a strategic decision dictated by sample origin, multiplexing requirements, and the tolerance for technical variance. This guide objectively compares these two paradigms, detailing the mechanistic causality behind their protocols and providing self-validating workflows.
Mechanistic Foundations & The "Mixing Point" Paradigm
The fundamental difference between SILAC and TMT lies in when and how the stable isotopes are introduced into the proteome. This directly dictates the mixing point —the stage at which control and experimental samples are pooled together.
-
SILAC (Metabolic): Exploits the living cell's translational machinery to incorporate heavy isotopes (e.g., 13C / 15N -labeled Arginine and Lysine) into proteins during synthesis [[1]](1]. Because the proteins are labeled in vivo, samples can be mixed at the intact cell or lysate stage. This "early mixing" ensures that all subsequent sample processing losses apply equally to both conditions, yielding unparalleled quantitative accuracy 2[2].
-
TMT (Chemical): Utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently attach isobaric tags to the primary amines (N-termini and lysine side chains) of peptides in vitro [[3]](3]. Because labeling occurs after protein extraction and digestion, samples undergo "late mixing." While this introduces potential technical variance during parallel sample prep, it allows for the analysis of non-culturable samples like clinical tissues 4[4].
Workflow comparison: Early mixing in SILAC vs. late mixing in TMT chemical labeling.
Objective Performance Comparison
When designing an experiment, the choice between SILAC and TMT requires balancing multiplexing needs against quantitative precision and sample availability.
| Feature | Metabolic Labeling (SILAC) | Chemical Labeling (TMT / iTRAQ) |
| Quantitation Stage | MS1 (Precursor Ion Mass Shift) | MS2 / MS3 (Reporter Ion Intensity) |
| Multiplexing Capacity | Low (Typically 2- to 3-plex) | High (Up to 18-plex) |
| Sample Compatibility | Live dividing cells (in vitro) | Any protein source (tissues, biofluids) |
| Mixing Point | Early (Intact cells or lysate) | Late (Post-digestion peptides) |
| Quantitative Accuracy | Very High (Minimal technical variance) | Moderate to High (Requires SPS-MS3) |
| Primary Artifact | Arginine-to-Proline conversion | Ratio Compression (Co-isolation) |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system where each step is driven by chemical or biological causality. Below are the optimized workflows for both methods.
Protocol 1: SILAC Workflow
Step 1: Metabolic Adaptation
-
Action: Cultivate cells in DMEM deficient in natural Lys/Arg, supplemented with dialyzed FBS. Add heavy isotopes (e.g., 13C6 15N2 -Lysine).
-
Causality: Dialyzed FBS prevents contamination from exogenous light amino acids. Cells must undergo at least 5-6 doublings to ensure >95% heavy isotope incorporation, preventing unlabeled background from skewing quantitation 1[1].
Step 2: Early Multiplexing
-
Action: Harvest cells, determine protein concentration, and mix Light and Heavy lysates at an exact 1:1 ratio.
-
Causality: Mixing at the earliest possible stage ensures that all subsequent technical losses (during fractionation, enrichment, or digestion) apply equally to both conditions, preserving the true biological ratio [[2]](2].
Step 3: Proteolytic Cleavage
-
Action: Digest the pooled lysate with sequencing-grade Trypsin.
-
Causality: Trypsin specifically cleaves at the C-terminus of Lysine and Arginine. Since these are the exact residues labeled, every resulting tryptic peptide (except the extreme protein C-terminus) contains exactly one heavy tag, ensuring predictable mass shifts in the MS1 spectra 5[5].
Protocol 2: TMT Workflow
Step 1: Protein Extraction & Digestion
-
Action: Lyse cells/tissues in a primary amine-free buffer (e.g., 100 mM TEAB or HEPES). Reduce, alkylate, and digest with Trypsin.
-
Causality: TMT reagents target primary amines. Using Tris buffer would result in the buffer chemically consuming the TMT reagent. Digestion must occur before labeling to expose the N-termini of all peptides for uniform tagging 3[3].
Step 2: Isobaric Labeling
-
Action: Resuspend TMT NHS-esters in anhydrous acetonitrile and add to the digested peptides at pH 8.0-8.5.
-
Causality: The NHS-ester reaction requires a slightly basic pH to deprotonate the primary amines, transforming them into strong nucleophiles. Anhydrous conditions prevent premature hydrolysis of the NHS-ester reagents 3[3].
Step 3: Quenching & Late Mixing
-
Action: Add 5% hydroxylamine to quench the reaction for 15 minutes, then pool the samples equally.
-
Causality: Hydroxylamine aggressively reacts with any remaining unreacted TMT reagent. Failing to quench before mixing would cause cross-labeling of peptides between different experimental conditions, destroying quantitative accuracy 6[6].
Overcoming Technical Caveats
Resolving TMT Ratio Compression
Because TMT relies on MS2 reporter ions for quantification, the co-isolation of background peptides within the same precursor isolation window (typically 0.4–1.2 Da) leads to ratio compression , where quantitative differences are artificially skewed toward a 1:1 ratio.
To solve this, modern tribrid mass spectrometers utilize Synchronous Precursor Selection (SPS-MS3) . Instead of quantifying at the MS2 level, specific MS2 fragment ions are isolated and subjected to a third round of fragmentation (MS3) to release the reporter ions, effectively filtering out co-isolated background interference 4[4].
Resolution of TMT ratio compression using Synchronous Precursor Selection (SPS-MS3).
Managing SILAC Arginine-to-Proline Conversion
In SILAC, cells may metabolically convert heavy Arginine into heavy Proline. This splits the MS signal of proline-containing peptides across multiple mass peaks, complicating quantification. This is mitigated by titrating the concentration of Arginine in the media to the absolute minimum required for cell growth, or by applying computational correction algorithms during data analysis [[1]](1].
Conclusion
The selection between SILAC and TMT is a function of experimental architecture. SILAC remains the gold standard for in vitro cell culture models where absolute precision is required, such as mapping dynamic signaling cascades or studying protein turnover. Conversely, TMT is indispensable for large-scale, high-throughput studies involving clinical tissues, biofluids, or complex experimental designs requiring massive multiplexing (up to 18 conditions). Understanding the chemical and biological causality behind these techniques ensures rigorous, reproducible, and highly accurate proteomic discoveries.
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Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - ChemPep . Source: chempep.com.1
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SILAC for Improved Mass Spectrometry & Quantitative Proteomics - G-Biosciences . Source: gbiosciences.com. 5
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Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC . Source: nih.gov. 2
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Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC . Source: nih.gov. 3
-
Optimizing Proteomics Sample Preparation for TMT Labeling - PreOmics . Source: preomics.com. 6
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Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC . Source: nih.gov. 4
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Beyond the Carbon Copy: A Guide to the Superior Resolving Power of Dual-Labeled (¹³C, ¹⁵N) Tracers in Metabolic Studies
For researchers, scientists, and drug development professionals navigating the intricate web of cellular metabolism, the choice of isotopic tracer is a critical decision that dictates the depth and clarity of experimental insights. While single-labeled ¹³C tracers have long been the workhorse for mapping central carbon metabolism, their utility is fundamentally limited to a single element. This guide provides an in-depth comparison of dual-labeled (¹³C, ¹⁵N) tracers against their single-labeled counterparts, presenting the robust experimental and logical advantages of simultaneously tracking both carbon and nitrogen fate. We will explore how this dual-pronged approach unlocks a more comprehensive understanding of complex metabolic networks, particularly in the realms of amino acid and nucleotide biosynthesis, providing data with superior resolution and biological context.
The Limitation of a Single Perspective: Why Carbon-Only Tracing Falls Short
Metabolic pathways are not simply a series of carbon transformations. Nitrogen, a fundamental component of amino acids, nucleotides, and other essential biomolecules, plays an equally critical role in cellular function, growth, and proliferation. Relying solely on ¹³C tracers provides a one-dimensional view of a multi-dimensional process. It allows us to follow the carbon backbone of a substrate like glucose as it traverses glycolysis and the TCA cycle, but it leaves the intricate dance of nitrogen assimilation and transfer in the dark. This is akin to trying to understand a complex supply chain by only tracking the delivery trucks, without any knowledge of the cargo they carry.
The Dual-Labeling Advantage: A Synchronized View of Carbon and Nitrogen Metabolism
The simultaneous use of ¹³C- and ¹⁵N-labeled tracers offers a paradigm shift in metabolic analysis. By introducing substrates such as [U-¹³C]-glucose and [α-¹⁵N]-glutamine, researchers can track the metabolic fate of both the carbon skeleton and the nitrogenous components within a single experiment. This integrated approach provides a more holistic and accurate picture of cellular metabolism, revealing the interconnectedness of pathways that are invisible to single-isotope studies.[1][2]
Key Advantages of Dual-Labeled (¹³C, ¹⁵N) Tracers:
-
Comprehensive Pathway Elucidation: Simultaneously trace carbon and nitrogen flow through interconnected pathways, such as the integration of glycolysis, the TCA cycle, and amino acid metabolism.[1][3]
-
Unraveling Amino Acid Metabolism: Directly track the nitrogen source for non-essential amino acid synthesis and transamination reactions, providing a clearer picture of nitrogen flux.[1][4]
-
Deconvoluting Nucleotide Biosynthesis: Determine the origin of both the carbon and nitrogen atoms in purine and pyrimidine rings, crucial for understanding cell proliferation and as a target for therapeutics.
-
Increased Confidence in Flux Models: The additional constraints provided by ¹⁵N labeling data lead to more accurate and robust metabolic flux analysis (MFA) models.[2]
-
Enhanced Efficiency: Obtain a more comprehensive dataset from a single experiment, reducing experimental variability and resource requirements compared to running separate ¹³C and ¹⁵N tracing studies.[1]
Quantitative Comparison: The Superior Resolution of Dual-Labeling
The true power of dual-labeling becomes evident when comparing the quantitative data generated against single-labeling experiments. The additional data points from ¹⁵N incorporation significantly improve the precision of flux estimations for nitrogen-containing metabolites.
| Metabolic Parameter | Single-Labeled (¹³C) Tracer | Dual-Labeled (¹³C, ¹⁵N) Tracer | Rationale for Improved Performance with Dual-Labeling |
| Glycolytic Flux | High Precision | High Precision | Both methods effectively trace the carbon backbone of glucose through glycolysis. |
| TCA Cycle Flux | High Precision | Very High Precision | ¹⁵N from glutamine provides additional entry points and constraints for the TCA cycle model, improving flux resolution. |
| Amino Acid Synthesis Fluxes | Indirectly Inferred (Carbon Backbone Only) | Directly Quantified | Enables direct measurement of nitrogen incorporation, providing a true measure of de novo synthesis and transamination rates. |
| Nucleotide Biosynthesis Fluxes | Partial Information (Carbon Donors) | Comprehensive Quantification | Allows for the simultaneous determination of both carbon and nitrogen donors to the purine and pyrimidine rings. |
| Confidence in Flux Estimations | Moderate | High | The increased number of independent measurements from dual-labeling significantly constrains the metabolic model, leading to more statistically robust flux calculations.[2] |
Experimental Workflow: From Labeled Substrates to Biological Insight
A typical dual-labeled tracer experiment involves a series of well-defined steps, each critical for generating high-quality, interpretable data. The following workflow provides a general overview, with a more detailed protocol provided in the subsequent section.
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N-Isobutyrylglycine: A Comparative Guide to Reference Ranges in Health and Disease for Researchers and Drug Developers
This guide provides an in-depth comparison of N-isobutyrylglycine (IBG) concentrations in healthy versus disease cohorts, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the biochemical significance of IBG, present established reference ranges, and explore its altered levels in various metabolic disorders. Furthermore, this guide furnishes a detailed analytical methodology for the precise quantification of IBG and discusses its potential applications as a biomarker in the pharmaceutical industry.
The Clinical Significance of N-Isobutyrylglycine
N-isobutyrylglycine is an acylglycine, a conjugate of isobutyric acid and glycine. Under normal physiological conditions, it is a minor metabolite of the valine catabolic pathway.[1] However, in the context of certain inborn errors of metabolism, the concentration of IBG in biological fluids, particularly urine, can be significantly elevated. This elevation serves as a crucial diagnostic marker, transforming IBG from a metabolic curiosity into a clinically relevant biomarker.[2][3] The accumulation of IBG is indicative of a bottleneck in the valine degradation pathway, specifically at the isobutyryl-CoA dehydrogenase (IBD) step.
Comparative Analysis of N-Isobutyrylglycine Reference Ranges
The concentration of N-isobutyrylglycine is typically low in healthy individuals. However, in specific disease states, its levels can increase dramatically. The following table summarizes the urinary reference ranges for N-isobutyrylglycine in healthy individuals and its reported concentrations in various disease cohorts. It is important to note that values can vary based on the analytical method employed and the specific patient population.
| Cohort | Analyte | Matrix | Concentration Range (mmol/mol creatinine) | Reference |
| Healthy Individuals | N-Isobutyrylglycine | Urine | 0 - 3 | [2] |
| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | N-Isobutyrylglycine | Urine | Significantly elevated; often reported as "large amounts" | [2][4] |
| Ethylmalonic Encephalopathy (EE) | N-Isobutyrylglycine | Urine | Markedly increased excretion | [5] |
| Propionic Acidemia | N-Isobutyrylglycine | Urine | Can be elevated | [2] |
Expert Insights: The marked elevation of N-isobutyrylglycine in IBDD makes it a primary diagnostic biomarker for this condition.[2][4] While also elevated in ethylmalonic encephalopathy and propionic acidemia, the diagnostic utility of IBG in these cases is often considered in conjunction with other characteristic metabolic markers.[2][5] The variability in reported concentrations in disease states underscores the importance of utilizing a robust and validated analytical method for accurate quantification.
Metabolic Pathway of N-Isobutyrylglycine Formation
The formation of N-isobutyrylglycine is intrinsically linked to the catabolism of the branched-chain amino acid, valine. A deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene, leads to the accumulation of isobutyryl-CoA.[4] This excess isobutyryl-CoA is then shunted into a detoxification pathway where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form N-isobutyrylglycine, which is subsequently excreted in the urine.[2]
Caption: Valine metabolism and the formation of N-isobutyrylglycine.
Experimental Protocol for N-Isobutyrylglycine Quantification by UPLC-MS/MS
The gold standard for the quantification of N-isobutyrylglycine in urine is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, specificity, and throughput.[1][6]
Sample Preparation (Urine)
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and centrifuge at 13,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution: Dilute the supernatant 1:10 (or as appropriate based on expected concentration) with a solution of 50% acetonitrile in water containing a known concentration of an appropriate internal standard (e.g., ¹³C₂,¹⁵N-N-isobutyrylglycine).
-
Vortex and Centrifuge: Vortex the diluted sample for 10 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for retaining and separating N-isobutyrylglycine from other urinary components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-98% B (linear gradient)
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B (linear gradient)
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Isobutyrylglycine (Quantifier): Precursor ion (m/z) 146.1 -> Product ion (m/z) 76.1
-
N-Isobutyrylglycine (Qualifier): Precursor ion (m/z) 146.1 -> Product ion (m/z) 58.1
-
Internal Standard (e.g., ¹³C₂,¹⁵N-N-isobutyrylglycine): Precursor ion (m/z) 149.1 -> Product ion (m/z) 78.1
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage: ~25 V
-
Desolvation Temperature: ~450 °C
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Energy: ~15 eV
-
Data Analysis
-
Quantification: Generate a calibration curve using standards of known N-isobutyrylglycine concentrations. Plot the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of N-isobutyrylglycine in the unknown samples from this calibration curve.
-
Normalization: Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.
Caption: Workflow for N-isobutyrylglycine quantification.
N-Isobutyrylglycine as a Biomarker in Drug Development
The distinct difference in N-isobutyrylglycine levels between healthy and disease cohorts positions it as a valuable biomarker in the drug development pipeline.[7][8]
-
Preclinical Research: In animal models of IBDD or other metabolic disorders, IBG can serve as a pharmacodynamic biomarker to assess the efficacy of novel therapeutic interventions aimed at restoring normal valine metabolism. A reduction in urinary IBG levels following treatment would indicate a positive therapeutic effect.[9]
-
Clinical Trials: During clinical trials, monitoring IBG levels can be used for patient stratification, ensuring the enrollment of individuals with the specific metabolic defect. It can also serve as a surrogate endpoint to provide early evidence of treatment efficacy, potentially accelerating the drug approval process.[10] Furthermore, IBG can be monitored as a safety biomarker to detect any off-target effects of a drug on amino acid metabolism.
Expert Insights: The utility of a specific and quantifiable biomarker like N-isobutyrylglycine cannot be overstated in an era of precision medicine. For drug developers targeting metabolic diseases, IBG offers a clear and measurable indicator of target engagement and biological response. Its integration into preclinical and clinical research can lead to more efficient and successful therapeutic development programs.
Conclusion
N-isobutyrylglycine is a critical biomarker for the diagnosis and potential monitoring of inborn errors of metabolism, most notably Isobutyryl-CoA dehydrogenase deficiency. The stark contrast in its urinary concentrations between healthy individuals and affected patients provides a clear diagnostic window. The UPLC-MS/MS method detailed in this guide offers a robust and reliable approach for its quantification. For researchers and drug development professionals, understanding the nuances of N-isobutyrylglycine's biochemistry and its analytical measurement is paramount for advancing our understanding of metabolic diseases and developing effective therapies.
References
Sources
- 1. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. researchgate.net [researchgate.net]
- 4. Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylmalonic encephalopathy: clinical and biochemical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of metabolic biomarkers in drug toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Assessing the specificity of N-isobutyrylglycine as a biomarker
Assessing the Specificity of N-Isobutyrylglycine as a Biomarker: A Comparative Guide for Isobutyryl-CoA Dehydrogenase Deficiency Diagnostics
As a Senior Application Scientist in clinical metabolomics, I frequently encounter the diagnostic ambiguity inherent in primary newborn screening (NBS). A classic example of this analytical bottleneck is the detection of elevated C4-acylcarnitine (C4) via Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). Because C4-acylcarnitine represents both butyrylcarnitine and isobutyrylcarnitine, a primary elevation lacks diagnostic specificity, indicating either Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) or Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)[1][2].
To delineate the correct diagnosis and avoid unnecessary clinical interventions, laboratories must pivot to highly specific, second-tier biomarker testing. This guide critically evaluates N-isobutyrylglycine (IBG) as the definitive biomarker for IBDD, compares its performance against alternative metabolites, and outlines a self-validating analytical protocol for its quantification.
To understand why N-isobutyrylglycine is the superior biomarker, we must examine the biochemical causality of its formation. Isobutyryl-CoA dehydrogenase (IBDH) is an enzyme specifically responsible for the third step in the catabolism of the branched-chain amino acid L-valine[3]. When a patient possesses biallelic pathogenic variants in the ACAD8 gene, IBDH activity is deficient, leading to a toxic accumulation of isobutyryl-CoA[4].
To mitigate CoA trapping, the mitochondria utilize two distinct detoxification pathways:
-
Carnitine Conjugation: Carnitine O-acetyltransferase conjugates the acyl group to carnitine, forming isobutyrylcarnitine (measured as the non-specific C4-acylcarnitine)[2].
-
Glycine Conjugation: Glycine N-acyltransferase conjugates the excess isobutyryl-CoA with glycine, forming N-isobutyrylglycine, which is subsequently cleared into the urine[5].
Because butyryl-CoA (accumulated in SCADD) and isobutyryl-CoA (accumulated in IBDD) produce isobaric carnitine conjugates, C4-acylcarnitine cannot differentiate the two disorders. However, the resulting acylglycines—butyrylglycine and N-isobutyrylglycine—can be chromatographically resolved, making N-isobutyrylglycine a highly specific, direct byproduct of valine metabolic dysfunction[6][7].
Valine catabolism pathway illustrating N-isobutyrylglycine formation during IBDD.
Comparative Performance: N-Isobutyrylglycine vs. Alternative Biomarkers
A robust second-tier testing algorithm relies on comparing biomarkers across both valine and fatty acid oxidation pathways to rule out SCADD and confirm IBDD[1]. The table below summarizes the diagnostic utility of the key metabolites involved in this differential diagnosis.
Table 1: Biomarker Specificity and Diagnostic Comparison
| Biomarker | Primary Source Pathway | Target Disorder | Diagnostic Specificity | Analytical Platform |
| C4-Acylcarnitine | Valine Catabolism & Fatty Acid Oxidation | IBDD & SCADD | Low (Isobaric interference prevents differentiation) | FIA-MS/MS (Blood Spot) |
| N-Isobutyrylglycine | Valine Catabolism | IBDD | High (Direct, structurally specific byproduct) | UHPLC-MS/MS (Urine) |
| Ethylmalonic Acid | Fatty Acid Oxidation | SCADD | High (Absent in IBDD) | GC-MS / LC-MS/MS (Urine) |
| Butyrylglycine | Fatty Acid Oxidation | SCADD | High (Isomer of IBG, chromatographically resolved) | UHPLC-MS/MS (Urine) |
Self-Validating Experimental Methodology: UHPLC-MS/MS Quantification
To ensure analytical trustworthiness, the quantification of N-isobutyrylglycine must be executed as a self-validating system. This requires the use of stable isotope-labeled internal standards to dynamically correct for extraction recovery and matrix suppression[8]. Below is the optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for urinary IBG quantification[9][10].
Step-by-Step Protocol & Causality
-
Sample Normalization:
-
Action: Collect random spot urine and measure urinary creatinine.
-
Causality: Urinary dilution varies wildly between patients based on hydration. Normalizing the final IBG concentration to creatinine (reported as mmol/mol creatinine) ensures the data reflects true metabolic output rather than fluid intake.
-
-
Internal Standard Spiking:
-
Action: Aliquot 50 µL of urine. Spike with 10 µL of N-isobutyrylglycine-d2 (deuterated internal standard)[8].
-
Causality: The deuterated standard is chemically identical to the target analyte. It will co-elute precisely with endogenous IBG, experiencing identical ion suppression in the ESI source. This creates a self-validating quantitative ratio that is immune to matrix variations.
-
-
Liquid-Liquid Extraction (LLE):
-
Action: Acidify the sample with 10 µL of 1 M HCl, then extract with 500 µL of ethyl acetate. Vortex and centrifuge.
-
Causality: Acidifying the urine protonates the carboxylate group of the acylglycine. This neutralizes the molecule, rendering it highly soluble in the organic ethyl acetate layer, effectively separating it from polar urinary salts and interferences.
-
-
Evaporation and Reconstitution:
-
Action: Transfer the organic supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).
-
-
UHPLC Separation:
-
Action: Inject 5 µL onto a C18 reversed-phase column (1.7 µm, 2.1 x 100 mm). Execute a gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Causality: Chromatographic separation is the most critical step. It resolves N-isobutyrylglycine from its structural isomer, butyrylglycine. Without baseline separation, isobaric interference would compromise the specificity of the assay[2][10].
-
-
ESI-MS/MS Detection:
-
Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 144.1 → 74.0 for IBG, and m/z 146.1 → 74.0 for IBG-d2.
-
Self-validating UHPLC-MS/MS workflow for N-isobutyrylglycine quantification.
Conclusion
For drug development professionals and clinical scientists, relying solely on C4-acylcarnitine for the diagnosis of IBDD introduces unacceptable diagnostic ambiguity. By integrating N-isobutyrylglycine quantification into second-tier LC-MS/MS workflows, laboratories can leverage a highly specific, direct byproduct of valine catabolism[6][10]. When paired with a self-validating stable isotope dilution methodology, IBG testing eliminates false positives, accurately differentiates IBDD from SCADD, and ensures high-fidelity data for clinical decision-making[1][7].
Sources
- 1. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]
- 6. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-Isobutyrylglycine-d2 | Benchchem [benchchem.com]
- 9. Joint Microbiota Activity and Dietary Assessment through Urinary Biomarkers by LC-MS/MS | MDPI [mdpi.com]
- 10. DSpace [diposit.ub.edu]
Performance evaluation of different mass spectrometry platforms for acylglycine analysis
A Comprehensive Performance Evaluation of Mass Spectrometry Platforms for Acylglycine Analysis
Acylglycines are critical biochemical markers utilized in the diagnosis and monitoring of Inborn Errors of Metabolism (IEMs), specifically fatty acid β-oxidation disorders and organic acidemias[1]. When toxic acyl-CoA esters accumulate in the mitochondria due to enzymatic deficiencies, they are conjugated with glycine by the enzyme glycine N-acyltransferase. This detoxification process yields water-soluble acylglycines that are excreted in urine[2].
Historically, the quantification of these metabolites relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, the clinical and research landscapes have rapidly shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specifically Ultra-Performance Liquid Chromatography (UPLC-MS/MS)[3]. As a Senior Application Scientist, I present this guide to objectively evaluate the performance of these platforms, exploring the mechanistic reasons behind their analytical capabilities and providing a validated, self-sustaining protocol for high-throughput acylglycine quantification.
Pathophysiological Context & Analytical Challenges
The primary analytical challenge in acylglycine quantification is the structural diversity and polarity of the analytes. Acylglycines range from highly polar short-chain species (e.g., isobutyrylglycine) to hydrophobic long-chain species. Furthermore, distinguishing between isobaric and isomeric compounds—such as isovalerylglycine and 2-methylbutyrylglycine—is paramount, as they indicate entirely different metabolic disorders[4].
Fig 1: Mitochondrial detoxification pathway of acyl-CoA esters into urinary acylglycines.
Platform Performance Comparison: GC-MS vs. LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS)
The Legacy Standard: GC-MS has been the traditional workhorse for organic acid and acylglycine profiling.
-
Mechanistic Limitation: Because acylglycines are polar and non-volatile, they cannot be analyzed directly via GC. They require extensive, labor-intensive sample preparation, typically involving liquid-liquid extraction followed by derivatization using methoxyamine/trimethylsilyl (TMS) or bis(trifluoromethyl)benzyl (BTFMB) to increase volatility and thermal stability[5].
-
Performance: While GC-MS offers excellent chromatographic resolution for isomers, its detection sensitivity is relatively low for larger or highly polar acylglycines. The lengthy derivatization process and long chromatographic run times (often >30 minutes) severely limit laboratory throughput[5].
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The Modern Gold Standard: UPLC-MS/MS operates using sub-2-micron particle columns and high-pressure fluidics, offering superior resolving power compared to standard HPLC.
-
Mechanistic Advantage: Electrospray Ionization (ESI) allows for the direct analysis of polar compounds from biological matrices. Sample preparation is drastically simplified to either a "dilute-and-shoot" approach, Solid-Phase Extraction (SPE), or rapid butylation[6].
-
Performance: UPLC-MS/MS provides ultra-high sensitivity (detecting concentrations down to the low pmol/L range) and rapid run times (<10 minutes). Utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer ensures high specificity. In a landmark study, UPLC-MS/MS enabled the detection of 65 distinct acylglycines in human urine, vastly expanding the metabolome coverage compared to the 18 typically found via GC-MS[3].
Quantitative Performance Summary
| Analytical Metric | GC-MS (Legacy) | HPLC-ESI-MS/MS | UPLC-MS/MS (Modern) |
| Sample Preparation | LLE + BTFMB/TMS Derivatization | SPE + optional n-butanol | SPE (MAX) or Dilute-and-Shoot |
| Preparation Time | 3 - 4 hours | 1 - 2 hours | < 45 minutes |
| Chromatographic Run Time | 30 - 45 minutes | 15 - 20 minutes | < 10 minutes |
| Analyte Coverage | ~15-20 targeted species | ~30 targeted species | 65+ species (Comprehensive)[3] |
| Sensitivity (LOD) | High nmol/L range | Low nmol/L range | < 100 pmol/L [7] |
| Isomer Resolution | Excellent | Moderate | Excellent (via sub-2μm columns) |
Validated Experimental Protocol: UPLC-MS/MS Workflow
To ensure scientific integrity, the following protocol represents a self-validating system for acylglycine quantification. It incorporates Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction to eliminate matrix effects[2], and utilizes deuterated internal standards to correct for ion suppression and extraction losses, ensuring absolute quantitation[6].
Step-by-Step Methodology
Phase 1: Sample Preparation & Extraction (Self-Validating Setup)
-
Internal Standard Spiking: Aliquot 100 µL of human urine into a microcentrifuge tube. Immediately spike with 10 µL of a stable-isotope-labeled internal standard mixture (e.g., d5 -isovalerylglycine, d3 -hexanoylglycine). Causality: Spiking before extraction ensures that any analyte loss during SPE is proportionally mirrored by the internal standard, validating the final quantitative calculation.
-
Solid-Phase Extraction (SPE): Condition an Oasis MAX SPE cartridge (or equivalent) with 1 mL methanol followed by 1 mL MS-grade water.
-
Loading & Washing: Load the spiked urine sample. Wash with 1 mL of 5% ammonium hydroxide to remove basic and neutral interferences. Causality: Acylglycines are weak acids; the alkaline wash keeps them ionized and bound to the anion-exchange resin, effectively removing matrix contaminants that cause ESI ion suppression[2].
-
Elution: Elute the targeted acylglycines using 1 mL of 2% formic acid in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
Phase 2: UPLC Separation
-
Column: Use a C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C.
-
Mobile Phases:
-
Phase A: MS-grade Water with 0.1% Formic Acid.
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: Initiate at 2% B, hold for 1 min, ramp to 95% B over 6 mins, hold for 1 min, and re-equilibrate for 2 mins. Total run time: 10 minutes[8].
Phase 3: Mass Spectrometry (ESI-MS/MS)
-
Ionization: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.
-
MRM Acquisition: Monitor specific precursor-to-product ion transitions. For example, monitor m/z 158.1 → 74.0 for isovalerylglycine. The m/z 74.0 product ion corresponds to the cleaved glycine moiety, a universal fragment for acylglycines.
-
System Suitability: Inject a Quality Control (QC) sample every 20 injections. The Coefficient of Variation (CV) for the internal standard peak areas must remain <10% to validate the batch run[6].
Fig 2: Analytical workflow comparison between traditional GC-MS and modern UPLC-MS/MS platforms.
Conclusion
The transition from GC-MS to UPLC-MS/MS represents a paradigm shift in clinical metabolomics. By eliminating the need for laborious derivatization protocols[5] and leveraging the high-throughput, high-resolution capabilities of sub-2-micron liquid chromatography, UPLC-MS/MS not only accelerates diagnostic turnaround times but also uncovers previously undetected acylglycine species[3]. For laboratories establishing new screening protocols, UPLC-MS/MS combined with stable-isotope dilution and MRM detection is the unequivocal platform of choice.
References
-
Title: Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Source: Clinica Chimica Acta (National Institutes of Health / PubMed) URL: [Link]
-
Title: Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. Source: Talanta (National Institutes of Health / PubMed) URL: [Link]
-
Title: A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
-
Title: Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. Source: Clinical Chemistry and Laboratory Medicine (ResearchGate) URL: [Link]
-
Title: Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Source: Analytical Chemistry (PMC / National Institutes of Health) URL: [Link]
Sources
- 1. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Isobutyrylglycine-13C2,15N
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Isobutyrylglycine-13C2,15N. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of your research environment.
A critical point of clarification for this specific compound is the nature of its isotopic labeling. N-Isobutyrylglycine-13C2,15N contains stable, non-radioactive isotopes of Carbon (¹³C) and Nitrogen (¹⁵N). Unlike radioactive isotopes, stable isotopes do not decay or emit radiation. Consequently, no special radiological precautions are necessary for its handling or disposal. The waste can be managed based on the chemical hazards of the parent compound, N-Isobutyrylglycine.
Core Principles: Hazard Assessment and Safety
Understanding the inherent chemical hazards is the foundation of safe disposal. The unlabelled parent compound, N-Isobutyrylglycine (CAS 15926-18-8), is classified with specific GHS hazard statements that must guide our handling procedures.
Hazard Identification
The primary hazards are associated with irritation and acute oral toxicity. All handling and disposal operations must be conducted with the assumption that this compound presents these risks.
| Hazard Classification | GHS Hazard Statement | Signal Word | GHS Pictogram | Rationale & Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | Ingestion can cause adverse health effects. Do not eat, drink, or smoke in the lab.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | Direct contact can cause skin irritation. Proper gloves are mandatory. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | The compound can cause significant eye irritation. Safety glasses or goggles are essential. |
| STOT, Single Exposure | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | Inhalation of dust may irritate the respiratory tract. Handle in a well-ventilated area or fume hood.[1] |
The Pillars of Chemical Waste Management
Adherence to these fundamental principles ensures a self-validating and safe disposal system.
-
Segregation: Never mix incompatible waste streams.[2][3][4] N-Isobutyrylglycine-13C2,15N waste must be kept separate from other chemical, biological, or general laboratory waste.[5][6]
-
Identification: All waste containers must be accurately and clearly labeled.[5][7] Unmarked containers are a significant safety hazard.
-
Containment: Use only appropriate, chemically resistant containers with secure lids.[3][5] Containers must be kept closed except when adding waste.[2][4]
-
Compliance: All disposal procedures must adhere to your institution's specific guidelines and local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. It is the first line of defense against chemical exposure.
| Protection Type | Specification | Causality (Why it's required) |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes of solutions or accidental contact with airborne dust particles that can cause serious eye irritation.[1][8] |
| Hand Protection | Standard nitrile laboratory gloves. | Prevents direct skin contact, which can cause irritation as per the H315 hazard statement.[1][8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination in the event of a spill.[5] |
| Respiratory | Not required under normal use with adequate ventilation. | If there is a risk of generating significant dust, work must be performed in a chemical fume hood to prevent respiratory tract irritation.[1][8] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing N-Isobutyrylglycine-13C2,15N from generation to pickup.
Workflow Step 1: Waste Characterization and Segregation
Immediately upon generation, waste must be correctly characterized and segregated.
-
Identify Waste Type: Determine if the waste is solid or liquid.
-
Solid Waste: Includes unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials.
-
Liquid Waste: Includes solutions of the compound in aqueous or organic solvents.
-
-
Segregate at the Source:
-
Dedicate a specific waste container solely for N-Isobutyrylglycine-13C2,15N waste.
-
Crucially, do not mix this waste with other chemical waste streams. [2][4] For example, do not add it to a general non-halogenated solvent container. This prevents unforeseen chemical reactions and simplifies the disposal process for your institution's safety office.[3]
-
Workflow Step 2: Container Selection and Labeling
Proper containerization and labeling are critical for safety and regulatory compliance.
-
Select an Appropriate Container:
-
For solid waste, use a wide-mouth container with a screw-top lid.
-
For liquid waste, use a chemically compatible, shatter-resistant container with a secure, leak-proof cap. Your institution's Environmental Health & Safety (EH&S) office may provide standardized containers.
-
-
Label the Container Immediately:
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must include, at a minimum:
-
The full chemical name: "Waste N-Isobutyrylglycine-13C2,15N"
-
The words "Hazardous Waste"
-
An accurate list of all constituents (e.g., "N-Isobutyrylglycine-13C2,15N, Methanol")
-
The date accumulation started.
-
The name of the Principal Investigator or research group.
-
-
Do not use abbreviations or chemical formulas on the label.[3]
-
Workflow Step 3: Safe Accumulation and Storage
Waste must be stored safely in the laboratory pending disposal.
-
Designate a Satellite Accumulation Area (SAA): This should be at or near the point of generation (e.g., a designated spot in a fume hood or a specific cabinet).
-
Ensure Safe Storage:
Workflow Step 4: Final Disposal
The final step is to hand off the waste to trained professionals.
-
Request a Pickup: Once the container is full or you have finished the relevant experiments, contact your institution's Environmental Health & Safety (EH&S) or equivalent department.
-
Follow Institutional Procedures: Use your organization's designated online form or contact person to schedule a hazardous waste pickup.[4]
-
Do Not Dispose Via Other Means: It is a violation of safety protocols and regulations to dispose of this chemical waste in the general trash, down the drain, or through evaporation in a fume hood.[5][9][10][11]
Emergency Procedures: Spill and Decontamination
In the event of an accidental release, a swift and correct response is essential.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Manage Small Spills:
-
Ensure you are wearing the appropriate PPE as detailed in Section 2.
-
For solid spills: Gently cover the spill with a paper towel. Moisten the towel slightly to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.[8] Avoid creating dust.
-
For liquid spills: Cover the spill with an appropriate absorbent material (e.g., vermiculite or a chemical absorbent pad).
-
-
Collect and Dispose: All materials used for cleanup (absorbent pads, towels, contaminated gloves) must be placed in the hazardous waste container for N-Isobutyrylglycine-13C2,15N.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
This diagram provides a visual representation of the logical steps for proper disposal.
Caption: Decision workflow for the disposal of N-Isobutyrylglycine-13C2,15N waste.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). MedWaste. [Link]
-
Laboratory Waste Disposal Guide. (2024). Business Waste. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. (2019). Moravek, Inc. [Link]
-
NIH Waste Disposal Guide. (2022). National Institutes of Health. [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
-
Safety Data Sheet for N-Acetylglycine. (n.d.). Carl ROTH. [Link]
-
NIH Waste Disposal Guide (Legacy). (n.d.). National Institutes of Health. [Link]
-
Specific Instruction for Isotope Research Waste. (n.d.). University of Pittsburgh Radiation Safety. [Link]
-
FACT SHEET: Hazardous Waste Disposal. (2023). Tulane University Office of Environmental Health and Safety. [Link]
-
Hazardous waste management. (2022). University of Ottawa. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mwcog.org [mwcog.org]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. uottawa.ca [uottawa.ca]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. businesswaste.co.uk [businesswaste.co.uk]
- 7. clinicallab.com [clinicallab.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. acs.org [acs.org]
- 11. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling N-Isobutyrylglycine-13C2,15N
As a Senior Application Scientist, I approach the handling of stable isotope-labeled internal standards (SIL-IS) like N-Isobutyrylglycine-13C2,15N with a dual mandate: safeguarding the operator from chemical hazards and protecting the ultra-high purity of the standard from environmental contamination.
In regulated bioanalysis and metabolic profiling (such as LC-MS/MS newborn screening for Isobutyryl-CoA dehydrogenase deficiency), the internal standard is the cornerstone of quantitative accuracy[1]. A compromised standard yields compromised data. The following guide synthesizes chemical safety protocols with analytical best practices to ensure a self-validating, error-free operational workflow.
Physicochemical Data & Hazard Profile
Before donning Personal Protective Equipment (PPE), operators must understand the quantitative specifications and inherent risks of the molecule they are handling. N-Isobutyrylglycine is an N-acylglycine derivative that presents as a fine, statically charged solid[2].
Table 1: Physicochemical & Analytical Specifications
| Parameter | Quantitative Value | Operational Implication |
| Unlabeled Mass | 145.16 g/mol [2] | Baseline for calculating stock solution molarity. |
| Labeled Mass | ~148.16 g/mol | The +3 Da mass shift ensures no overlap with natural isotopic peaks (M+1, M+2) during mass spectrometric detection[1]. |
| Storage Temp. | 2–8°C (Inert atmosphere) | Refrigeration is required to prevent degradation. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Physical Form | Solid (Fine Powder)[2] | High risk of aerosolization and static cling during gravimetric transfer. |
Table 2: Causality-Driven PPE Selection
| Hazard Classification | Required PPE | Causality & Operational Rationale |
| H315: Skin Irritation [2] | Powder-free Nitrile Gloves (Double gloving recommended) | Prevents dermal absorption[3]. Analytical Causality: Prevents squalene and keratin from human skin from contaminating the high-purity internal standard, which causes severe matrix effects in LC-MS/MS. |
| H319: Eye Irritation [2] | ANSI Z87.1 Certified Safety Goggles | Protects ocular mucosa from accidental aerosolization of the fine powder during gravimetric transfer or solvent addition. |
| H335: Respiratory Irritation [2] | N95 Respirator or Class II Biosafety Cabinet / Fume Hood | Mitigates inhalation of airborne particulates[3]. Analytical Causality: A draft-free weighing enclosure protects operator respiratory safety while preventing microbalance instability. |
| General Contamination | Flame-resistant, fluid-resistant Laboratory Coat | Provides a barrier against accidental solvent spills during reconstitution and prevents particulate transfer to personal clothing. |
Self-Validating Operational Protocol
The preparation of a SIL-IS stock solution must be treated as a high-precision event. Stable isotopes must be added to the sample prior to extraction to perfectly mimic the analyte and compensate for matrix effects[1][4].
Phase 1: Environmental Control & Gravimetric Transfer
-
Equilibration: Remove the N-Isobutyrylglycine-13C2,15N vial from 2–8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which degrades the powder and artificially inflates the weighed mass due to water weight.
-
-
Anti-Static Treatment: Discharge static electricity from the weighing spatula, amber glass vials, and the microbalance using an anti-static ionizer (e.g., Zerostat gun).
-
Causality: Fine powders cling to spatulas and vial walls due to static charge, leading to inaccurate mass transfer and potential aerosolization.
-
-
Weighing: Weigh the required mass (e.g., 1.00 mg) into a pre-tared, static-free amber glass vial.
-
Self-Validation Check: After transferring the powder and removing the tared vial, the balance must return to exactly 0.000 mg. Any deviation indicates powder was lost to the balance pan, requiring immediate cleanup and a recalculation of the stock concentration.
-
Phase 2: Reconstitution & Aliquoting
-
Solvent Addition: Add the appropriate volume of LC-MS grade solvent (e.g., 50% Methanol/Water) to achieve the target stock concentration (e.g., 1 mg/mL). Cap immediately and vortex for 30 seconds.
-
Causality: LC-MS grade solvents are mandatory to prevent introducing unlabeled contaminants that could interfere with the isotopic purity of the standard[1].
-
Self-Validation Check: Perform a visual inspection against a stark white and stark black background. The solution must be perfectly clear with no undissolved particulates.
-
-
Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes and store at -20°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize the risk of cross-contamination. Amber vials protect the molecule from photodegradation.
-
Operational Workflow for N-Isobutyrylglycine-13C2,15N Preparation and Disposal.
Spill Management & Disposal Plans
Even with rigorous protocols, accidental spills occur. Immediate, methodical action is required to prevent respiratory irritation[2] and laboratory contamination.
Solid Spill (Powder) Response
-
Isolate: Immediately restrict access to the area. Do not dry sweep, as this will aerosolize the H335 respiratory irritant.
-
Suppress: Cover the spilled powder with damp absorbent paper (using water or a mild 10% methanol solution) to suppress dust formation.
-
Collect: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste container.
-
Decontaminate: Wash the spill area thoroughly with soap and plenty of water[3].
-
Self-Validation Check: Wipe the cleaned area with a solvent-damped swab and analyze via LC-MS/MS. Background levels must be below the Limit of Detection (LOD) to ensure future assays are not compromised by residual SIL-IS.
-
Liquid Spill (Reconstituted Standard) Response
-
Absorb: Neutralize the spill with inert chemical absorbent pads.
-
Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity to clear solvent vapors.
-
Dispose: Place the saturated pads into a designated solvent waste container.
Waste Disposal Routing
-
Solid Waste: Contaminated PPE (outer gloves), empty chemical vials, and spill cleanup materials must be disposed of in solid hazardous waste bins labeled "Toxic/Irritant Solid Waste."
-
Liquid Waste: Excess reconstituted N-Isobutyrylglycine-13C2,15N must be routed to the "Non-Halogenated Organic Solvent Waste" stream (assuming methanol/water or acetonitrile/water was used as the diluent). Never pour analytical standards down the sink.
References
-
PubChem. "Isobutyrylglycine | C6H11NO3 | CID 10855600". National Institutes of Health (NIH). [Link]
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects". waters.com. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
